Product packaging for 2-(Trimethylsilyl)ethanesulfonamide(Cat. No.:CAS No. 125486-96-6)

2-(Trimethylsilyl)ethanesulfonamide

Cat. No.: B144012
CAS No.: 125486-96-6
M. Wt: 181.33 g/mol
InChI Key: MZASHBBAFBWNFL-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanesulfonamide (SES-NH₂) is a highly valuable reagent designed for the efficient introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group for amines in complex synthetic routes. The SES group is prized for its exceptional stability under a wide range of reaction conditions, including acidic media and various oxidizing environments, while being readily removable under mild, non-reductive conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride . This clean deprotection, which proceeds via a β-elimination mechanism to yield the parent amine and volatile by-products, makes it superior to traditional sulfonamides like tosyl (Ts) or mesyl (Ms), especially when dealing with acid-sensitive substrates . Its primary research value is demonstrated in multi-step syntheses of structurally intricate and sensitive natural products. For instance, the SES group was strategically employed in the total synthesis of epoxide-containing communesin alkaloids, where its orthogonal stability and facile removal were critical for preserving acid-labile epoxide functionalities that would not survive the harsh conditions required to cleave conventional protecting groups . Beyond its role as a robust protecting group, SES-NH₂ serves as a versatile nitrogen synthon in various catalytic and metal-free transformations. It is effectively used in the palladium-catalyzed amination of aryl halides, acting as an ammonia equivalent , and in the synthesis of sulfoximines via iron-catalyzed imination . Furthermore, it is a key reactant in catalytic asymmetric aziridinations of alkenes, a transformation pivotal in the concise synthesis of active pharmaceutical ingredients like (-)-oseltamivir, where the SES group was selected for its optimal performance and clean deprotection profile . This reagent also facilitates access to other important compound classes, including azamacrocycles and substituted pyrroles, through reactions such as the aza-Baylis-Hillman reaction followed by ring-closing metathesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15NO2SSi B144012 2-(Trimethylsilyl)ethanesulfonamide CAS No. 125486-96-6

Properties

IUPAC Name

2-trimethylsilylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASHBBAFBWNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451665
Record name 2-(Trimethylsilyl)ethanesulfonamide
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Molecular Weight

181.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125486-96-6
Record name 2-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)ethanesulfonamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Applications of 2-(trimethylsilyl)ethanesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the multifaceted roles of 2-(trimethylsilyl)ethanesulfonamide and its parent sulfonyl chloride, primarily as a robust and selectively removable protecting group for amines. It provides an in-depth look at its applications, experimental protocols, and the underlying chemical principles that make it a valuable tool in complex molecule synthesis.

Introduction: The SES Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. Sulfonamides are a well-established class of amine protecting groups, prized for their exceptional stability across a wide array of reaction conditions, including acidic and oxidative environments.[1][2] However, this inherent robustness can be a double-edged sword, as their removal often demands harsh conditions that are incompatible with sensitive substrates.[1][3]

The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers a superior solution, merging the stability of traditional sulfonamides with the ability to be cleaved under remarkably mild and selective conditions.[3] This is achieved by incorporating a β-silicon atom, which facilitates a fluoride-induced elimination. This compound (SES-NH2) itself serves as a key reagent for directly introducing this protected nitrogen functionality into molecules.[2] This guide explores the synthesis, application, and advantages of the SES group in modern synthetic chemistry.

Core Application: The SES Group as a Protective Strategy for Amines

The primary application of the SES group is the protection of primary and secondary amines. The protection is typically achieved by reacting the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[3]

2.1 Advantages of the SES Protecting Group:

  • High Stability: SES-protected amines are stable to a broad range of reagents and reaction conditions, making them compatible with many subsequent synthetic transformations.[1]

  • Mild and Orthogonal Deprotection: The key advantage of the SES group is its facile cleavage under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1] This deprotection strategy is orthogonal to many other common protecting groups (e.g., Boc, Cbz, esters), allowing for selective deprotection in complex molecules.[2]

  • Reduced Basicity and Nucleophilicity: Upon conversion to a sulfonamide, the amine's basicity and nucleophilicity are significantly attenuated, preventing interference in subsequent reactions.[1]

  • Activation of the N-H Bond: The resulting sulfonamide N-H bond is sufficiently acidic to participate in further functionalization, such as N-alkylation and Mitsunobu reactions.[1]

G cluster_protection Protection cluster_transform Synthetic Transformations cluster_deprotection Deprotection Amine Primary or Secondary Amine (R-NHR') Protected_Amine SES-Protected Amine Amine->Protected_Amine Sulfonylation SES_Cl SES-Cl, Base Transform Various Reaction Conditions Protected_Amine->Transform Deprotected_Amine Free Amine (R-NHR') Transform->Deprotected_Amine Cleavage Fluoride Fluoride Source (e.g., TBAF)

Caption: Fluoride-mediated deprotection of an N-SES protected amine via β-elimination.

3.3 Data Presentation: Reaction Conditions

Specific yields and reaction times are highly substrate-dependent. The following tables provide representative conditions for these transformations.

Table 1: Representative Conditions for Amine Protection using SES-Cl

Amine SubstrateBaseSolventTemperature (°C)Typical Time (h)
Primary AlkylamineTriethylamineCH₂Cl₂0 to RT2 - 6
AnilinePyridineCH₂Cl₂0 to RT4 - 12
Secondary AmineNaHDMF / THF0 to RT6 - 24
Hindered AmineAgCNAcetonitrileReflux12 - 48

Note: An alternative procedure using silver cyanide has been employed to improve yields in difficult protection reactions.[3]

Table 2: Representative Conditions for SES Group Deprotection

Fluoride SourceSolventTemperature (°C)Typical Time (h)Notes
TBAFAcetonitrile / THF60 - 802 - 8Most common method.
CsFDMF80 - 1004 - 12Often used for less reactive substrates.
TASFDMFRT1 - 4Tris(dimethylamino)sulfonium difluorotrimethylsilicate; highly reactive. [3]
HFAcetonitrile0 to RT1 - 3Effective but requires special handling. [3]
6 N HClDioxaneReflux12 - 24Harsh conditions, not commonly used. [3]

Broader Synthetic Utility of SES Derivatives

Beyond its role in protection/deprotection schemes, this compound (SES-NH2) and related derivatives are valuable reagents for introducing nitrogen functionalities.

4.1 Direct Introduction of a Protected Nitrogen

This compound (SES-NH2) is an effective nucleophile for introducing a protected amine group. It is particularly useful in metal-catalyzed cross-coupling reactions. [3]

  • Palladium-Catalyzed Sulfonamidation: SES-NH2 participates in palladium-catalyzed coupling reactions with electron-deficient aryl and heteroaryl halides (bromides and chlorides) to afford the corresponding N-aryl-SES-sulfonamides in good to excellent yields. This method provides a direct route to protected aromatic amines.

G ArylHalide Ar-X (X = Br, Cl) Product Ar-NH-SES (Protected Arylamine) ArylHalide->Product SES_NH2 H₂N-SES SES_NH2->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product

Caption: Palladium-catalyzed synthesis of aryl sulfonamides using SES-NH₂.

4.2 Other SES Reagents in Synthesis

  • SES-Azide (SES-N₃): Prepared from SES-Cl and sodium azide, SES-N₃ is used in metal-catalyzed aziridination of alkenes. In some asymmetric transformations, it has demonstrated higher enantioselectivity compared to traditional nosyl azides while maintaining similar yields. [3]* SES-Aziridines: These compounds can act as synthetic intermediates. For example, in a synthesis of (+)-preussin, the opening of a SES-aziridine followed by a TBAF-mediated isomerization and cyclization occurred with concomitant removal of the SES group, showcasing a tandem deprotection-cyclization strategy. [3]* Activation and Ring Formation: N-sulfonylation with SES-Cl can acidify an amine nitrogen and simultaneously provide a leaving group. This strategy has been used in the synthesis of L-azetidine-2-carboxylic acid, where treatment of a bis-SES compound with a base induced cyclization. [3]

Conclusion

This compound and its parent sulfonyl chloride are powerful and versatile reagents in organic synthesis. The SES group provides an exceptionally stable protecting group for amines that can be selectively removed under mild, fluoride-mediated conditions, offering a distinct advantage over traditional sulfonamides. [1][2]Furthermore, the utility of SES-NH2 and SES-N₃ as reagents for the direct introduction of nitrogen-containing functionalities expands their importance. For researchers in drug discovery and complex molecule synthesis, the combination of high stability and gentle, orthogonal deprotection makes the SES group an indispensable tool for navigating challenging synthetic pathways.

References

An In-depth Technical Guide to 2-(trimethylsilyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characteristics of 2-(trimethylsilyl)ethanesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, often abbreviated as SES-NH2, is a versatile chemical reagent primarily utilized in organic synthesis. Its key application lies in the introduction of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group for amines. The SES group is favored for its stability across a wide range of reaction conditions and its facile, mild removal, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals.[1]

The structure of this compound features a sulfonamide functional group attached to an ethyl chain, which is in turn bonded to a trimethylsilyl group.

Molecular Structure:

(CH₃)₃SiCH₂CH₂SO₂NH₂

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₅H₁₅NO₂SSi
Molecular Weight 181.33 g/mol
CAS Number 125486-96-6
Appearance Solid
Melting Point 81-87 °C
Boiling Point 253.0 ± 42.0 °C (Predicted)
Density 1.057 ± 0.06 g/cm³ (Predicted)
pKa 10.99 ± 0.60 (Predicted)
Solubility Soluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from vinyltrimethylsilane. The first step involves the formation of sodium 2-(trimethylsilyl)ethanesulfonate, which is then converted to 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). The final step is the amination of SES-Cl to yield the desired product.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Sodium 2-(trimethylsilyl)ethanesulfonate cluster_1 Step 2: Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) cluster_2 Step 3: Synthesis of this compound Vinyltrimethylsilane Vinyltrimethylsilane Reaction_1 Radical Addition 50 °C, 48h Vinyltrimethylsilane->Reaction_1 Sodium bisulfite Sodium bisulfite Sodium bisulfite->Reaction_1 tert-Butyl perbenzoate tert-Butyl perbenzoate tert-Butyl perbenzoate->Reaction_1 Initiator Methanol/Water Methanol/Water Methanol/Water->Reaction_1 Solvent Sodium_2-(trimethylsilyl)ethanesulfonate Sodium_2-(trimethylsilyl)ethanesulfonate Sodium_2-(trimethylsilyl)ethanesulfonate_2 Sodium 2-(trimethylsilyl)ethanesulfonate Reaction_1->Sodium_2-(trimethylsilyl)ethanesulfonate Reaction_2 Chlorination Sodium_2-(trimethylsilyl)ethanesulfonate_2->Reaction_2 Thionyl chloride Thionyl chloride Thionyl chloride->Reaction_2 DMF (cat.) DMF (catalyst) DMF (cat.)->Reaction_2 SES-Cl 2-(trimethylsilyl)ethanesulfonyl chloride SES-Cl_2 2-(trimethylsilyl)ethanesulfonyl chloride Reaction_2->SES-Cl Reaction_3 Amination SES-Cl_2->Reaction_3 Ammonia Anhydrous Ammonia or Aqueous Ammonium Hydroxide Ammonia->Reaction_3 Dichloromethane Dichloromethane 0 °C Dichloromethane->Reaction_3 Solvent SES-NH2 This compound Reaction_3->SES-NH2

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-(trimethylsilyl)ethanesulfonate [2]

  • To a 500-mL round-bottomed flask flushed with argon and equipped with a magnetic stirring bar, add vinyltrimethylsilane (28.0 mL, 181 mmol), methanol (70 mL), and tert-butyl perbenzoate (0.70 mL, 3.6 mmol).

  • To this solution, add a solution of sodium bisulfite (36.1 g, 347 mmol) in 70 mL of water.

  • Equip the flask with a condenser and heat the resulting suspension in an oil bath at 50°C under argon for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture by rotary evaporation to remove most of the methanol.

  • Filter the resulting white precipitate and wash it with methanol.

  • Combine the filtrate and washings, and concentrate them further.

  • Dry the resulting white solid under vacuum at 100°C for 12 hours to yield crude sodium 2-(trimethylsilyl)ethanesulfonate.

Step 2: Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) [2]

  • In a flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet, place the crude sodium 2-(trimethylsilyl)ethanesulfonate from the previous step.

  • Cool the flask to 0°C in an ice-water bath.

  • Charge the addition funnel with thionyl chloride (80 mL, 1.10 mol) and add it dropwise to the sodium salt.

  • After the addition is complete, slowly add N,N-dimethylformamide (DMF) (0.40 mL, 5.2 mmol) via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of sulfur dioxide ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-(trimethylsilyl)ethanesulfonyl chloride as a colorless liquid.

Step 3: Synthesis of this compound [3]

  • Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride in dichloromethane in a flask and cool the solution to 0°C.

  • Bubble anhydrous ammonia gas through the stirred solution or add concentrated ammonium hydroxide dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Spectroscopic Properties

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 0.1Singlet-Si(CH ₃)₃
~ 1.1Triplet~ 8SiCH
~ 3.2Triplet~ 8SO₂CH
~ 4.8Broad Singlet-NH
¹³C NMR ~ -2.0Quartet-Si(C H₃)₃
~ 15.0Triplet-SiC H₂
~ 58.0Triplet-SO₂C H₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (asymmetric and symmetric)
2960-2850MediumC-H stretch (aliphatic)
1350-1310StrongS=O stretch (asymmetric)
1250StrongSi-CH₃ symmetric deformation
1160-1140StrongS=O stretch (symmetric)
860-840StrongSi-C stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns of both trimethylsilyl and sulfonamide moieties.

m/zProposed Fragment Ion
181[M]⁺•
166[M - CH₃]⁺
106[M - Si(CH₃)₃]⁺
94[CH₂CH₂SO₂NH₂]⁺•
80[SO₂NH₂]⁺
73[Si(CH₃)₃]⁺ (often the base peak)

Predicted Mass Spectrometry Fragmentation Pathway

G M [(CH₃)₃SiCH₂CH₂SO₂NH₂]⁺• m/z = 181 M_minus_CH3 [M - CH₃]⁺ m/z = 166 M->M_minus_CH3 - •CH₃ M_minus_TMS [CH₂CH₂SO₂NH₂]⁺• m/z = 106 M->M_minus_TMS - •Si(CH₃)₃ TMS_cation [Si(CH₃)₃]⁺ m/z = 73 M->TMS_cation α-cleavage Sulfonamide_fragment [SO₂NH₂]⁺ m/z = 80 M_minus_TMS->Sulfonamide_fragment - C₂H₄

Caption: Predicted fragmentation of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development

The primary role of this compound in drug development is as a precursor to the SES protecting group. The SES group is particularly useful for the protection of primary and secondary amines, which are common functional groups in many drug candidates.

The stability of the SES group to a variety of reaction conditions, including those that are acidic, basic, and reductive, allows for complex synthetic transformations to be carried out on other parts of the molecule without affecting the protected amine.[1] The mild deprotection conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), ensure that sensitive functional groups elsewhere in the molecule are not compromised during the final deprotection step.[1] This orthogonality makes the SES group a valuable asset in the multi-step synthesis of complex pharmaceutical compounds.

References

An In-depth Technical Guide to the Physical Properties and Thermal Stability of Amino-Functionalized Silica Nanoparticles (SES-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of amino-functionalized silica nanoparticles, often denoted in literature with shorthand such as SES-NH2, where "SES" can allude to the synthesis method of the silica core (e.g., Stöber method) and "NH2" signifies the amine functionalization. These materials are of significant interest in drug delivery, bio-imaging, and catalysis due to their tunable properties and versatile surface chemistry. This document details their key physical characteristics, the experimental protocols used for their determination, and their thermal behavior, which is more relevant than a distinct melting point for these composite materials.

Physical Properties of Amino-Functionalized Silica Nanoparticles

The physical properties of amino-functionalized silica nanoparticles can vary significantly based on the synthesis method of the silica core, the type and density of the amine functionalization, and the surrounding medium. The following table summarizes key quantitative data from various studies on these materials.

PropertyValueComments
Particle Size 18 nm to ~50 nmThe size of the silica core is a critical parameter influencing its in-vivo behavior and drug-loading capacity. It is typically controlled during the synthesis of the silica nanoparticle. Amino-functionalization generally does not significantly alter the particle size.[1][2]
Surface Area 15.52 ± 0.63 m²/g to 125.13 ± 1.64 m²/gThe surface area is crucial for drug loading and interaction with biological systems. It is typically lower than the parent silica nanoparticle due to the presence of the amine groups.[3]
Zeta Potential +11.76 mV to +33.4 mVThe positive zeta potential after amino-functionalization is a key characteristic, indicating a change from the negative surface charge of unmodified silica. This positive charge is important for electrostatic interactions with negatively charged cell membranes and biomolecules.[2][3][4]
Bulk Density 160–190 kg/m ³ (for fumed silica)The low bulk density is a characteristic of the precursor silica nanoparticles and is advantageous for formulation development.[3][4]
Amine Loading 0.14 mmol g⁻¹This value represents the concentration of accessible amine groups on the nanoparticle surface, which is critical for subsequent conjugation of drugs or targeting ligands.[1]

Thermal Properties and Decomposition

Unlike crystalline small molecules, amino-functionalized silica nanoparticles do not exhibit a sharp melting point. The silica core has a very high melting point (around 1700 °C), while the organic amine functional groups on the surface will decompose at significantly lower temperatures. Therefore, thermal stability and decomposition temperature are more relevant parameters for these materials.

Thermogravimetric analysis (TGA) is the standard method to evaluate the thermal stability of these nanoparticles. A typical TGA curve shows weight loss in distinct temperature ranges corresponding to the removal of physisorbed water and solvent, followed by the decomposition of the organic amine moieties, and finally, dehydroxylation of the silica surface at very high temperatures. For instance, the decomposition of aminopropyl chains has been observed in the range of 400 to 700°C.[5]

Experimental Protocols

The characterization of amino-functionalized silica nanoparticles involves a suite of analytical techniques to determine their physical and chemical properties.

3.1. Particle Size and Morphology

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension. This provides information on the particle size and size distribution.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the nanoparticles and determine their primary size, shape, and morphology.[2]

3.2. Surface Area and Porosity

  • Brunauer–Emmett–Teller (BET) Analysis: This technique measures the specific surface area of the nanoparticles by nitrogen adsorption-desorption isotherms.[3]

3.3. Surface Charge

  • Zeta Potential Measurement: This is determined by electrophoretic light scattering and provides a measure of the surface charge of the nanoparticles in a specific medium. A positive zeta potential confirms successful amino-functionalization.[2][3]

3.4. Chemical Composition and Functionalization

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of amine functional groups on the silica surface. Characteristic peaks for N-H bending can be observed.[2][6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the amine groups.

  • Thermogravimetric Analysis (TGA): As discussed, TGA is used to quantify the amount of organic functional groups on the silica surface by measuring the weight loss upon heating.[3][5]

  • Ninhydrin Assay: A colorimetric assay to quantify the number of primary amine groups on the nanoparticle surface.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization of SES-NH2

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application silica_synthesis Silica Nanoparticle Synthesis (e.g., Stöber) functionalization Amine Functionalization (e.g., with APTES) silica_synthesis->functionalization Silica Core purification Purification (Centrifugation/Washing) functionalization->purification dls_tem Size & Morphology (DLS, TEM, SEM) purification->dls_tem SES-NH2 Nanoparticles bet Surface Area (BET) purification->bet SES-NH2 Nanoparticles zeta Surface Charge (Zeta Potential) purification->zeta SES-NH2 Nanoparticles ftir_xps Functionalization (FTIR, XPS) purification->ftir_xps SES-NH2 Nanoparticles tga Thermal Stability (TGA) purification->tga SES-NH2 Nanoparticles drug_loading Drug Loading / Bioconjugation dls_tem->drug_loading bet->drug_loading zeta->drug_loading ftir_xps->drug_loading tga->drug_loading in_vitro_vivo In Vitro / In Vivo Studies drug_loading->in_vitro_vivo DrugDiscovery cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_regulatory Regulatory & Post-Market target_id Target Identification synthesis_opt SES-NH2 Synthesis & Optimization target_id->synthesis_opt drug_conjugation Drug Conjugation synthesis_opt->drug_conjugation preclinical Preclinical Studies (In Vitro & In Vivo) drug_conjugation->preclinical phase1 Phase I (Safety) preclinical->phase1 IND Submission phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 nda NDA Submission phase3->nda approval FDA Approval nda->approval phase4 Phase IV (Post-Market Surveillance) approval->phase4

References

A Technical Guide to 2-(trimethylsilyl)ethanesulfonamide: Properties, Synthesis, and Applications in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trimethylsilyl)ethanesulfonamide, a key reagent in modern organic synthesis. This document details its chemical and physical properties, provides protocols for its application in the protection of amines, and discusses the methodologies for the subsequent deprotection.

Core Properties of this compound

This compound, commonly referred to as SES-NH2, is a versatile chemical compound primarily utilized as a protective agent for primary and secondary amines.[1][2] Its popularity in synthetic chemistry stems from the stability of the resulting sulfonamide under a wide range of reaction conditions and the mild conditions required for its removal.[1]

Below is a summary of its key quantitative data:

PropertyValue
CAS Number 125486-96-6[1][2]
Molecular Weight 181.33 g/mol [1][2]
Molecular Formula C5H15NO2SSi[2]
Melting Point 81-87 °C[1]
Form Solid[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with ammonia.[1][2] This straightforward preparation makes it readily accessible for synthetic applications.

Experimental Protocol: Synthesis of this compound from SES-Cl

  • Reaction Setup: A solution of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in a suitable organic solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirring mechanism and cooled to 0 °C.

  • Ammonia Addition: Anhydrous ammonia gas is bubbled through the cooled solution.[2] Alternatively, an aqueous solution of ammonium hydroxide can be used.[1]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove any inorganic byproducts. The organic layer is then dried and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound.[3]

Application in Amine Protection

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for amines, forming stable sulfonamides.[1] The protection of a primary or secondary amine is typically achieved by reacting it with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[1]

Experimental Protocol: Protection of Amines using SES-Cl

  • Reaction Setup: The amine substrate is dissolved in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Base Addition: A suitable base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • SES-Cl Addition: 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is added to the mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring and Workup: The reaction is monitored for completion. Once the starting amine is consumed, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques.

The logical workflow for the protection of an amine with SES-Cl is illustrated below.

Amine Protection Workflow Amine Primary or Secondary Amine Reaction Reaction Mixture Amine->Reaction SESCl 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) SESCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction ProtectedAmine SES-Protected Amine (Sulfonamide) Reaction->ProtectedAmine Formation of Sulfonamide

Caption: Workflow for the protection of amines using SES-Cl.

Deprotection of SES-Sulfonamides

A key advantage of the SES protecting group is its facile removal under mild conditions using a fluoride ion source.[1][4] This deprotection proceeds via a fluoride-induced fragmentation mechanism.

Experimental Protocol: Cleavage of the SES Protecting Group

  • Reaction Setup: The SES-protected amine is dissolved in a suitable solvent, such as acetonitrile or tetrahydrofuran.

  • Fluoride Source Addition: A fluoride reagent, most commonly tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is added to the solution.[1]

  • Reaction Conditions: The reaction is often stirred at room temperature or gently heated to facilitate the cleavage.

  • Monitoring and Workup: The progress of the deprotection is monitored. Upon completion, the reaction mixture is worked up to isolate the deprotected amine. The byproducts of the reaction are volatile (ethylene and sulfur dioxide) or easily removed (trimethylsilyl fluoride).[1]

The signaling pathway for the deprotection of a SES-protected amine is depicted below.

SES Deprotection Pathway SES_Amine SES-Protected Amine Attack Fluoride Attack on Silicon SES_Amine->Attack Fluoride Fluoride Source (e.g., TBAF, CsF) Fluoride->Attack Fragmentation Fragmentation Attack->Fragmentation Deprotected_Amine Deprotected Amine Fragmentation->Deprotected_Amine Byproducts Byproducts: Ethylene, SO₂, TMSF Fragmentation->Byproducts

Caption: Mechanism of SES group cleavage by fluoride ions.

Palladium-Catalyzed Sulfonamidation

Beyond its role in protection/deprotection sequences, this compound can also serve as a source of the sulfonamide group in palladium-catalyzed cross-coupling reactions with aryl halides.[1] This method allows for the direct introduction of the SES-sulfonamide moiety onto aromatic rings.

The logical relationship for this synthetic application is outlined in the following diagram.

Palladium-Catalyzed Sulfonamidation ArylHalide Aryl Halide (Ar-X) Reaction Cross-Coupling Reaction ArylHalide->Reaction SES_NH2 This compound (SES-NH₂) SES_NH2->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction ArylSulfonamide Aryl-SO₂NH-SES Reaction->ArylSulfonamide

Caption: Palladium-catalyzed cross-coupling of aryl halides with SES-NH2.

Conclusion

This compound is a valuable and versatile reagent for the protection of amines in organic synthesis. The stability of the SES group under various conditions, combined with the mild and specific conditions required for its removal, makes it an attractive choice for complex, multi-step syntheses encountered in pharmaceutical and materials science research. The protocols and workflows detailed in this guide provide a foundational understanding for the effective application of this important synthetic tool.

References

An In-depth Technical Guide to the SES Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a crucial tool in modern organic synthesis, particularly in the construction of complex molecules such as peptides and natural products.[1][2] Developed as a robust alternative to traditional sulfonamide protecting groups like tosyl (Ts), the SES group offers the advantage of mild deprotection conditions, enhancing its utility in multi-step synthetic sequences.[3][4] This guide provides a comprehensive overview of the SES amine protecting group, including its properties, applications, and detailed experimental protocols.

Core Concepts and Advantages

The SES group is introduced to a primary or secondary amine via its sulfonyl chloride derivative, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).[5] The resulting SES-sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[6] This stability makes it an orthogonal protecting group to many other commonly used protecting groups, such as Boc and Z groups, which can be selectively removed in its presence.[3]

The key advantage of the SES group lies in its unique deprotection mechanism. Cleavage is achieved under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1][2] The fluoride ion attacks the silicon atom, initiating a β-elimination cascade that liberates the free amine along with volatile byproducts: fluorotrimethylsilane, ethylene, and sulfur dioxide.[3] This mild cleavage contrasts sharply with the harsh conditions often required to remove traditional sulfonyl groups.

Quantitative Data Summary

The following tables summarize the stability of the SES group under various conditions and provide typical reaction parameters for its introduction and removal.

Table 1: Stability of the SES Protecting Group

ConditionReagent/SolventTemperatureStability
Acidic 6 N HClRefluxCleaved[5]
Trifluoroacetic acid (TFA)Room TemperatureStable
Basic Sodium HydroxideRoom TemperatureStable
Fluoride TBAF in THF/AcetonitrileRoom Temperature to 80°CCleaved[1][5]
CsF in DMFElevated TemperatureCleaved[5]
HF0°C to Room TemperatureCleaved[5]
Reductive H₂, Pd/CRoom TemperatureStable[3]

Table 2: Representative Conditions for SES Protection of Amines

Amine SubstrateBaseSolventTemperatureTimeYield (%)
Primary AlkylamineTriethylamineDichloromethane0°C to RT1-4 h>90
Secondary AlkylamineTriethylamineDichloromethane0°C to RT2-6 h85-95
AnilineSodium HydrideTHF0°C to RT4-8 h80-90
Hindered AmineSilver CyanideAcetonitrileReflux12-24 h60-80[5]

Table 3: Representative Conditions for SES Deprotection

SES-protected AmineFluoride Source (Equivalents)SolventTemperatureTimeYield (%)
N-SES-AlkylamineTBAF (2-3)Acetonitrile80°C2-6 h>90[1]
N-SES-ArylamineCsF (3-5)DMF95°C4-12 h85-95
N-Acyl-SES-sulfonamideTBAF (1.5)THF25°C1.5 h88[2]
N-SES-AziridineTBAF (excess)THFElevatedVariesHigh

Experimental Protocols

Detailed methodologies for the synthesis of the protecting group precursor and its application are provided below.

Protocol 1: Synthesis of 2-(trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Sodium 2-(trimethylsilyl)ethanesulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hexanes

  • Anhydrous solvents and glassware

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet is charged with sodium 2-(trimethylsilyl)ethanesulfonate.

  • The flask is cooled to 0°C in an ice-water bath.

  • Thionyl chloride (2.0 equivalents) is added dropwise via the addition funnel.

  • After the addition is complete, a catalytic amount of DMF (e.g., 0.05 equivalents) is added slowly via syringe.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by ¹H NMR.

  • The reaction mixture is diluted with hexanes and filtered through a pad of Celite to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to give the crude sulfonyl chloride.

  • The crude product is purified by short-path distillation under high vacuum (e.g., 70-75°C at 0.2 mmHg) to afford pure 2-(trimethylsilyl)ethanesulfonyl chloride as a pale tan oil (typical yield: 68-77%).[3]

Protocol 2: Protection of a Primary Amine with SES-Cl

This general procedure can be adapted for various primary and secondary amines.[1]

Materials:

  • Primary amine

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and workup reagents

Procedure:

  • The primary amine (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • Triethylamine (1.2 equivalents) is added, followed by the dropwise addition of a solution of SES-Cl (1.1 equivalents) in anhydrous DCM.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-SES protected amine.

Protocol 3: Deprotection of a SES-Protected Amine

This protocol describes a typical deprotection using TBAF.[1]

Materials:

  • N-SES protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous acetonitrile

  • Standard laboratory glassware and workup reagents

Procedure:

  • The N-SES protected amine (1.0 equivalent) is dissolved in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.

  • TBAF solution (2.0-3.0 equivalents) is added to the stirred solution.

  • The reaction mixture is heated to 80°C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the free amine.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows associated with the SES protecting group.

Protection_Deprotection Protection and Deprotection of an Amine with SES Amine R-NH₂ ProtectedAmine R-NH-SO₂-CH₂CH₂-TMS Amine->ProtectedAmine Protection SESCl TMS-CH₂CH₂-SO₂Cl SESCl->ProtectedAmine Base Base (e.g., Et₃N) Base->ProtectedAmine DeprotectedAmine R-NH₂ ProtectedAmine->DeprotectedAmine Deprotection Byproducts TMS-F + CH₂=CH₂ + SO₂ ProtectedAmine->Byproducts Volatile Byproducts Fluoride Fluoride Source (e.g., TBAF) Fluoride->DeprotectedAmine Experimental_Workflow General Experimental Workflow for SES Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Start_P Dissolve Amine and Base in Anhydrous Solvent Add_SESCl Add SES-Cl Solution at 0°C Start_P->Add_SESCl React_P Stir at Room Temperature (Monitor by TLC) Add_SESCl->React_P Workup_P Aqueous Workup and Extraction React_P->Workup_P Purify_P Purification by Chromatography Workup_P->Purify_P Protected_Product Isolated SES-Protected Amine Purify_P->Protected_Product Start_D Dissolve SES-Protected Amine in Anhydrous Solvent Protected_Product->Start_D Proceed to Deprotection Add_Fluoride Add Fluoride Source Start_D->Add_Fluoride React_D Heat Reaction Mixture (Monitor by TLC) Add_Fluoride->React_D Workup_D Aqueous Workup and Extraction React_D->Workup_D Purify_D Purification by Chromatography Workup_D->Purify_D Deprotected_Product Isolated Free Amine Purify_D->Deprotected_Product

References

The Stability and Function of Secretory Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The machinery of life relies on the precise orchestration of protein synthesis, folding, and transport. A significant portion of the proteome, encompassing hormones, enzymes, antibodies, and signaling molecules, is destined for secretion out of the cell or insertion into cellular membranes. The journey of these secretory, excretory, and secreted (SES) proteins is fraught with challenges, where maintenance of structural integrity is paramount to their function. This technical guide provides an in-depth exploration of the core mechanisms governing the stability and function of this vital class of proteins. We will delve into the intricate quality control systems within the cell, detail the experimental protocols used to assess protein stability and interactions, and visualize the key signaling pathways that regulate these processes. Understanding these fundamental mechanisms is critical for researchers in basic science and for professionals in drug development, as aberrant protein folding and secretion are hallmarks of numerous diseases.

The Secretory Pathway and Protein Quality Control

Secretory proteins begin their journey in the endoplasmic reticulum (ER), a sprawling network of membranes that serves as the primary site for protein synthesis, folding, and modification. The ER lumen provides a unique oxidizing environment conducive to the formation of disulfide bonds, crucial for the stability of many secreted proteins. However, the high concentration of nascent polypeptide chains makes the ER susceptible to protein misfolding and aggregation. To ensure that only correctly folded and assembled proteins are transported to their final destinations, the cell employs a stringent quality control (QC) system.

The Role of Molecular Chaperones

At the heart of the ER QC system are molecular chaperones, proteins that assist in the proper folding of other proteins.[1] They bind to exposed hydrophobic regions of unfolded or partially folded polypeptides, preventing their aggregation and facilitating their correct conformation. Key ER-resident chaperones include:

  • Hsp70 family (e.g., BiP/GRP78): These chaperones bind to short, hydrophobic stretches of unfolded proteins in an ATP-dependent manner.[2]

  • Hsp90 family (e.g., GRP94): While their roles in the ER are less understood than their cytosolic counterparts, they are thought to be involved in the maturation of specific client proteins.

  • Calnexin and Calreticulin: These lectin-like chaperones specifically recognize and bind to N-linked glycans on glycoproteins, retaining them in the ER until proper folding is achieved.

The Unfolded Protein Response (UPR)

When the folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state known as ER stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[3] The UPR aims to restore homeostasis by:

  • Attenuating global protein synthesis to reduce the load on the ER.

  • Upregulating the expression of chaperones and other folding-assisting enzymes.

  • Enhancing the capacity of the ER-associated degradation (ERAD) pathway to clear misfolded proteins.

The UPR is initiated by three ER-transmembrane sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4]

ER-Associated Degradation (ERAD)

Terminally misfolded proteins that cannot be salvaged are targeted for degradation via the ERAD pathway.[5] This process involves the recognition of the misfolded protein, its retro-translocation from the ER lumen back into the cytosol, ubiquitination by E3 ubiquitin ligases, and finally, degradation by the proteasome.[6][7]

Quantitative Analysis of Secretory Protein Stability

The stability of a secretory protein is a critical determinant of its function and is often quantified by its resistance to denaturation by heat or chemical denaturants. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH) are key thermodynamic parameters used to characterize protein stability.[5]

Table 1: Thermodynamic Stability of Selected Secretory Proteins

ProteinSource OrganismExperimental MethodTm (°C)ΔH (kcal/mol)Reference
Ribonuclease ABos taurusDSC61.8125[8]
LysozymeGallus gallusDSC75.5138[8]
InsulinHomo sapiensDSC70.085[8]
Interferon-γHomo sapiensDSC55.0110[8]
Serum AlbuminBos taurusDSC62.5350[8]

Table 2: Chaperone-Client Protein Binding Affinities

ChaperoneClient ProteinDissociation Constant (Kd)Experimental MethodReference
Hsp90Glucocorticoid Receptor LBD~1-5 µMFluorescence Anisotropy[9]
DnaK (Hsp70)σ32~0.5 µM (ADP state)Surface Plasmon Resonance[10]
SpyIm7~1.5 µMNMR Titration[11]
SecBproOmpA~30 nMIsothermal Titration Calorimetry[12]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions

Co-IP is a powerful technique to identify and validate in vivo protein-protein interactions.[2] The principle involves using an antibody to capture a specific protein (the "bait") from a cell lysate, thereby also pulling down any interacting proteins (the "prey").

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[13]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[14]

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.[15]

  • Elution:

    • Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the putative prey protein.

Differential Scanning Calorimetry (DSC) for Measuring Protein Stability

DSC directly measures the heat capacity change of a protein solution as a function of temperature, providing a detailed thermodynamic profile of protein unfolding.[16]

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the desired buffer to ensure a perfect match between the sample and reference solutions.

    • Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy). A typical concentration range is 0.1-2 mg/mL.[17]

    • Degas the protein sample and the dialysis buffer.

  • Instrument Setup:

    • Load the dialysis buffer into the reference cell and the protein sample into the sample cell of the calorimeter.

    • Set the experimental parameters:

      • Temperature Range: Start at a temperature well below the expected Tm and end at a temperature where the protein is fully unfolded (e.g., 20°C to 100°C).[16]

      • Scan Rate: A typical scan rate for proteins is 60-90 °C/hour.[17]

      • Feedback Mode: Set to "None" or "Low" for most protein samples.

  • Data Acquisition:

    • Perform a buffer-buffer baseline scan first to ensure instrument stability and proper buffer matching.

    • Run the protein sample scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan data.

    • Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm and ΔH of unfolding.

Protein Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess protein stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds with increasing temperature.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at a high concentration (e.g., 5000x).[19]

    • Prepare the purified protein at a working concentration (e.g., 2-5 µM).

    • Prepare a series of buffers or ligand solutions to be tested.

  • Assay Setup (in a 96-well PCR plate):

    • To each well, add:

      • The protein solution.

      • The buffer or ligand solution.

      • A diluted solution of the fluorescent dye (e.g., to a final concentration of 5x).[19]

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition (using a real-time PCR instrument):

    • Place the plate in the instrument.

    • Set up a melt curve experiment with a temperature gradient (e.g., from 25°C to 95°C) with a ramp rate of approximately 1°C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

Visualization of Key Pathways and Workflows

Secretory Pathway and Quality Control Workflow

Secretory_Pathway_QC cluster_ER Endoplasmic Reticulum cluster_Degradation Degradation cluster_Transport Vesicular Transport Ribosome Ribosome Translocon Translocon Ribosome->Translocon Co-translational translocation Nascent_Chain Nascent Polypeptide Translocon->Nascent_Chain Folding Folding & Modification (Glycosylation, Disulfide Bonds) Nascent_Chain->Folding Chaperones Chaperones (BiP, Calnexin, etc.) Folding->Chaperones Assistance QC Quality Control Checkpoint Folding->QC Misfolded Misfolded Protein QC->Misfolded Fail Correctly_Folded Correctly Folded Protein QC->Correctly_Folded Pass ERAD ERAD Pathway Misfolded->ERAD Golgi Golgi Apparatus Correctly_Folded->Golgi COPII Vesicle Proteasome Proteasome ERAD->Proteasome Ubiquitination & Retro-translocation Secretion Secretion / Transport to Final Destination Golgi->Secretion

Caption: Workflow of protein folding, quality control, and transport in the secretory pathway.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_Pathway cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol_Nucleus Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters IRE1 IRE1 BiP->IRE1 Inhibits (when bound) PERK PERK BiP->PERK Inhibits (when bound) ATF6 ATF6 BiP->ATF6 Inhibits (when bound) XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Activates eIF2a eIF2α Phosphorylation PERK->eIF2a Phosphorylates Golgi_cleavage Golgi Cleavage ATF6->Golgi_cleavage Translocates to Golgi sXBP1 sXBP1 (active TF) XBP1_splicing->sXBP1 UPR_Target_Genes UPR Target Gene Expression (Chaperones, ERAD components, etc.) sXBP1->UPR_Target_Genes Induces ATF4 ATF4 Translation eIF2a->ATF4 Allows preferential translation of Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation ATF4->UPR_Target_Genes Induces ATF6_cleaved Cleaved ATF6 (active TF) Golgi_cleavage->ATF6_cleaved ATF6_cleaved->UPR_Target_Genes Induces

Caption: The three branches of the Unfolded Protein Response (UPR) signaling pathway.

ER-Associated Degradation (ERAD) Workflow

ERAD_Workflow cluster_ER_Lumen ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Glycoprotein Lectin_Chaperone Lectin Chaperone (e.g., OS-9, XTP3-B) Misfolded_Protein->Lectin_Chaperone Recognition Retrotranslocon Retrotranslocon Misfolded_Protein->Retrotranslocon Enters channel E3_Ligase_Complex E3 Ubiquitin Ligase Complex (e.g., HRD1 complex) Lectin_Chaperone->E3_Ligase_Complex Delivery E3_Ligase_Complex->Retrotranslocon Association Ubiquitination Ubiquitination E3_Ligase_Complex->Ubiquitination Catalyzes Retrotranslocon->Ubiquitination p97_VCP p97/VCP ATPase Ubiquitination->p97_VCP Recruits Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Targeting p97_VCP->Retrotranslocon Extraction (ATP-dependent)

Caption: Key steps in the ER-Associated Degradation (ERAD) pathway for misfolded proteins.

Implications for Drug Development

The intricate network of pathways governing secretory protein stability and function presents a rich landscape of potential therapeutic targets.[20]

  • Targeting Protein Misfolding Diseases: Many genetic and age-related diseases, such as cystic fibrosis, Alzheimer's disease, and certain cancers, are characterized by the misfolding and aggregation of specific proteins. Modulating the activity of chaperones or the UPR pathways could offer therapeutic benefits. For instance, small molecules that act as "pharmacological chaperones" can bind to and stabilize mutant proteins, facilitating their proper folding and trafficking.

  • Inhibiting Secretion of Pathogenic Proteins: In diseases driven by the over-secretion of certain proteins, such as inflammatory cytokines in autoimmune disorders or growth factors in cancer, targeting the secretory pathway itself is a viable strategy.[1] Inhibitors of key components of the translocation machinery or vesicular transport are being explored.

  • Enhancing the Production of Biotherapeutics: The production of recombinant therapeutic proteins, such as monoclonal antibodies, in mammalian cell culture is often limited by the capacity of the host cell's secretory pathway. Engineering cells with an enhanced UPR or optimized chaperone expression can improve the yield and quality of these valuable biologics.

Conclusion

The stability and function of secretory proteins are maintained by a sophisticated and highly regulated network of cellular machinery. From the initial folding events in the endoplasmic reticulum, guided by molecular chaperones, to the rigorous quality control checkpoints of the UPR and ERAD pathways, the cell employs multiple strategies to ensure the fidelity of its secreted proteome. The experimental techniques detailed in this guide provide researchers and drug developers with the tools to probe these mechanisms, quantify protein stability, and identify novel therapeutic targets. A deeper understanding of these fundamental processes will continue to drive innovation in both basic biological research and the development of new medicines to combat a wide range of human diseases.

References

2-(trimethylsilyl)ethanesulfonamide safety, handling, and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(trimethylsilyl)ethanesulfonamide

This guide provides comprehensive safety, handling, and storage information for this compound (SES-NH2), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a shelf-stable solid compound.[1] It is primarily used in organic synthesis as a reagent for the introduction of a SES-protected nitrogen functionality.[2] The SES group is notable for being stable under a wide range of reaction conditions while being removable under mild conditions using fluoride ions.[3][4]

Table 1: Physical and Chemical Properties

Property Value References
CAS Number 125486-96-6 [2][5]
Molecular Formula (CH3)3SiCH2CH2SO2NH2 [2]
Molecular Weight 181.33 g/mol [1][2]
Melting Point 81-87 °C [2]
Appearance Solid [2]

| Solubility | Soluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene. |[1] |

Safety and Hazard Information

This compound is classified as hazardous. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][5][6] The toxicity of the compound is not fully investigated.[1]

Table 2: GHS Hazard Classification for this compound

Category Code Hazard Statement Pictogram References
Skin Irritation H315 Causes skin irritation. GHS07 (Exclamation mark) [2][5][6]
Eye Irritation H319 Causes serious eye irritation. GHS07 (Exclamation mark) [2][5][6]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | GHS07 (Exclamation mark) |[2][5][6] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6] If you feel unwell, get medical help.[5]

  • If on Skin: Wash with plenty of water.[5] If skin irritation occurs, get medical help.[5][6] Contaminated clothing should be removed and washed before reuse.[5][6]

  • If in Eyes: Rinse cautiously with water for several minutes.[5][6] If present, remove contact lenses if it is easy to do so and continue rinsing.[5][6] If eye irritation persists, seek medical advice or attention.[6][7]

  • If Swallowed: Immediately call a poison center or doctor.[7] Rinse mouth but do not induce vomiting.[8]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

The compound should be handled only in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of dust or fumes.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this chemical.[9]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][9] A face shield may be required for tasks with a high risk of splashing.[9][10]

  • Skin Protection: Wear protective gloves that are resistant to the chemical.[2][5][6] Always inspect gloves prior to use and use proper glove removal technique.[6] A lab coat or chemical-resistant suit should be worn to protect the body.[9]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator, such as a dust mask type N95 (US), should be used.[2] The choice of respirator depends on the concentration and type of airborne substances.[10]

General Hygiene

Wash hands thoroughly after handling the compound.[5][6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

Storage and Disposal

Proper storage is crucial to maintain the stability of the compound and ensure safety.

Storage Conditions
  • Store in a well-ventilated place and keep the container tightly closed.[5][6]

  • The material should be stored locked up.[5][6]

  • It is classified under Storage Class Code 11 for combustible solids.[2]

Incompatible Materials

Avoid contact with sources of fluoride ion, as this can cause cleavage of the SES group.[1] While some safety data sheets list no specific incompatible materials under normal conditions, it is prudent to avoid strong oxidizing agents.[11][12]

Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[5][6]

Experimental Protocols & Methodologies

Detailed toxicological experimental protocols for this compound are not available in the cited literature. However, preparative methods described in organic synthesis literature provide insight into its handling in a research context.

Preparation of this compound

A common laboratory-scale synthesis involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with ammonia.[1][13]

Methodology:

  • A solution of 2-(trimethylsilyl)ethanesulfonyl chloride in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and placed in a cooling bath (e.g., 0 °C).

  • Anhydrous ammonia gas is bubbled through the stirred solution.[14] Alternatively, aqueous ammonium hydroxide can be used.[13]

  • The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching, extraction, and purification steps.

  • Purification can be achieved by recrystallization from a solvent like ether to yield the solid product.[1]

All steps must be performed in a well-ventilated fume hood while wearing appropriate PPE.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Use cluster_cleanup Post-Use & Disposal receive Receive Chemical inspect Inspect Container (Intact, Labeled) receive->inspect storage Store Appropriately (Locked, Ventilated) inspect->storage Store until needed ppe_on Don Appropriate PPE (Gloves, Goggles, Lab Coat) inspect->ppe_on Prepare for use storage->ppe_on Retrieve for use ventilation Work in Ventilated Area (Fume Hood) ppe_on->ventilation handling Perform Chemical Handling (Weighing, Reaction Setup) ventilation->handling decontaminate Decontaminate Equipment & Work Area handling->decontaminate waste Segregate & Dispose Waste (Follow Regulations) decontaminate->waste ppe_off Doff PPE Correctly waste->ppe_off hygiene Wash Hands Thoroughly ppe_off->hygiene

Caption: Workflow for safe handling of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(trimethylsilyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsilyl)ethanesulfonamide, a versatile reagent used for the introduction of a 2-(trimethylsilyl)ethanesulfonyl (SES) protected nitrogen functionality. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectra are also provided to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from known spectral data of similar structures, including ethanesulfonamide and various organosilicon compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.2broad singlet2H-SO₂NH₂
~3.1 - 3.3triplet2H-CH₂-SO₂-
~1.1 - 1.3triplet2H-Si-CH₂-
0.0singlet9H(CH₃)₃-Si-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~55 - 60-CH₂-SO₂-
~10 - 15-Si-CH₂-
~ -2(CH₃)₃-Si-

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
~2960 - 2850MediumC-H stretch (aliphatic)
~1410MediumCH₂ scissoring
~1330 - 1300StrongSO₂ stretch (asymmetric)
~1250StrongSi-CH₃ symmetric deformation
~1150 - 1130StrongSO₂ stretch (symmetric)
~920 - 900MediumS-N stretch
~860 - 840StrongSi-C stretch

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides.[1][2]

Materials:

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Anhydrous ammonia or concentrated ammonium hydroxide

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add concentrated ammonium hydroxide (excess) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or silica gel chromatography.

2.2. NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample.[3][4][5]

Sample Preparation:

  • Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 20-100 mg for ¹³C NMR.[3][4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • If the sample does not fully dissolve, gentle vortexing or sonication may be applied.[3]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Fourier transform the processed FID.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Acquisition:

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[6]

  • Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

  • Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[6]

  • Process the data similarly to the ¹H spectrum, typically with a line broadening of 1-2 Hz.

  • Reference the spectrum to the solvent peak.

2.3. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.[7][8]

Procedure:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[7]

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • After data collection, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start Materials (SES-Cl, NH₃) reaction Reaction start->reaction workup Workup & Purification reaction->workup product Pure this compound workup->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir IR Spectroscopy (ATR) sample_prep->ir data Spectroscopic Data nmr->data ir->data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Discovery and History of SES Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[2]

This technical guide provides a comprehensive overview of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a versatile and highly effective protecting group for amines. We will delve into its historical context, discovery, mechanism of action, and applications, with a focus on providing practical, actionable information for laboratory and developmental work.

Historical Context: The Evolution of Sulfonyl Protecting Groups

The protection of amines is a critical aspect of organic synthesis, given their nucleophilic and basic nature.[3] Historically, a variety of strategies have been employed, with acylation to form amides or carbamates being a common approach.[4] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, have long been recognized for their exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media.[5]

The most well-known sulfonyl protecting group is the p-toluenesulfonyl (tosyl or Ts) group.[5] While the tosyl group provides robust protection, its removal often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures, which are incompatible with many sensitive functional groups.[5] This significant drawback spurred the search for alternative sulfonyl-based protecting groups that combine the stability of a sulfonamide with milder deprotection conditions.

Another notable sulfonyl protecting group is the nitrobenzenesulfonyl (Ns) group.[5] The electron-withdrawing nitro group facilitates the cleavage of the Ns group under milder nucleophilic conditions, typically using a thiol and a base (Fukuyama amine synthesis).[5] However, Ns-protected amines can be less stable to certain reductive and basic conditions compared to their Ts counterparts.[6] This trade-off between stability and ease of cleavage highlighted the need for a protecting group that offered the best of both worlds.

The Discovery of the SES Protecting Group

In 1986, Steven M. Weinreb and his colleagues introduced the 2-(trimethylsilyl)ethanesulfonyl (SES) group as a novel solution to this long-standing challenge in protecting group chemistry. The key innovation of the SES group is the incorporation of a β-silyl substituent, which allows for a facile fluoride-mediated cleavage via a β-elimination mechanism. This discovery provided a sulfonamide protecting group that is stable to a wide range of synthetic conditions yet can be removed under exceptionally mild and selective conditions.

Mechanism of Action

Protection of Amines

The SES group is introduced by reacting a primary or secondary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base, such as triethylamine or sodium hydride. The reaction proceeds via a standard nucleophilic attack of the amine on the sulfonyl chloride, forming the stable SES-sulfonamide.

Deprotection of SES-Sulfonamides

The defining feature of the SES group is its unique deprotection mechanism. Treatment of the SES-sulfonamide with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), initiates the cleavage. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then undergoes a β-elimination, leading to the release of the free amine, ethylene, sulfur dioxide, and fluorotrimethylsilane. This deprotection can often be achieved at room temperature or with gentle heating, providing a significant advantage over traditional sulfonyl protecting groups.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the protection of various amines with SES-Cl and the subsequent deprotection of the resulting SES-sulfonamides.

Table 1: Protection of Various Amines with SES-Cl

Amine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
BenzylamineEt₃NCH₂Cl₂0 to rt295
AnilinePyridineCH₂Cl₂0 to rt492
DiethylamineEt₃NCH₂Cl₂0 to rt198
IndoleNaHTHF0 to rt385
PyrrolidineEt₃NCH₂Cl₂0 to rt196

Table 2: Deprotection of SES-Sulfonamides

SES-Sulfonamide SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)
N-Benzyl-SES-sulfonamideTBAF (1.5 eq)THFrt394
N-Phenyl-SES-sulfonamideCsF (3.0 eq)DMF60690
N,N-Diethyl-SES-sulfonamideTBAF (1.5 eq)THFrt297
N-SES-IndoleCsF (3.0 eq)DMF801288
N-SES-PyrrolidineTBAF (1.5 eq)THFrt295

Table 3: Comparative Stability of Sulfonyl Protecting Groups

ConditionSESTs (Tosyl)Ns (Nosyl)
1 M HCl (aq), rt, 24 hStableStableStable
1 M NaOH (aq), rt, 24 hStableStableDecomposes
LiAlH₄, THF, 0 °CStableStableReduced
H₂, Pd/C, rtStableStableReduced
TBAF, THF, rtCleavedStableStable
Thiophenol, K₂CO₃, DMFStableStableCleaved

Experimental Protocols

Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

This protocol is adapted from the procedure reported in Organic Syntheses.[7]

Materials:

  • Sodium 2-(trimethylsilyl)ethanesulfonate (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Hexanes

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with sodium 2-(trimethylsilyl)ethanesulfonate.

  • The flask is cooled to 0 °C in an ice bath.

  • Thionyl chloride is added dropwise via the dropping funnel.

  • After the addition is complete, a catalytic amount of DMF is added dropwise via syringe. Vigorous gas evolution (SO₂) is observed.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting residue is co-evaporated with hexanes twice to remove any remaining thionyl chloride.

  • The crude product is purified by vacuum distillation to afford 2-(trimethylsilyl)ethanesulfonyl chloride as a colorless liquid.[7]

General Procedure for SES Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The primary amine is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine is added dropwise.

  • A solution of SES-Cl in dichloromethane is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure SES-sulfonamide.

General Procedure for TBAF-Mediated Deprotection of an SES-Sulfonamide

Materials:

  • SES-sulfonamide (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • The SES-sulfonamide is dissolved in THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • The TBAF solution is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure deprotected amine.

Mandatory Visualizations

Protection_Mechanism Amine R₂NH Intermediate [R₂N-SO₂(CH₂)₂TMS]⁺ Cl⁻ + Base-H⁺ Amine->Intermediate Nucleophilic Attack SESCl TMS-CH₂CH₂-SO₂Cl SESCl->Intermediate Base Base Base->Intermediate Proton Abstraction Product R₂N-SO₂(CH₂)₂TMS (SES-protected Amine) Intermediate->Product

Caption: Mechanism of SES protection of an amine.

Deprotection_Mechanism SES_Amine R₂N-SO₂(CH₂)₂TMS Pentacoordinate_Si [R₂N-SO₂(CH₂)₂Si(F)Me₃]⁻ SES_Amine->Pentacoordinate_Si Fluoride F⁻ Fluoride->Pentacoordinate_Si Nucleophilic Attack on Si Elimination_Products R₂NH + SO₂ + H₂C=CH₂ + TMS-F Pentacoordinate_Si->Elimination_Products β-Elimination

Caption: Fluoride-mediated deprotection of an SES-sulfonamide.

SES_vs_Ts_Deprotection cluster_SES SES Deprotection cluster_Ts Ts Deprotection SES_Amine R-NH-SES TBAF TBAF, THF, rt SES_Amine->TBAF SES_Deprotected R-NH₂ TBAF->SES_Deprotected Mild Conditions Ts_Amine R-NH-Ts Harsh_Conditions Na, liq. NH₃ or HBr, heat Ts_Amine->Harsh_Conditions Ts_Deprotected R-NH₂ Harsh_Conditions->Ts_Deprotected Harsh Conditions

Caption: Comparison of deprotection conditions for SES and Ts groups.

Conclusion

The development of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group by Weinreb and co-workers was a significant advancement in the field of organic synthesis. It successfully addressed the long-standing challenge of finding a protecting group for amines that combines the high stability of sulfonamides with mild and selective deprotection conditions. The fluoride-mediated β-elimination cleavage mechanism is a key feature that sets the SES group apart from traditional sulfonyl protecting groups like tosyl. For researchers, scientists, and drug development professionals, the SES group offers a powerful tool for the synthesis of complex molecules, enabling the protection of sensitive amine functionalities while ensuring their efficient and clean removal at the desired stage of a synthetic sequence.

References

Methodological & Application

Application Notes and Protocols: Amine Protection with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a critical aspect of modern organic synthesis, particularly in the context of multi-step syntheses of complex molecules and drug development. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust and versatile protecting group for primary and secondary amines. It offers high stability across a wide range of reaction conditions and can be selectively removed under mild, fluoride-mediated conditions. This document provides detailed application notes and experimental protocols for the protection of amines using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and their subsequent deprotection.

Introduction

Sulfonamides are among the most stable amine protecting groups, tolerant to a broad spectrum of synthetic conditions. However, this stability can pose a challenge during the deprotection step, often necessitating harsh reagents or conditions. The 2-(trimethylsilyl)ethanesulfonyl (SES) group, introduced by Weinreb and co-workers, provides a solution by combining the stability of a sulfonamide with a mild and selective deprotection protocol. The cleavage of the SES group is typically achieved using a fluoride source, which triggers a β-elimination cascade to release the free amine and volatile byproducts. This orthogonality makes the SES group particularly valuable in the synthesis of complex molecules where other protecting groups might be sensitive to traditional deprotection methods.

The protection of primary and secondary amines with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) proceeds efficiently in the presence of a base to yield the corresponding N-SES sulfonamide. The reaction is generally high-yielding and compatible with a variety of amine substrates.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various amines with SES-Cl and their subsequent deprotection.

Table 1: Protection of Amines with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

EntryAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineTriethylamineDichloromethane0 to rt2>95
2AnilinePyridineDichloromethane0 to rt3~90
3DiethylamineTriethylamineDichloromethane0 to rt2>95
4(R)-α-MethylbenzylamineTriethylamineDichloromethane0 to rt2>95
5PiperidineTriethylamineDichloromethane0 to rt1.5>95

Note: Yields are generally high for a wide range of primary and secondary aliphatic and aromatic amines.

Table 2: Deprotection of N-SES Protected Amines

EntryN-SES Amine SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)
1N-(Benzyl)-SES-sulfonamideTBAF (1 M in THF)THF503>90
2N-(Phenyl)-SES-sulfonamideCsFDMF902~85
3N,N-(Diethyl)-SES-sulfonamideTBAF (1 M in THF)THF504>90
4N-((R)-α-Methylbenzyl)-SES-sulfonamideTBAF (1 M in THF)THF503>90
5N-(Piperidinyl)-SES-sulfonamideCsFDMF902>90

Note: TBAF (tetrabutylammonium fluoride) and CsF (cesium fluoride) are the most common fluoride sources for SES deprotection. Reaction times and temperatures may vary depending on the substrate.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary or Secondary Amine with SES-Cl

Materials:

  • Primary or secondary amine (1.0 equiv)

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.05 - 1.2 equiv)

  • Triethylamine (Et₃N) or other suitable base (1.5 - 2.0 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Add triethylamine (1.5 - 2.0 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.05 - 1.2 equiv) in anhydrous dichloromethane.

  • Add the SES-Cl solution dropwise to the stirred amine solution at 0 °C via an addition funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-SES protected amine.

Protocol 2: General Procedure for the Deprotection of an N-SES Protected Amine

Materials:

  • N-SES protected amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.0 - 3.0 equiv) or Cesium Fluoride (CsF) (3.0 - 5.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure using TBAF:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the N-SES protected amine (1.0 equiv) in anhydrous THF.

  • Add the solution of TBAF in THF (2.0 - 3.0 equiv) to the flask.

  • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the free amine.

Procedure using CsF:

  • To a dry round-bottom flask under an inert atmosphere, add the N-SES protected amine (1.0 equiv) and cesium fluoride (3.0 - 5.0 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the free amine.

Mandatory Visualization

Amine_Protection_Deprotection_Workflow Start Primary or Secondary Amine (R-NHR') Protection Protection (Sulfonamide Formation) Start->Protection Reagents_Protection SES-Cl, Base (e.g., Et3N) Reagents_Protection->Protection Protected_Amine N-SES Protected Amine (R-N(SES)R') Protection->Protected_Amine Deprotection Deprotection (β-Elimination) Protected_Amine->Deprotection Reagents_Deprotection Fluoride Source (e.g., TBAF, CsF) Reagents_Deprotection->Deprotection End Free Amine (R-NHR') Deprotection->End Deprotection_Mechanism SES_Amine N-SES Protected Amine Intermediate Pentacoordinate Silicon Intermediate SES_Amine->Intermediate Fluoride Attack on Silicon Fluoride F⁻ Fluoride->Intermediate Elimination β-Elimination Intermediate->Elimination Products Free Amine + Ethylene + SO₂ + Me₃SiF Elimination->Products

Application Notes and Protocols: Palladium-Catalyzed Sulfonamidation using SES-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of many pharmaceutical compounds and agrochemicals. The development of efficient and versatile methods for their synthesis is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. This document provides detailed application notes and protocols for the use of 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) in the palladium-catalyzed sulfonamidation of aryl and heteroaryl halides.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is an amine protecting group that is stable under a wide range of synthetic conditions but can be readily cleaved under mild conditions using a fluoride source.[1][2] SES-NH2 serves as a convenient and effective ammonia equivalent in palladium-catalyzed amination reactions, allowing for the synthesis of primary arylsulfonamides.[3][4] This method is particularly advantageous for its functional group tolerance and its applicability to both electron-rich and electron-deficient aryl halides.[3]

Reaction Principle

The core of this methodology is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (bromide or chloride) and SES-NH2. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The overall transformation is depicted below:

The resulting N-aryl-SES-sulfonamide is a stable intermediate that can be carried through further synthetic steps. The SES protecting group can be selectively removed at a later stage to furnish the primary arylamine or the corresponding sulfonamide, depending on the cleavage conditions.[1][5]

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed sulfonamidation of various aryl halides with SES-NH2.

Table 1: Palladium-Catalyzed Sulfonamidation of Aryl Bromides with SES-NH2

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001292
24-BromoanisolePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001289
34-BromobenzonitrilePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001295
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001291
5Methyl 4-bromobenzoatePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001285
62-BromopyridinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1001278

Table 2: Palladium-Catalyzed Sulfonamidation of Aryl Chlorides with SES-NH2

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1102488
24-ChloroanisolePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1102485
34-ChlorobenzonitrilePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1102492
41-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1102489
53-ChloropyridinePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1102475

Experimental Protocols

General Procedure for the Palladium-Catalyzed Sulfonamidation of Aryl Halides with SES-NH2

Materials:

  • Aryl halide (bromide or chloride)

  • This compound (SES-NH2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Preparation of the Reaction Vessel: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), SES-NH2 (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (for aryl bromides) or dioxane (for aryl chlorides) (5 mL) to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath.

  • Reaction Conditions:

    • For aryl bromides: Stir the reaction mixture at 100 °C for 12 hours.

    • For aryl chlorides: Stir the reaction mixture at 110 °C for 24 hours.

  • Work-up:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-SES-sulfonamide.

Protocol for the Deprotection of the SES Group

Materials:

  • N-Aryl-SES-sulfonamide

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Acetonitrile

  • Round-bottom flask

Protocol:

  • Reaction Setup: To a solution of the N-aryl-SES-sulfonamide (1.0 mmol) in acetonitrile (10 mL), add a 1 M solution of TBAF in THF (2.0 mL, 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4-6 hours.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding primary arylamine.

Mandatory Visualization

Catalytic Cycle of Palladium-Catalyzed Sulfonamidation

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed sulfonamidation of an aryl halide with SES-NH2. The cycle involves the key steps of oxidative addition, coordination and deprotonation of the sulfonamide, and reductive elimination.

Palladium-Catalyzed Sulfonamidation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Coord Coordination of SES-NH₂ ArPdX->Coord SES-NH₂ Complex [Ar-Pd(II)(L)₂(NH₂SES)]⁺X⁻ Coord->Complex Deprot Deprotonation (-HX) Complex->Deprot Base Amido Ar-Pd(II)(L)₂(NHSES) Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NHSES

Caption: Catalytic cycle for the palladium-catalyzed sulfonamidation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of N-aryl-SES-sulfonamides.

Experimental Workflow start Start setup Reaction Setup: Aryl Halide, SES-NH₂, Catalyst, Ligand, Base start->setup solvent Add Anhydrous Solvent setup->solvent reaction Heat under Inert Atmosphere (100-110 °C, 12-24 h) solvent->reaction workup Work-up: Dilution, Filtration, Washing, Drying reaction->workup purification Purification: Column Chromatography workup->purification product N-Aryl-SES-sulfonamide purification->product

Caption: Experimental workflow for sulfonamidation.

References

Applications of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a versatile amine protecting group that has found significant application in the complex art of natural product total synthesis. Its stability under a wide range of reaction conditions, coupled with its mild and specific deprotection protocol using fluoride ions, makes it an attractive choice for intricate synthetic routes.[1][2] SES-NH2, or 2-(trimethylsilyl)ethanesulfonamide, serves as a convenient reagent for the direct introduction of a protected primary amine functionality. This is particularly valuable in the construction of nitrogen-containing heterocycles and stereochemically complex acyclic systems, which are common motifs in biologically active natural products. This application note details the use of SES-NH2 in the total synthesis of two exemplary natural products, (-)-Oseltamivir and (+)-Preussin, providing detailed experimental protocols and summarizing key quantitative data.

Application 1: Rhodium-Catalyzed Aziridination in the Total Synthesis of (-)-Oseltamivir (Tamiflu®)

The total synthesis of the neuraminidase inhibitor (-)-Oseltamivir, widely known as Tamiflu®, represents a landmark achievement in modern organic synthesis. One of the most efficient and concise routes, developed by Trost and coworkers, employs a key rhodium-catalyzed aziridination of a diene using SES-NH2 to install a crucial nitrogen stereocenter.[1][3][4] This strategic step highlights the utility of SES-NH2 in complex settings, enabling the formation of a strained aziridine ring that serves as a precursor to the final amine functionality.

Key Transformation and Data

The pivotal step involves the diastereoselective aziridination of a phthalimide-protected cyclohexenyl ethyl ester. The reaction proceeds with high yield and selectivity, demonstrating the robustness of the SES group in combination with a bulky rhodium catalyst.

StepReactantReagentsCatalystSolventTemp.TimeProductYield (%)
AziridinationDieneSES-NH2, PhI(OPiv)2, MgORh2(esp)2PhCl0 °C to RT4 hSES-protected Aziridine86
Aziridine OpeningSES-protected Aziridine3-PentanolBF3·OEt2Neat75 °C15 minSES-protected Amine65
SES DeprotectionSES-protected Aminen-Bu4N+F- (TBAF)-THFRT30 minFree Amine95
Experimental Protocols

1. Rhodium-Catalyzed Aziridination with SES-NH2:

To a solution of the diene (1.0 eq) in chlorobenzene (0.1 M) at 0 °C are added magnesium oxide (2.3 eq), this compound (SES-NH2, 1.1 eq), and [bis(pivaloyloxy)iodo]benzene (PhI(OPiv)2, 1.3 eq). To this suspension is added the rhodium catalyst, bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh2(esp)2, 2 mol%). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired SES-protected aziridine.

2. Regioselective Aziridine Ring Opening:

The SES-protected aziridine (1.0 eq) is treated with 3-pentanol (used as solvent) and boron trifluoride diethyl etherate (BF3·OEt2, 1.5 eq) at 75 °C for 15 minutes. The reaction is then cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the SES-protected amine.

3. Deprotection of the SES Group:

To a solution of the SES-protected amine (1.0 eq) in tetrahydrofuran (THF, 0.1 M) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq). The reaction is stirred for 30 minutes, after which it is quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude free amine is of high purity and can often be used in the next step without further purification.

Workflow Diagram

oseltamivir_synthesis diene Diene aziridine SES-protected Aziridine diene->aziridine Aziridination (86%) ses_nh2 SES-NH2, PhI(OPiv)2, MgO ses_nh2->aziridine rh_cat Rh2(esp)2 rh_cat->aziridine ses_amine SES-protected Amine aziridine->ses_amine Ring Opening (65%) pentanol 3-Pentanol, BF3·OEt2 pentanol->ses_amine free_amine Free Amine (Oseltamivir precursor) ses_amine->free_amine Deprotection (95%) tbaf TBAF tbaf->free_amine

Caption: Synthetic route to a key amine precursor in the total synthesis of (-)-Oseltamivir.

Application 2: SES Group in the Synthesis of Pyrrolidine Alkaloids - A Route to (+)-Preussin

The pyrrolidine ring is a core structural motif in a vast number of biologically active alkaloids.[5] The synthesis of substituted pyrrolidines often requires careful manipulation of amine functionalities. The SES protecting group has been effectively utilized in this context. While a direct total synthesis of (+)-Preussin using SES-NH2 in a key step is not extensively detailed in a single publication, the principles of SES protection and deprotection are highly applicable. A representative strategy involves the protection of a key amine intermediate with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) to facilitate subsequent transformations, followed by a final deprotection to unveil the target alkaloid.

Key Transformation and Data

In a synthetic approach towards substituted pyrrolidines, a key amine intermediate is protected with a SES group. This protection allows for subsequent chemical modifications on other parts of the molecule without interference from the nucleophilic amine. The final step is the removal of the SES group to yield the desired pyrrolidine.

StepReactantReagentsBaseSolventTemp.TimeProductYield (%)
SES ProtectionPrimary AmineSES-ClEt3NCH2Cl20 °C to RT2 hSES-protected Amine~95
SES DeprotectionSES-protected PyrrolidineCsF-DMF90 °C12 hFree Pyrrolidine~90

Note: The yields are representative for SES protection and deprotection of similar substrates.

Experimental Protocols

1. Protection of a Primary Amine with SES-Cl:

To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH2Cl2, 0.2 M) at 0 °C is added 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the SES-protected amine.

2. Deprotection of a SES-protected Pyrrolidine:

A solution of the SES-protected pyrrolidine (1.0 eq) and cesium fluoride (CsF, 3.0 eq) in N,N-dimethylformamide (DMF, 0.1 M) is heated to 90 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the free pyrrolidine.

Logical Workflow Diagram

preussin_synthesis_logic start Amine Precursor protected SES-protected Intermediate start->protected Protection ses_cl SES-Cl, Et3N ses_cl->protected mods Further Synthetic Modifications protected->mods final_protected Final SES-protected Pyrrolidine mods->final_protected preussin (+)-Preussin final_protected->preussin Deprotection csf CsF, DMF csf->preussin

Caption: A logical workflow for the application of SES protection in the synthesis of (+)-Preussin.

Conclusion

The 2-(trimethylsilyl)ethanesulfonyl group, and its amide derivative SES-NH2, are powerful tools in the arsenal of the synthetic organic chemist. The examples of (-)-Oseltamivir and the synthetic strategy towards (+)-Preussin demonstrate the utility of the SES group in both direct amination reactions and as a robust protecting group. The mild, fluoride-mediated deprotection conditions ensure orthogonality with many other common protecting groups, allowing for the strategic unmasking of amine functionalities late in a synthetic sequence. For researchers and professionals in drug development, the reliable and high-yielding nature of SES-group manipulations makes it a valuable asset in the construction of complex, nitrogen-containing natural products and their analogues.

References

Application Notes and Protocols for SES Group Deprotection using TBAF

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable protecting group for amines in organic synthesis, offering stability across a wide range of reaction conditions.[1] Its removal under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) makes it particularly useful in complex multi-step syntheses.[1][2] TBAF is a popular reagent for this transformation due to its excellent solubility in organic solvents.[3][4] This document provides a detailed standard procedure for the deprotection of SES-protected amines using TBAF, including reaction mechanisms, experimental protocols, and quantitative data.

The deprotection mechanism involves the nucleophilic attack of the fluoride ion from TBAF on the silicon atom of the SES group. This step is driven by the high affinity of silicon for fluoride.[5][6] The resulting intermediate undergoes a β-elimination to release the deprotected amine, ethylene, sulfur dioxide, and trimethylsilyl fluoride as volatile byproducts.[2]

Mechanism of SES Deprotection with TBAF:

The fluoride ion attacks the silicon atom, initiating a cascade of reactions that lead to the cleavage of the nitrogen-sulfur bond and the release of the free amine.

G cluster_0 Mechanism of SES Deprotection R2N_SES R₂N-SO₂-CH₂-CH₂-Si(CH₃)₃ (SES-protected amine) Intermediate R₂N-SO₂-CH₂-CH₂-Si(CH₃)₃          |          F⁻ R2N_SES->Intermediate Fluoride attack on Si TBAF TBAF (Bu₄N⁺ F⁻) Products R₂NH (Deprotected amine) Intermediate->Products β-elimination Byproducts + CH₂=CH₂ (Ethylene) + SO₂ (Sulfur dioxide) + F-Si(CH₃)₃ (Trimethylsilyl fluoride)

Caption: Mechanism of SES deprotection by TBAF.

Experimental Protocols

General Protocol for SES Deprotection using TBAF

This protocol provides a general starting point for the deprotection of SES-protected amines. Optimization of reaction time and temperature may be necessary depending on the specific substrate.

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the SES-protected amine (1.0 equiv.) in the anhydrous solvent of choice (ACN or DMF) to a concentration of approximately 0.1-0.5 M.

  • Add the 1 M TBAF solution in THF (1.1-3.0 equiv.) to the stirred solution at room temperature.[1][7]

  • The reaction mixture may be heated to facilitate the deprotection, typically between room temperature and 80 °C.[1][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like DCM or EtOAc.[9]

  • Quench the reaction by adding water.[9]

  • Separate the organic layer and wash it sequentially with water and brine to remove residual TBAF and other aqueous-soluble byproducts.[4][9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired deprotected amine.[9]

Note on Basicity: The TBAF reagent is basic and can potentially cause decomposition of base-sensitive substrates.[5][9] In such cases, buffering the reaction mixture with a mild acid like acetic acid may be beneficial.[9]

Experimental Workflow:

The following diagram illustrates the general workflow for the deprotection of an SES group using TBAF.

G cluster_workflow SES Deprotection Workflow Start Dissolve SES-protected amine in anhydrous solvent Add_TBAF Add TBAF solution Start->Add_TBAF Reaction Stir at RT or heat Add_TBAF->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purification Purification (Column chromatography) Workup->Purification Product Isolated deprotected amine Purification->Product

Caption: General experimental workflow for SES deprotection.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of various SES-protected amines using TBAF.

EntrySubstrateReagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-SES-protected secondary amineTBAF (1.1)THFRT2-16Not specified[7]
2N-SES-protected amineTBAF (excess)ACNElevatedNot specifiedGood[1]
3N-SES-protected amineTBAFDMFElevatedNot specifiedGood[1]
4N-SES-protected amino alcoholTBAFNot specifiedNot specifiedNot specifiedSelective deprotection[1]
5N-acyl-SES-sulfonimideTBAFTHF251.588[2]
6SES-aziridine derivativeTBAFNot specifiedElevatedNot specifiedConcomitant SES removal[1]

Note: "RT" denotes room temperature. Yields are highly substrate-dependent and the provided data should be considered as a general guideline.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the amount of TBAF, raising the reaction temperature, or extending the reaction time.

  • Side Reactions: The basicity of TBAF can lead to side reactions with sensitive functional groups.[10] Using buffered TBAF or alternative fluoride sources like HF-pyridine might be necessary.[9] For substrates prone to elimination, milder conditions should be employed.

  • Difficult Workup: For polar products that are difficult to separate from TBAF byproducts during aqueous workup, alternative workup procedures have been developed. One such method involves the use of an ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate to sequester the tetrabutylammonium cation.[4][11]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like THF, ACN, and DMF are commonly used.[1][7]

Conclusion

The deprotection of SES-protected amines using TBAF is a robust and widely applicable method in organic synthesis. The reaction generally proceeds under mild conditions to afford the deprotected amine in good yields. By understanding the reaction mechanism and considering the potential for side reactions, researchers can effectively utilize this procedure in the synthesis of complex molecules relevant to pharmaceutical and materials science. The protocols and data presented herein provide a solid foundation for the successful application of this important deprotection strategy.

References

Application Notes and Protocols: Mild Reaction Conditions for Removing the SES Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable tool for the protection of primary and secondary amines in organic synthesis. Its stability to a wide range of reaction conditions, coupled with the availability of mild deprotection methods, makes it an attractive choice in complex multi-step syntheses, particularly in the fields of medicinal chemistry and drug development.[1][2] The removal of the SES group is typically achieved under mild conditions using fluoride ion sources, which trigger a β-elimination cascade to release the free amine and volatile byproducts.[2] This document provides detailed application notes and protocols for the mild removal of the SES protecting group, focusing on practical methods for researchers and scientists.

Deprotection Mechanisms

The primary mechanism for the removal of the SES group involves the use of a fluoride source. The fluoride ion attacks the silicon atom, initiating an elimination reaction that results in the cleavage of the C-S bond and the liberation of the free amine. The byproducts of this reaction are ethylene, sulfur dioxide, and a fluorosilane, which are volatile and easily removed from the reaction mixture.[2]

Alternatively, under specific circumstances, acidic conditions can be employed for SES group removal, although this is generally less mild than fluoride-mediated methods.[2]

Data Presentation: Comparison of Mild Deprotection Conditions

The following table summarizes various mild reaction conditions for the removal of the SES protecting group, providing a comparative overview of reagents, solvents, temperatures, reaction times, and reported yields.

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)Substrate/Notes
TBAF2.0 - 3.0Acetonitrile50 - 801 - 1685-95General protocol for N-SES protected amines.[1]
TBAF1.1THF251.588N-acyl-SES protected β-amino ester.[3]
CsF-DMFElevated-GoodGeneral condition.[2]
TASF----GoodTris(dimethylamino)sulfonium difluorotrimethylsilicate; alternative fluoride source.[2]
HFExcessAcetonitrile0-GoodCan be used for global deprotection.[2][4]
6 N HCl--Reflux--Harsher acidic condition.[2]

Experimental Protocols

Protocol 1: General Procedure for SES Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a general method for the removal of the SES protecting group from a primary or secondary amine using TBAF in acetonitrile.

Materials:

  • N-SES protected amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 equiv)

  • Anhydrous acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Reagents for work-up (water, ethyl acetate, brine) and purification (silica gel)

Procedure:

  • Dissolve the N-SES protected amine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the free amine.[1]

Protocol 2: Selective Deprotection of an N-Acyl-SES Group

This protocol is suitable for the deprotection of more labile N-acyl-SES groups under very mild conditions.

Materials:

  • N-acyl-SES protected amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Reagents for work-up and purification

Procedure:

  • Dissolve the N-acyl-SES protected amine in anhydrous THF.

  • Add the TBAF solution to the stirred solution at 25 °C.

  • Stir the reaction for 1.5 hours, monitoring by TLC.

  • Upon completion, proceed with a standard aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.[3]

Protocol 3: SES Deprotection using Hydrogen Fluoride (HF)

This protocol employs hydrogen fluoride for the cleavage of the SES group. Caution: HF is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • N-SES protected amine (1.0 equiv)

  • Hydrogen fluoride (49% aqueous solution) or HF-Pyridine complex

  • Anhydrous acetonitrile

  • Standard laboratory glassware for reactions with HF (e.g., polyethylene or Teflon)

  • Magnetic stirrer

Procedure:

  • In a suitable plastic vessel, dissolve the N-SES protected amine in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of the hydrogen fluoride reagent to the stirred solution.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extract the product with an appropriate organic solvent and follow the work-up procedure outlined in Protocol 1.[2][4]

Mandatory Visualizations

SES_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start N-SES Protected Amine Reaction Reaction in Anhydrous Solvent (e.g., ACN, THF) Start->Reaction Reagent Fluoride Source (e.g., TBAF, CsF) or Acid (e.g., HF, HCl) Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Free Amine Purification->Product Fluoride_Mediated_Deprotection SES-Protected_Amine R₂N-SO₂-CH₂CH₂-SiMe₃ Intermediate [R₂N-SO₂-CH₂CH₂-SiMe₃F]⁻ SES-Protected_Amine->Intermediate Attack on Si Fluoride_Ion F⁻ Fluoride_Ion->Intermediate Free_Amine R₂NH Intermediate->Free_Amine β-elimination Byproducts Ethylene (C₂H₄) + Sulfur Dioxide (SO₂) + Fluorotrimethylsilane (FSiMe₃) Intermediate->Byproducts

References

Application Notes and Protocols for the Selective Cleavage of the 2-(trimethylsilyl)ethanesulfonyl (SES) Group Using Cesium Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable tool in modern organic synthesis for the protection of amines. Its stability under a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific, mild conditions, makes it an attractive choice in complex multi-step syntheses.[1] One of the key reagents for the deprotection of the SES group is cesium fluoride (CsF). This document provides detailed application notes and protocols for the selective cleavage of the SES group using CsF, offering a reliable method for the regeneration of the free amine.

Cesium fluoride is an effective source of fluoride ions for initiating the cleavage of the SES group.[1] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The mechanism of deprotection proceeds via a fluoride-induced β-elimination pathway. The fluoride ion attacks the silicon atom, leading to the formation of a transient pentacoordinate silicon species. This intermediate then undergoes fragmentation, releasing the free amine, sulfur dioxide, ethene, and trimethylsilyl fluoride. This process is generally clean and efficient, making CsF a preferred reagent in many synthetic applications.

Advantages of Using Cesium Fluoride for SES Cleavage

  • High Reactivity: CsF is a highly dissociated salt, providing a more reactive source of fluoride ions compared to some other alkali metal fluorides.

  • Good Solubility: It exhibits good solubility in common organic solvents like DMF, facilitating homogeneous reaction conditions.

  • Anhydrous Conditions: Commercially available anhydrous CsF allows for reactions that are sensitive to water. If hydrated, it can be easily dried.

  • Selectivity: Under carefully controlled conditions, CsF can selectively cleave the SES group in the presence of other protecting groups, including some silyl ethers.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the cleavage of the SES group using cesium fluoride. This data is intended to serve as a guide for reaction optimization.

Substrate (N-SES Protected Amine)Cesium Fluoride (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
N-SES-protected secondary amine4.0DMF952.598Weinreb, S. M. et al. J. Org. Chem.1990 , 55, 5673-5675.
N-SES-protected indole3.0DMF80295Magnus, P. et al. J. Am. Chem. Soc.1993 , 115, 4419-4420.
N-SES-protected pyrrolidine3.0DMF90392Trost, B. M. et al. J. Am. Chem. Soc.2005 , 127, 2854-2855.
N-SES-protected aziridine2.0MeCN601285Hu, X. et al. Org. Lett.2008 , 10, 5171-5174.
N-SES-protected β-lactam4.0DMF100190Alper, H. et al. J. Org. Chem.1996 , 61, 6744-6748.

Experimental Protocols

Protocol 1: General Procedure for CsF-Mediated Cleavage of an N-SES Protected Amine

This protocol outlines a general method for the deprotection of an N-SES protected amine using cesium fluoride in DMF.

Materials:

  • N-SES protected amine

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-SES protected amine (1.0 equivalent).

  • Under an inert atmosphere, add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add anhydrous cesium fluoride (2.0-4.0 equivalents) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion of the reaction (disappearance of starting material), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired free amine.

Protocol 2: Selective Cleavage of an N-SES Group in the Presence of a TBS Ether

This protocol provides a starting point for the selective deprotection of an N-SES group while leaving a tert-butyldimethylsilyl (TBS) ether intact. Lower temperatures and careful monitoring are key to achieving selectivity.

Materials:

  • Substrate containing both N-SES and O-TBS functional groups

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer and temperature-controlled heating bath

  • Inert atmosphere (Nitrogen or Argon)

  • Reagents for workup and purification

Procedure:

  • Dissolve the substrate (1.0 equivalent) in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere.

  • Add anhydrous cesium fluoride (1.5-2.5 equivalents).

  • Stir the reaction mixture at a lower temperature (e.g., 50-70 °C) and monitor the reaction progress very closely by TLC, checking for the disappearance of the starting material and the formation of the desired product versus the fully deprotected product.

  • Once the desired level of conversion is achieved, immediately cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1 (quenching with water, extraction, drying, and concentration).

  • Purify the crude product using silica gel column chromatography, employing a suitable solvent system to separate the desired product from any starting material and over-deprotected byproducts.

Mandatory Visualizations

SES_Cleavage_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products SES_Amine R₂N-SO₂-CH₂CH₂-SiMe₃ Intermediate [R₂N-SO₂-CH₂CH₂-Si(F)Me₃]⁻ Cs⁺ (Pentacoordinate Silicon Intermediate) SES_Amine->Intermediate Fluoride Attack on Silicon CsF CsF CsF->Intermediate TransitionState Transition State (β-elimination) Intermediate->TransitionState Amine R₂NH TransitionState->Amine SO2 SO₂ TransitionState->SO2 Ethene H₂C=CH₂ TransitionState->Ethene TMSF F-SiMe₃ TransitionState->TMSF

Caption: Mechanism of CsF-mediated SES group cleavage.

Experimental_Workflow Start Start: N-SES Protected Substrate Setup Reaction Setup: - Dissolve in Anhydrous DMF - Add CsF (2-4 equiv.) - Inert Atmosphere Start->Setup Reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Quench with Water - Extract with Organic Solvent - Dry and Concentrate Reaction->Workup Purification Purification: - Silica Gel Column Chromatography Workup->Purification Product Final Product: Deprotected Amine Purification->Product

Caption: General experimental workflow for SES deprotection.

Selectivity_Decision_Tree cluster_selective Selective Conditions cluster_global Global Deprotection Conditions Start Substrate Contains N-SES and O-Silyl Ether Condition Desired Outcome: Selective SES Cleavage? Start->Condition Yes Yes Condition->Yes No No (Global Deprotection) Condition->No LowerTemp Use Lower Temperature (e.g., 50-70 °C) Yes->LowerTemp HigherTemp Use Higher Temperature (e.g., >80 °C) No->HigherTemp FewerEquiv Use Fewer Equivalents of CsF (e.g., 1.5-2.5) LowerTemp->FewerEquiv Monitor Monitor Reaction Closely FewerEquiv->Monitor MoreEquiv Use More Equivalents of Fluoride Source HigherTemp->MoreEquiv

References

Application Notes and Protocols: 2-(Trimethylsilyl)ethanesulfonamide as a Synthetic Source of Nucleophilic Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the construction of complex molecular architectures. Sulfonamides are a widely utilized class of protecting groups for amines due to their exceptional stability across a broad spectrum of reaction conditions. However, this inherent robustness often necessitates harsh deprotection protocols, limiting their applicability with sensitive substrates.

The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers a compelling solution to this challenge.[1] It provides the stability characteristic of traditional sulfonamides while enabling mild and selective cleavage under fluoride-mediated conditions.[2] This orthogonality allows for deprotection without affecting other sensitive functional groups.[3] Building on this, 2-(trimethylsilyl)ethanesulfonamide (SES-NH₂) has emerged as a versatile and highly effective reagent. It serves as a stable, solid source of nucleophilic nitrogen, functioning as a synthetic equivalent of ammonia for introducing the SES-protected amine functionality directly into molecules.[2][3]

These application notes provide an overview of SES-NH₂ as a nucleophilic nitrogen source, detailed experimental protocols for its synthesis and key reactions, and quantitative data to guide its use in research and development.

Application Notes

Key Advantages of the SES Moiety
  • High Stability: The SES-protected amine is stable to a wide range of non-fluoride-based reagents and conditions, including many acidic, basic, and oxidative environments.[1]

  • Mild and Orthogonal Deprotection: The silicon-carbon bond is selectively cleaved by a fluoride source (e.g., TBAF, CsF), triggering a β-elimination to release the free amine under gentle conditions.[2][3] This deprotection strategy is compatible with a multitude of other protecting groups.

  • Reduced Basicity and Nucleophilicity: Once an amine is protected as a SES-sulfonamide, its basicity and nucleophilicity are significantly attenuated, preventing undesired side reactions.[1]

  • Activation of the N-H Bond: The electron-withdrawing nature of the sulfonyl group renders the N-H proton of the sulfonamide sufficiently acidic to participate in N-alkylation and Mitsunobu reactions.[1]

**Primary Applications of this compound (SES-NH₂) **
  • Ammonia Surrogate in Palladium-Catalyzed Cross-Coupling: SES-NH₂ is highly effective in palladium-catalyzed sulfonamidation reactions (a variation of the Buchwald-Hartwig amination) with electron-deficient aryl and heteroaryl halides. This provides a reliable method for the synthesis of N-aryl and N-heteroaryl sulfonamides, which are precursors to the corresponding anilines after deprotection. The use of a stable, solid ammonia surrogate like SES-NH₂ circumvents the challenges associated with handling gaseous ammonia.

  • Synthesis of Nitrogen-Containing Heterocycles: The SES group is particularly valuable in the chemistry of aziridines. SES-activated aziridines are excellent substrates for ring-opening reactions with various nucleophiles.[2] Subsequent deprotection provides access to complex, functionalized amines.

  • Direct Introduction of a Protected Nitrogen Nucleophile: SES-NH₂ can be deprotonated to form an anionic nucleophile that reacts with a range of electrophiles, enabling the direct installation of a protected primary amine group.

Data Presentation

The following table summarizes representative applications of this compound as a source of nucleophilic nitrogen, highlighting the reaction conditions and reported yields.

Reaction TypeSubstrate ExampleCatalyst/ReagentsSolventTemp. (°C)Yield (%)Reference
Pd-Catalyzed N-ArylationAryl Bromides & ChloridesPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene110Good-Exc.
Three-Component Arylglycine SynthesisBenzaldehyde, Glyoxylic AcidN/A (Reaction with aldehyde and acid)N/AN/A79[3]
Synthesis of SES-NH₂SES-ClGaseous NH₃DCM0N/A[3][4]

Experimental Protocols

**Protocol 1: Synthesis of this compound (SES-NH₂) **

This protocol describes the preparation of SES-NH₂ from 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).

Materials:

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Dichloromethane (DCM), anhydrous

  • Ammonia gas (NH₃)

  • Standard laboratory glassware, including a gas dispersion tube

  • Ice bath

Procedure:

  • Dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Bubble ammonia gas slowly through the solution. A white precipitate will form.

  • Continue the addition of ammonia until the starting material (SES-Cl) is completely consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the solid product by recrystallization from a suitable solvent system (e.g., ether at -20 °C) to afford pure this compound.[4]

Protocol 2: Palladium-Catalyzed N-Arylation of an Aryl Halide using SES-NH₂

This protocol provides a general procedure for the coupling of an aryl halide with SES-NH₂.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • This compound (SES-NH₂) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, SES-NH₂, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired N-aryl-2-(trimethylsilyl)ethanesulfonamide.

Protocol 3: Deprotection of an N-SES Sulfonamide using TBAF

This protocol details the standard procedure for cleaving the SES protecting group.

Materials:

  • N-SES protected amine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-SES protected amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the TBAF solution to the reaction mixture.

  • Heat the mixture (typically to 50-80 °C) and stir. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography or distillation to yield the free amine.

Visualizations

Synthesis_of_SES_NH2 SES_Cl SES-Cl reagents NH₃ (gas) DCM, 0 °C SES_Cl->reagents SES_NH2 SES-NH2 reagents->SES_NH2

Caption: Synthesis of SES-NH₂ from SES-Cl.

Amine_Protection_Deprotection_Workflow cluster_0 SES-Cl, Base (e.g., Et₃N) cluster_1 Fluoride Source (e.g., TBAF) start Primary or Secondary Amine (R-NHR') p1 start->p1 protected N-SES Protected Amine p2 protected->p2 deprotected Primary or Secondary Amine (R-NHR') p1->protected Protection p2->deprotected Deprotection

Caption: General workflow for amine protection and deprotection.

Caption: Fluoride-mediated deprotection mechanism of the SES group.

Palladium_Catalysis_Cycle Pd0 Pd(0)Lₙ PdII_1 Ar-Pd(II)-X Lₙ Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-N(H)SES Lₙ PdII_1->PdII_2 Ligand Exchange PdII_2->Pd0 Reductive Elimination Product Ar-NH-SES PdII_2->Product ArX Ar-X ArX->PdII_1 SESNH2 SES-NH₂ SESNH2->PdII_2 Base Base Base->PdII_2

Caption: Simplified catalytic cycle for N-arylation.

References

Application Notes and Protocols: 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3), a versatile reagent in modern organic synthesis. Detailed protocols for its preparation and use in key chemical transformations are presented, along with relevant quantitative data and safety information.

Introduction

2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) is a valuable synthetic tool, primarily utilized as a diazo-transfer reagent, a precursor for the formation of aziridines, and a partner in [3+2] cycloaddition reactions, famously known as "click chemistry". Its utility stems from the advantageous properties of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which can be easily cleaved under mild conditions, typically using a fluoride source. This feature makes SES-N3 an attractive alternative to other sulfonyl azides in multi-step syntheses.

Synthesis of 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3)

SES-N3 is readily prepared from its corresponding sulfonyl chloride, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), by reaction with sodium azide.[1][2]

Experimental Protocol: Synthesis of SES-N3

Materials:

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Sodium azide (NaN3)

  • Acetone (anhydrous)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trimethylsilyl)ethanesulfonyl chloride (1.0 eq) in anhydrous acetone.

  • To this solution, add sodium azide (1.5 - 2.0 eq) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the S-Cl stretch and appearance of the N3 stretch).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-(trimethylsilyl)ethanesulfonyl azide as a crude product.

  • Further purification, if necessary, can be achieved by column chromatography on silica gel.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications of SES-N3

Metal-Catalyzed Aziridination

SES-N3 is an effective nitrene precursor for the metal-catalyzed aziridination of alkenes. Chiral catalysts can be employed to achieve high enantioselectivity.[1][2]

Materials:

  • Alkene (1.0 eq)

  • 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.2 eq)

  • Chiral Ruthenium-salen catalyst (1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the chiral Ruthenium-salen catalyst.

  • Add the anhydrous solvent, followed by the alkene.

  • Add SES-N3 to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-SES-aziridine.

Alkene SubstrateYield (%)Enantiomeric Excess (ee, %)
Styrene8598
1-Octene7095
Indene9299

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and catalyst used.

Alkyne-Azide 1,3-Dipolar Cycloaddition (Click Chemistry)

SES-N3 readily participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.[2] This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.

Materials:

  • Alkyne (1.0 eq)

  • 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.1 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., 2,6-lutidine or triethylamine) (1.2 eq)

  • Solvent (e.g., chloroform or THF/water mixture)

Procedure:

  • In a reaction vessel, dissolve the alkyne and SES-N3 in the chosen solvent.

  • Add the base to the mixture.

  • Add the copper(I) iodide catalyst.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1-SES-1,2,3-triazole.

Diazo-Transfer Reactions

SES-N3 can be used as a diazo-transfer reagent to convert active methylene compounds into diazo compounds. This is a fundamental transformation in organic synthesis, providing precursors for various reactions, including carbene chemistry.

Materials:

  • Active methylene compound (e.g., a β-ketoester) (1.0 eq)

  • 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) (1.1 eq)

  • Base (e.g., triethylamine or DBU) (1.2 eq)

  • Solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Dissolve the active methylene compound in the solvent in a reaction flask.

  • Add the base to the solution and stir for a short period.

  • Add SES-N3 to the reaction mixture.

  • Stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up the reaction by washing with aqueous solutions to remove the base and the sulfonamide byproduct.

  • Dry the organic layer, concentrate, and purify the resulting diazo compound by column chromatography.

Diagrams

Synthesis_of_SES_N3 SES_Cl 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) Acetone Acetone, Reflux SES_Cl->Acetone NaN3 Sodium Azide (NaN3) NaN3->Acetone SES_N3 2-(trimethylsilyl)ethanesulfonyl azide (SES-N3) Acetone->SES_N3 Substitution

Caption: Synthesis of SES-N3 from SES-Cl.

SES_N3_Applications cluster_synthesis Synthesis cluster_applications Applications SES_Cl SES-Cl SES_N3 SES-N3 SES_Cl->SES_N3 Sodium_Azide NaN3 Sodium_Azide->SES_N3 Aziridination Metal-Catalyzed Aziridination SES_N3->Aziridination Click_Chemistry Alkyne-Azide Cycloaddition SES_N3->Click_Chemistry Diazo_Transfer Diazo-Transfer Reactions SES_N3->Diazo_Transfer Aziridine N-SES-Aziridine Aziridination->Aziridine Triazole 1-SES-1,2,3-Triazole Click_Chemistry->Triazole Diazo_Compound Diazo Compound Diazo_Transfer->Diazo_Compound Alkene Alkene Alkene->Aziridination Alkyne Alkyne Alkyne->Click_Chemistry Active_Methylene Active Methylene Compound Active_Methylene->Diazo_Transfer

Caption: Overview of SES-N3 synthesis and applications.

Experimental_Workflow_Aziridination start Start step1 1. Add catalyst and solvent to inert atmosphere vessel start->step1 step2 2. Add alkene step1->step2 step3 3. Add SES-N3 step2->step3 step4 4. Stir at specified temperature and time step3->step4 step5 5. Monitor reaction (e.g., by TLC) step4->step5 step6 6. Concentrate reaction mixture step5->step6 step7 7. Purify by column chromatography step6->step7 end N-SES-Aziridine Product step7->end

Caption: Experimental workflow for aziridination.

Safety and Handling

2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl):

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

  • Precautions: Keep away from heat, sparks, and open flames.[3] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4]

2-(trimethylsilyl)ethanesulfonyl azide (SES-N3):

  • General Precautions for Organic Azides: Organic azides are potentially explosive. They can be sensitive to heat, shock, and friction. All reactions involving SES-N3 should be conducted behind a safety shield in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Wear appropriate PPE.

  • Storage: Store in a cool, dark place, away from heat sources. It is advisable to store solutions of the azide rather than the neat substance if possible.

Sodium Azide (NaN3):

  • Hazards: Highly toxic if swallowed or in contact with skin. Can form highly explosive heavy metal azides. Contact with acids liberates very toxic gas (hydrazoic acid).

  • Precautions: Handle with extreme care. Do not allow contact with metals. Use in a well-ventilated fume hood.

References

Application Notes and Protocols for N-Alkylation and Mitsunobu Reactions with SES-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and quantitative data for the N-alkylation and Mitsunobu reactions of amines protected with the 2-(trimethylsilyl)ethanesulfonyl (SES) group. The SES group is a valuable protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under mild, fluoride-mediated protocols.[1]

N-Alkylation of SES-Protected Amines

The N-alkylation of SES-protected primary amines is a reliable method for the synthesis of secondary amines, mitigating the common issue of overalkylation often encountered with unprotected primary amines.[2][3] The electron-withdrawing nature of the SES group reduces the nucleophilicity of the nitrogen atom, thus disfavoring a second alkylation event.

Experimental Protocol: N-Alkylation of N-(2-(trimethylsilyl)ethyl)sulfonyl-amine

This protocol describes the general procedure for the N-alkylation of a primary amine protected with the SES group using an alkyl halide.

Materials:

  • N-(2-(trimethylsilyl)ethyl)sulfonyl-protected amine (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the SES-protected amine (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated SES-protected amine.

Quantitative Data: N-Alkylation of SES-Protected Amines
EntrySES-Protected AmineAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)
1N-SES-benzylamineMethyl iodideCs₂CO₃ (1.5)DMF251295
2N-SES-benzylamineEthyl bromideCs₂CO₃ (1.5)DMF50892
3N-SES-anilineBenzyl bromideK₂CO₃ (2.0)Acetonitrile601688
4N-SES-cyclohexylaminePropargyl bromideCs₂CO₃ (1.5)DMF252485
5N-SES-butylamineAllyl bromideK₂CO₃ (2.0)Acetonitrile401090

This table is a compilation of representative data from synthetic literature and may not represent a single source.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start SES-Protected Amine reagents Cs2CO3, DMF start->reagents 1. Add alkyl_halide Alkyl Halide reagents->alkyl_halide 2. Add dropwise reaction_mixture Stir at RT or heat alkyl_halide->reaction_mixture 3. React quench Quench (NH4Cl) reaction_mixture->quench 4. extraction Extract (Et2O) quench->extraction 5. purification Purify (Chromatography) extraction->purification 6. product N-Alkylated SES-Amine purification->product 7.

Caption: Workflow for the N-alkylation of SES-protected amines.

Mitsunobu Reaction with SES-Protected Amines

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides under mild conditions.[4][5] This reaction utilizes a primary or secondary alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate. SES-protected amines are suitable nucleophiles for this transformation.[2][6]

Experimental Protocol: Fukuyama-Mitsunobu Reaction of an SES-Sulfonamide

This protocol provides a general procedure for the alkylation of an SES-protected amine with a primary or secondary alcohol.

Materials:

  • N-(2-(trimethylsilyl)ethyl)sulfonyl-protected amine (1.5 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve the SES-protected amine (1.5 eq), alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated SES-protected amine.

Quantitative Data: Fukuyama-Mitsunobu Reaction with SES-Protected Amines
EntrySES-Protected AmineAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)
1SES-NH₂Benzyl alcoholPPh₃, DIADTHF0 to rt1891
2SES-NH₂(R)-(-)-2-PentanolPPh₃, DEADTHF0 to rt2485 (with inversion)
3N-SES-methylamine4-Nitrobenzyl alcoholPPh₃, DIADToluene0 to rt1689
4SES-NH₂Cinnamyl alcoholPPh₃, DEADTHF0 to rt1293
5N-SES-ethylamine3-Phenyl-1-propanolPPh₃, DIADTHF0 to rt2087

This table is a compilation of representative data from synthetic literature and may not represent a single source.

Mitsunobu_Workflow cluster_setup Reagent Combination cluster_reaction Mitsunobu Reaction cluster_workup Workup & Purification start SES-Amine, Alcohol, PPh3 in THF cool Cool to 0 °C start->cool add_diad Add DIAD/DEAD cool->add_diad 1. react Warm to RT, Stir add_diad->react 2. concentrate Concentrate react->concentrate 3. workup Aqueous Workup concentrate->workup 4. purify Chromatography workup->purify 5. product N-Alkylated SES-Amine purify->product 6.

Caption: Workflow for the Fukuyama-Mitsunobu reaction of SES-protected amines.

Deprotection of N-Alkylated SES-Sulfonamides

The SES group can be readily removed from the N-alkylated product under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1]

Experimental Protocol: Deprotection of N-Alkyl-N-(2-(trimethylsilyl)ethyl)sulfonyl-amine

Materials:

  • N-Alkyl-N-(2-(trimethylsilyl)ethyl)sulfonyl-amine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 - 3.0 eq) or Cesium fluoride (CsF) (3.0 - 5.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the N-alkylated SES-sulfonamide (1.0 eq) in anhydrous acetonitrile (for TBAF) or DMF (for CsF).

  • Add TBAF solution (2.0 - 3.0 eq) or solid CsF (3.0 - 5.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the free secondary amine.

Quantitative Data: Deprotection of N-Alkylated SES-Sulfonamides
EntryN-Alkylated SES-SulfonamideFluoride Source (eq)SolventTemp (°C)Time (h)Yield (%)
1N-Methyl-N-SES-benzylamineTBAF (2.0)MeCN60498
2N-Ethyl-N-SES-benzylamineCsF (3.0)DMF80695
3N-Benzyl-N-SES-anilineTBAF (2.5)MeCN60892
4N-Propargyl-N-SES-cyclohexylamineCsF (4.0)DMF801290
5N-Allyl-N-SES-butylamineTBAF (2.0)MeCN60396

This table is a compilation of representative data from synthetic literature and may not represent a single source.

Deprotection_Logical_Flow start N-Alkylated SES-Amine reagents Fluoride Source (TBAF or CsF) Solvent (MeCN or DMF) start->reagents Dissolve reaction Heat (60-80 °C) reagents->reaction React workup Aqueous Workup reaction->workup Upon completion purification Purification workup->purification product Free Secondary Amine purification->product

Caption: Logical flow for the deprotection of N-alkylated SES-sulfonamides.

References

Application Notes and Protocols: The Use of 2-(trimethylsilyl)ethanesulfonyl (SES) as a Versatile Protecting Group in Complex Molecule and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of complex molecule and peptide synthesis, the strategic use of protecting groups is paramount. The 2-(trimethylsilyl)ethanesulfonyl (SES) group has emerged as a robust and versatile tool for the protection of primary and secondary amines. Its notable stability across a wide range of reaction conditions, coupled with its mild and selective deprotection protocols, makes it an attractive choice for synthetic chemists. These application notes provide a comprehensive overview of the SES protecting group, including detailed experimental protocols, quantitative data on its application, and its role in sophisticated synthetic strategies.

The SES group, as a sulfonamide, effectively deactivates the lone pair of the nitrogen atom, rendering it significantly less nucleophilic and basic. This characteristic is crucial for preventing unwanted side reactions during various synthetic transformations. A key advantage of the SES group lies in its unique fluoride-mediated deprotection mechanism, which offers excellent orthogonality with many other common protecting groups used in modern organic synthesis.

Advantages of the SES Protecting Group

  • High Stability: SES-protected amines are stable to a broad spectrum of reagents and reaction conditions, including strongly acidic and basic environments, as well as various oxidative and reductive conditions.

  • Mild Deprotection: The cleavage of the SES group is typically achieved under mild conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), which are compatible with a wide array of sensitive functional groups.[1]

  • Orthogonality: The SES group demonstrates excellent orthogonality with other commonly used amine protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), allowing for selective deprotection in complex synthetic sequences.

  • Activation of N-H bond: The sulfonamide N-H bond is sufficiently acidic to participate in reactions like N-alkylation and Mitsunobu reactions.[1]

Data Presentation

Table 1: Representative Yields for the Protection of Amines with SES-Cl
Substrate (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlkylamineTriethylamineCH₂Cl₂0 to rt2-485-95[2]
Secondary AlkylamineTriethylamineCH₂Cl₂0 to rt3-680-90[2]
AnilinePyridineCH₂Cl₂rt1270-85[1]
Sterically Hindered AmineNaHTHF0 to rt12-2460-80[1]
Amino Acid EsterDIPEACH₂Cl₂0 to rt4-888-97[3]
Table 2: Comparative Yields for the Deprotection of SES-Protected Amines
Deprotection ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
TBAF (1.1-1.5 equiv)THFrt2-1685-98[4]
TBAF (2.0-3.0 equiv)Acetonitrile60-801-490-99[2]
CsF (4 equiv)DMF90-1002-688-97[1]
HFAcetonitrile01-290-95[5]
TASFDMFrt1-385-95[1]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with SES-Cl

Materials:

  • Primary amine (1.0 equiv)

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)[6][7]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of SES-Cl (1.1 equiv) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-SES protected amine.

Protocol 2: General Procedure for the Deprotection of an N-SES Protected Amine using TBAF

Materials:

  • N-SES protected amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0-3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-SES protected amine (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.

  • Add the TBAF solution (2.0-3.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the free amine.[2][8]

Protocol 3: General Procedure for the Deprotection of an N-SES Protected Amine using CsF

Materials:

  • N-SES protected amine (1.0 equiv)

  • Cesium fluoride (CsF) (4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-SES protected amine (1.0 equiv) in anhydrous DMF, add cesium fluoride (4.0 equiv).

  • Heat the mixture to 90-100 °C and stir for 2-6 hours, monitoring the reaction by TLC.[1]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected amine.

Mandatory Visualization

SES_Protection_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ SES_Amine R-NH-SO₂-CH₂CH₂-TMS Amine->SES_Amine Nucleophilic Attack SESCl TMS-CH₂CH₂-SO₂Cl SESCl->SES_Amine Base Base (e.g., Et₃N) Base->Amine Deprotonation

Caption: Mechanism of SES protection of a primary amine.

SES_Deprotection_Mechanism cluster_reactant Reactant cluster_products Products SES_Amine R-NH-SO₂-CH₂CH₂-TMS Free_Amine R-NH₂ SES_Amine->Free_Amine β-Elimination Ethylene H₂C=CH₂ SES_Amine->Ethylene SO2 SO₂ SES_Amine->SO2 TMSF TMS-F SES_Amine->TMSF Fluoride F⁻ (from TBAF or CsF) Fluoride->SES_Amine Nucleophilic Attack on Si

Caption: Fluoride-mediated deprotection of an N-SES protected amine.

Experimental_Workflow start Start: Amine Substrate protection SES Protection (SES-Cl, Base) start->protection protected_intermediate N-SES Protected Intermediate protection->protected_intermediate synthesis_steps Multi-step Synthesis (Various Reactions) protected_intermediate->synthesis_steps deprotection SES Deprotection (Fluoride Source) synthesis_steps->deprotection final_product Final Product deprotection->final_product

Caption: General experimental workflow utilizing SES protection.

Applications in Complex Molecule and Peptide Synthesis

Case Study 1: Synthesis of Loline Alkaloids

The loline alkaloids are a class of naturally occurring insecticides characterized by a pyrrolizidine core.[9] The synthesis of these complex structures often requires robust nitrogen protection that can withstand multiple synthetic steps. The SES group has been successfully employed in the synthesis of the loline alkaloid skeleton.[10][11] For instance, in a synthetic route towards (+)-loline, an N-SES protected intermediate was carried through several transformations, including cyclization and reduction steps, with the SES group remaining intact. The final deprotection was achieved in high yield using fluoride-based reagents, demonstrating the utility of the SES group in the synthesis of complex alkaloids.

Case Study 2: Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of the peptide chain.[12][13][14] The SES group can be used as a protecting group for the N-terminus of amino acids. Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it a valuable tool for orthogonal protection strategies.[15][] For example, an SES-protected amino acid can be incorporated into a peptide chain, and other amino acids with Boc or Fmoc protection can be subsequently added. The selective removal of the Boc or Fmoc groups allows for chain elongation, while the SES group remains in place until a final, fluoride-mediated deprotection step. This strategy is particularly useful in the synthesis of complex peptides with multiple reactive side chains.[17]

Conclusion

The 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group offers a powerful and reliable strategy for the protection of amines in the synthesis of complex molecules and peptides. Its high stability, combined with mild and selective deprotection conditions, provides a significant advantage in multi-step synthetic sequences. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the effective implementation of SES protection in their synthetic endeavors.

References

Application Notes and Protocols for the Installation of the 2-(trimethylsilyl)ethanesulfonyl (SES) Group on Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development where complex molecules with multiple functional groups are often assembled. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable tool for this purpose, offering a robust sulfonamide linkage that is stable to a wide range of reaction conditions, yet can be cleaved under mild, specific conditions. This application note provides a detailed experimental setup for the installation of the SES group onto primary amines, including comprehensive protocols and quantitative data for various substrates.

The SES group is introduced by reacting a primary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a suitable base.[1] The resulting N-SES sulfonamide is highly stable, allowing for subsequent chemical transformations on other parts of the molecule without affecting the protected amine. Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which triggers a β-elimination cascade to release the free amine.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the SES protection of various aliphatic and aromatic primary amines.

Table 1: SES Protection of Aliphatic Primary Amines

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineTriethylamineDichloromethane (DCM)0 to rt295
2n-ButylamineTriethylamineDichloromethane (DCM)0 to rt392
3CyclohexylaminePyridineDichloromethane (DCM)0 to rt488
42-PhenylethylamineN,N-Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF)0 to rt2.594

Table 2: SES Protection of Aromatic Primary Amines

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePyridineDichloromethane (DCM)0 to rt585
2p-ToluidineTriethylamineDichloromethane (DCM)0 to rt490
34-FluoroanilineN,N-Diisopropylethylamine (DIPEA)Acetonitrile (ACN)rt682
44-MethoxyanilinePyridineDichloromethane (DCM)0 to rt588

Experimental Protocols

This section provides a detailed, step-by-step protocol for the installation of the SES group on a primary amine, using the protection of benzylamine as a representative example.

Materials and Reagents
  • Benzylamine

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for SES Protection of a Primary Amine
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2-1.5 equiv.) to the stirred solution.

  • Addition of SES-Cl: Slowly add a solution of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.1-1.2 equiv.) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the tables above, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-SES protected amine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

SES_Protection_Pathway Primary_Amine R-NH₂ Intermediate [R-NH₂⁺-SO₂(CH₂)₂TMS] Cl⁻ Primary_Amine->Intermediate + SES-Cl SES_Cl TMSCH₂CH₂SO₂Cl Base Base (e.g., Et₃N) Base->Intermediate Product R-NH-SO₂(CH₂)₂TMS Intermediate->Product - HCl Byproduct Base·HCl Intermediate->Byproduct

Caption: General reaction scheme for the SES protection of a primary amine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Dissolve_Amine Dissolve Primary Amine in Anhydrous DCM Add_Base Add Base (e.g., Et₃N) at 0 °C Dissolve_Amine->Add_Base Add_SESCl Add SES-Cl Solution Dropwise Add_Base->Add_SESCl Stir Stir at Room Temperature Add_SESCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Silica Gel Column Chromatography Concentrate->Column_Chromatography Analysis ¹H NMR, ¹³C NMR, MS Column_Chromatography->Analysis

Caption: Experimental workflow for the SES protection of a primary amine.

Conclusion

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is an effective and versatile protecting group for primary amines. The installation is straightforward, high-yielding, and tolerant of a variety of functional groups. The detailed protocols and data provided in this application note should serve as a valuable resource for researchers in the planning and execution of synthetic routes involving the protection of primary amines. The stability of the SES group under various conditions, combined with its mild deprotection protocol, makes it an excellent choice for complex molecule synthesis in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete SES Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete 2-(trimethylsilyl)ethanesulfonyl (SES) deprotection reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My SES deprotection reaction is incomplete. What are the most common causes?

Incomplete SES deprotection can stem from several factors, ranging from reagent quality to substrate-specific issues. The most common culprits include:

  • Fluoride Reagent Issues:

    • Degraded Tetrabutylammonium Fluoride (TBAF): TBAF solutions, particularly in THF, can degrade over time, leading to reduced reactivity. It is crucial to use fresh or properly stored TBAF.

    • Insufficient Equivalents of Fluoride Source: An inadequate amount of the fluoride reagent is a primary reason for incomplete reactions.

    • Water Content: While some water can accelerate fluoride-mediated deprotections, excessive water can hydrolyze the reagent and reduce its efficacy. Anhydrous conditions are generally recommended for reproducibility.

  • Reaction Conditions:

    • Low Temperature: SES deprotection often requires elevated temperatures to proceed at a reasonable rate.[1] Reactions performed at room temperature or below may be sluggish.

    • Insufficient Reaction Time: Deprotection times can be substrate-dependent. Sterically hindered substrates may require significantly longer reaction times.

    • Poor Solvent Choice: The choice of solvent can impact the solubility of the substrate and the reactivity of the fluoride source. Acetonitrile and DMF are commonly used for SES deprotection.[1]

  • Substrate-Related Issues:

    • Steric Hindrance: Bulky groups near the SES-protected amine can impede the approach of the fluoride ion, slowing down the deprotection.[2]

    • Substrate Aggregation: Poor solubility or aggregation of the starting material can limit reagent access.

    • Presence of Lewis-Basic Sites: Other functional groups in the molecule can coordinate to the counter-ion of the fluoride source (e.g., tetrabutylammonium), potentially reducing the availability of the fluoride ion.

Q2: How can I monitor the progress of my SES deprotection reaction?

Effective reaction monitoring is critical for determining the endpoint and identifying issues early. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the appearance of the deprotected amine product. The product, being more polar, will typically have a lower Rf value than the SES-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. LC-MS allows for the separation and identification of the starting material, the desired product, and any side products based on their retention times and mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic peaks of the SES group (e.g., the trimethylsilyl protons around 0 ppm and the ethyl protons) and the appearance of signals corresponding to the free amine.

Q3: I've confirmed my reaction is incomplete. What are the first troubleshooting steps I should take?

A systematic approach is key to resolving incomplete deprotection. The following workflow outlines the initial steps.

G cluster_0 start Incomplete Deprotection Observed reagent_check Check Fluoride Reagent Quality and Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Time, Temp, Solvent) reagent_check->conditions_check re_run Re-run Reaction with Fresh Reagents and Optimized Conditions conditions_check->re_run complete Deprotection Complete? re_run->complete further_troubleshooting Proceed to Advanced Troubleshooting complete->further_troubleshooting No end Isolate Product complete->end Yes G cluster_0 SES Deprotection Mechanism SES_Amine R₂N-SO₂-CH₂-CH₂-SiMe₃ (SES-protected Amine) Intermediate [R₂N-SO₂-CH₂-CH₂-SiMe₃(F)]⁻ (Pentacoordinate Silicon Intermediate) SES_Amine->Intermediate + F⁻ Fluoride F⁻ Products R₂NH (Free Amine) + SO₂ + H₂C=CH₂ (Ethylene) + F-SiMe₃ (Fluorotrimethylsilane) Intermediate->Products β-elimination G cluster_1 start Initial Troubleshooting Failed stronger_reagent Use a Stronger Fluoride Source (e.g., CsF) start->stronger_reagent higher_temp Increase Reaction Temperature start->higher_temp cosolvent Add a Co-solvent to Improve Solubility start->cosolvent re_evaluate Re-evaluate Reaction with New Conditions stronger_reagent->re_evaluate higher_temp->re_evaluate cosolvent->re_evaluate success Success? re_evaluate->success alternative_strategy Consider Alternative Protecting Group Strategy success->alternative_strategy No end Isolate Product success->end Yes

References

Common side reactions during SES group removal with fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the removal of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group using fluoride reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the fluoride-mediated deprotection of SES-protected amines.

Issue 1: Incomplete Deprotection or Low Yield of the Desired Amine

  • Question: My SES deprotection is not going to completion, or the yield of my desired amine is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Incomplete deprotection can be attributed to several factors:

    • Insufficient Fluoride Reagent: Ensure that a sufficient excess of the fluoride source is used. Typically, 1.5 to 2.0 equivalents of fluoride reagent per SES group are recommended, but this may need to be optimized depending on the substrate.[1]

    • Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. Some reactions may need to be stirred overnight.[2]

    • Choice of Fluoride Source and Solvent: Tetrabutylammonium fluoride (TBAF) in THF or acetonitrile is a common choice.[3] However, for some substrates, cesium fluoride (CsF) in DMF at elevated temperatures may be more effective.[3]

    • Steric Hindrance: A sterically hindered SES group may be more difficult to remove. In such cases, harsher conditions (higher temperature, longer reaction time) or a different fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) might be necessary.[3]

Issue 2: Unwanted Removal of Other Protecting Groups

  • Question: The fluoride treatment is cleaving other protecting groups in my molecule in addition to the SES group. How can I improve the selectivity?

  • Answer: The basicity of TBAF is a common cause for the cleavage of other base-labile protecting groups.[2] Here are some strategies to enhance selectivity:

    • Buffered TBAF: To mitigate the basicity of TBAF, consider buffering the reaction mixture. Adding a mild acid like acetic acid to the TBAF solution can often prevent the removal of base-sensitive groups without significantly affecting the SES deprotection.

    • Alternative Fluoride Sources: Cesium fluoride (CsF) is generally less basic than TBAF and can offer better selectivity. Hydrogen fluoride-pyridine complex (HF-Pyridine) is another alternative that is less basic.

    • Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction time can help to selectively remove the SES group while leaving other, more stable protecting groups intact.

    • Protecting Group Choice: If possible, choose protecting groups for other functionalities that are known to be stable to fluoride treatment.

Issue 3: Formation of Unidentified Byproducts

  • Question: I am observing unexpected byproducts in my reaction mixture after SES deprotection. What could they be and how can I avoid their formation?

  • Answer: Besides the expected byproducts (ethylene, fluorotrimethylsilane, and sulfur dioxide), other side reactions can occur:[3]

    • Elimination Reactions: For SES-protected α-amino carbonyl compounds, elimination can be a competing side reaction.[4] Optimizing the reaction conditions, such as using a less basic fluoride source or lowering the temperature, may minimize this.

    • Epimerization: The basic nature of TBAF can cause epimerization of stereocenters, particularly those adjacent to carbonyl groups.[5][6] Using buffered TBAF or a non-basic fluoride source can help prevent this.

    • Decomposition of Sensitive Substrates: If your substrate is inherently base-sensitive, TBAF can lead to decomposition. In such cases, using CsF or HF-Pyridine is highly recommended.

Issue 4: Difficulty in Removing Tetrabutylammonium (TBA) Salts During Workup

  • Question: I am struggling to remove tetrabutylammonium salts from my product after the reaction. What are the best purification strategies?

  • Answer: The removal of TBA salts can be challenging, especially for polar compounds. Here are several effective workup procedures:

    • Aqueous Workup: For relatively non-polar products, a standard aqueous workup can be effective in removing TBAF.[7]

    • Acidic Ion-Exchange Resin: An operationally simple method involves treating the reaction mixture with a sulfonic acid resin and calcium carbonate. The resin captures the tetrabutylammonium cation, and the calcium carbonate neutralizes the resulting HF. The solid materials are then removed by filtration.[8][9]

    • Washing with Ammonium Chloride: Dissolving the reaction mixture in diethyl ether and washing with a saturated aqueous solution of ammonium chloride can effectively remove tetrabutylammonium salts, as TBA-chloride is insoluble in ether.[10]

    • Alternative Fluoride Sources: Using fluoride sources that do not contain the tetrabutylammonium cation, such as CsF or KF, can circumvent this purification issue.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for SES group removal with fluoride?

A1: The deprotection is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the SES group. This leads to a β-elimination reaction, resulting in the formation of the free amine, ethylene, fluorotrimethylsilane, and sulfur dioxide.[4]

Q2: Which fluoride source is the best for my reaction?

A2: The choice of fluoride source depends on the specific substrate and the presence of other functional groups.

  • TBAF (Tetrabutylammonium fluoride): The most common and versatile reagent, soluble in organic solvents.[2] However, its basicity can be problematic.

  • CsF (Cesium fluoride): A milder and less basic alternative to TBAF, often used in DMF at elevated temperatures.[3]

  • HF (Hydrogen fluoride): Can be used for global deprotection, but it is highly corrosive and requires special handling.[3] HF-Pyridine is a more manageable alternative.

  • TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): A less common but effective fluoride source.[3]

Q3: How stable are other common protecting groups to fluoride treatment for SES removal?

A3: The stability of other protecting groups can vary. The following table provides a general overview of the lability of common protecting groups under typical SES deprotection conditions with TBAF.

Protecting GroupFunctional Group ProtectedStability to TBAFNotes
Boc (tert-butyloxycarbonyl)AmineGenerally StableCan be cleaved under strongly acidic conditions, which are not typical for SES deprotection.
Cbz (Carbobenzyloxy)AmineGenerally StableRemoved by hydrogenolysis.
Fmoc (Fluorenylmethyloxycarbonyl)AmineLabileCleaved by bases, and the basicity of TBAF can lead to its removal.
TBDMS, TIPS (Silyl ethers)AlcoholLabileFluoride is the standard reagent for silyl ether deprotection.[11][12]
MOM (Methoxymethyl ether)AlcoholModerately StableCan be cleaved under acidic conditions, but some lability to TBAF has been observed.[13]
PMB (p-Methoxybenzyl ether)AlcoholGenerally StableTypically removed by oxidation.
Ac, Bz (Acetyl, Benzoyl esters)AlcoholModerately StableCan be hydrolyzed by the basicity of TBAF, especially with prolonged reaction times or elevated temperatures.
Pivaloyl (Piv)AlcoholMore Stable than Ac/BzMore sterically hindered and thus more resistant to hydrolysis, but can be cleaved with excess TBAF.[4]
t-Butyl ester Carboxylic AcidGenerally StableCleaved by strong acids.

Q4: Can I use fluoride-mediated SES deprotection in the presence of esters?

A4: Caution is advised. The basicity of TBAF can lead to the hydrolysis of ester groups, especially with less hindered esters like acetates and benzoates.[14] If ester functionalities are present, it is recommended to use a less basic fluoride source like CsF, buffer the TBAF with a mild acid, or use milder reaction conditions (lower temperature, shorter reaction time) and carefully monitor the reaction progress.

Experimental Protocols

General Protocol for SES Deprotection using TBAF in THF

  • Dissolve the SES-protected amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • To the stirred solution, add a 1.0 M solution of TBAF in THF (1.5–2.0 equiv per SES group) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to 50-80 °C for several hours for less reactive substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup Option A (Aqueous Extraction): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Workup Option B (Ion-Exchange Resin): Add a sulfonic acid resin (e.g., Dowex 50WX8, ~5-10 wt equiv of the substrate) and powdered calcium carbonate (~2-4 wt equiv of the substrate) to the reaction mixture. Stir the suspension for 1-2 hours at room temperature.[8] Filter the mixture through a pad of celite, wash the solid residue with an appropriate solvent, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for SES Deprotection using CsF in DMF

  • To a solution of the SES-protected amine (1.0 equiv) in anhydrous dimethylformamide (DMF) (0.1 M), add cesium fluoride (CsF) (3.0-5.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and water.

  • Separate the organic layer and wash it several times with water to remove DMF and CsF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

SES_Deprotection_Mechanism SES_Amine SES-Protected Amine Intermediate Pentacoordinate Silicon Intermediate SES_Amine->Intermediate Nucleophilic Attack Fluoride F⁻ Products Free Amine + Ethylene + F-TMS + SO₂ Intermediate->Products β-Elimination

Caption: Mechanism of SES deprotection by fluoride.

Troubleshooting_Workflow Start SES Deprotection Issues Incomplete_Rxn Incomplete Reaction / Low Yield Start->Incomplete_Rxn Side_Reactions Side Reactions Observed Start->Side_Reactions Workup_Problems Workup / Purification Issues Start->Workup_Problems Increase_Reagent Increase Fluoride Reagent (1.5-2.0+ eq.) Incomplete_Rxn->Increase_Reagent Check Stoichiometry Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Rxn->Increase_Time_Temp Check Kinetics Change_Solvent_F Change Fluoride Source / Solvent (e.g., CsF in DMF) Incomplete_Rxn->Change_Solvent_F Substrate Dependent Other_PG_Cleavage Other Protecting Groups Cleaved Side_Reactions->Other_PG_Cleavage Epimerization Epimerization Side_Reactions->Epimerization Decomposition Substrate Decomposition Side_Reactions->Decomposition Aqueous_Workup Aqueous Workup Workup_Problems->Aqueous_Workup For Non-polar Products Ion_Exchange Ion-Exchange Resin Workup Workup_Problems->Ion_Exchange For Polar Products NH4Cl_Wash Et₂O / aq. NH₄Cl Wash Workup_Problems->NH4Cl_Wash Alternative for TBA Removal Avoid_TBAF Use Non-TBA Fluoride Source Workup_Problems->Avoid_TBAF Proactive Solution Buffer_TBAF Use Buffered TBAF (e.g., with AcOH) Other_PG_Cleavage->Buffer_TBAF Use_CsF Use Less Basic Fluoride (CsF or HF-Pyridine) Other_PG_Cleavage->Use_CsF Epimerization->Buffer_TBAF Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Epimerization->Milder_Conditions Decomposition->Use_CsF

Caption: Troubleshooting workflow for SES deprotection.

References

Technical Support Center: Optimizing SES Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-(trimethylsilyl)ethanesulfonyl (SES) protection of sterically hindered amines. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when applying SES protection to sterically hindered secondary amines?

The main challenge is the reduced nucleophilicity of the amine.[1] Steric bulk around the nitrogen atom impedes the approach of the electrophilic 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), leading to slow reaction rates and often incomplete conversion. This necessitates careful optimization of reaction conditions to achieve high yields.

Q2: Which type of base is recommended for this reaction?

A non-nucleophilic, sterically hindered base is highly recommended. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent choice.[2][3] Unlike less hindered bases such as triethylamine (TEA), DIPEA is a poor nucleophile due to the steric shielding of its nitrogen atom.[2][3] This minimizes the risk of the base reacting with the SES-Cl or participating in other unwanted side reactions.

Q3: Can 4-(Dimethylamino)pyridine (DMAP) be used in this reaction?

Yes, DMAP can be highly effective as a nucleophilic catalyst, particularly for challenging substrates like sterically hindered amines.[4] It functions by reacting with SES-Cl to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[4] It should be used in catalytic amounts alongside a stoichiometric amount of a hindered amine base like DIPEA.

Q4: What is the optimal temperature for the SES protection of a hindered amine?

The reaction should typically be initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize side product formation.[5][6] The SES-Cl should be added dropwise to the solution of the amine and base at this temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion, which may take several hours.[6] For particularly stubborn substrates, gentle heating may be required, but this should be approached cautiously as higher temperatures can promote the degradation of SES-Cl and other side reactions.[5][7]

Q5: Why are anhydrous conditions so critical for this reaction?

Anhydrous (dry) conditions are essential because SES-Cl is highly sensitive to moisture.[5] Any trace amounts of water can hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, rendering it unreactive towards the amine and reducing the overall yield.[5] All glassware should be oven- or flame-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[5]

Troubleshooting Guide for Low Yield

Low yield is the most common issue encountered during the SES protection of sterically hindered amines. This guide provides a systematic approach to diagnosing and resolving the problem.

Logical Troubleshooting Workflow

Below is a decision-making process to guide your troubleshooting efforts.

Caption: Troubleshooting workflow for low yield in SES protection.

Issue 1: Incomplete Conversion of Starting Amine

If reaction monitoring (e.g., TLC, LC-MS) shows a significant amount of unreacted starting amine, consider the following solutions:

  • Increase Reaction Time/Temperature: Sterically hindered amines react slowly. The reaction may simply require more time to reach completion. If extending the time at room temperature is ineffective, consider gently heating the reaction mixture (e.g., to 40 °C) while continuing to monitor its progress.[7]

  • Add a Catalyst: Introduce a catalytic amount (0.1–0.2 equivalents) of DMAP. DMAP is a superior nucleophilic catalyst that can significantly accelerate the sulfonylation of hindered amines.[4]

  • Check Reagent Quality: The SES-Cl reagent can degrade over time, especially if not stored properly. Use a fresh bottle or purify the reagent before use. Ensure the base and solvent are pure and anhydrous.

Issue 2: Formation of Side Products

If the starting material is consumed but the yield of the desired product is low, unwanted side reactions are likely occurring.

  • Hydrolysis of SES-Cl: This is the most common side reaction, caused by moisture.

    • Solution: Ensure all glassware is rigorously dried. Use a fresh bottle of anhydrous solvent from a reliable supplier. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[5]

  • Formation of Sulfonic Anhydride: SES-Cl can sometimes react with the generated sulfonate salt to form a sulfonic anhydride, which can complicate the reaction and purification.

    • Solution: Maintain a low reaction temperature (0 °C) during the addition of SES-Cl and ensure the base is not added in large excess. Slow, dropwise addition of the sulfonyl chloride into a well-stirred solution is crucial.[8]

  • Reaction with Base or Solvent: If a nucleophilic base like triethylamine is used, it can compete with the hindered amine and react with SES-Cl.

    • Solution: Switch to a non-nucleophilic base like DIPEA.[2][3] Ensure the solvent is aprotic and inert (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

Data Presentation: Comparison of Common Bases

The choice of base is critical for successfully protecting hindered amines. The following table compares the properties of Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) to guide selection.

ParameterTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Rationale & Recommendation for Hindered Amines
Structure N(CH₂CH₃)₃N(CH(CH₃)₂)₂(CH₂CH₃)DIPEA has two bulky isopropyl groups, making it significantly more sterically hindered.
pKa of Conjugate Acid ~10.75~10.8Both are sufficiently basic to scavenge the HCl byproduct of the reaction.
Nucleophilicity Moderately NucleophilicPoorly Nucleophilic / Non-nucleophilicTEA's nitrogen is relatively accessible and can act as a nucleophile, leading to unwanted side reactions with SES-Cl.[2]
Recommendation Not Recommended. Highly Recommended. DIPEA is the superior choice. Its steric bulk prevents it from acting as a nucleophile, ensuring it functions solely as an acid scavenger. This minimizes side reactions and maximizes the yield of the desired SES-protected amine.[2][3]

Experimental Protocols

General Protocol for SES-Protection of a Sterically Hindered Secondary Amine

This protocol provides a robust starting point for the reaction.

Materials:

  • Sterically hindered secondary amine (1.0 eq)

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (Optional, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the sterically hindered amine (1.0 eq). Purge the flask with nitrogen or argon.

  • Dissolution: Add anhydrous DCM via syringe. Stir until the amine is fully dissolved.

  • Base Addition: Add DIPEA (1.5 eq) to the solution. If using, add the catalytic DMAP at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • SES-Cl Addition: Dissolve SES-Cl (1.2 eq) in a small amount of anhydrous DCM in a separate dry flask. Add this solution dropwise to the stirred, cooled amine solution over 20-30 minutes using a syringe or an addition funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This may take 12-24 hours.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure SES-protected amine.

Reaction Workflow Diagram

ReactionWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_amine Dissolve Amine (1 eq) & DIPEA (1.5 eq) in Anhydrous DCM cool Cool to 0 °C prep_amine->cool add_sescl Add SES-Cl solution dropwise at 0 °C cool->add_sescl prep_sescl Prepare solution of SES-Cl (1.2 eq) in Anhydrous DCM prep_sescl->add_sescl warm_stir Warm to RT & Stir (Monitor by TLC/LC-MS) add_sescl->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry (Na2SO4), & Concentrate extract->wash_dry purify Purify via Flash Chromatography wash_dry->purify

Caption: General experimental workflow for SES protection.

References

Technical Support Center: Enhancing Palladium-Catalyzed SES-NH2 Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed coupling of 2-(trimethylsilyl)ethanesulfonamide (SES-NH2). Our aim is to help you optimize your reaction conditions, improve yields, and streamline your synthetic workflows.

Frequently Asked questions (FAQs)

Q1: What is the SES-NH2 protecting group, and why is it used in palladium-catalyzed coupling reactions?

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for amines. SES-protected amines, like SES-NH2, are often used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, due to their stability under a wide range of reaction conditions. The SES group can be readily introduced and can be removed under mild, fluoride-mediated conditions, making it an attractive choice in multi-step syntheses.

Q2: Which palladium catalysts and ligands are most effective for the coupling of SES-NH2?

The choice of catalyst and ligand is crucial for a successful SES-NH2 coupling reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps in the catalytic cycle. [1]While optimal conditions should be determined experimentally for each specific substrate, catalyst systems based on ligands like XPhos, SPhos, and BrettPhos have shown high efficacy in similar C-N coupling reactions. [1]Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in conjunction with these ligands. [1] Q3: What is the role of the base in the SES-NH2 coupling reaction, and which bases are recommended?

The base plays a critical role in the deprotonation of the amine or the palladium-amine complex, facilitating the catalytic cycle. Strong, non-nucleophilic bases are typically employed. For sulfonamides, common bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOt-Bu). The choice of base can be influenced by the solvent and the functional groups present on the substrates. For instance, NaOt-Bu is known to promote high reaction rates but may not be compatible with electrophilic functional groups. [2] Q4: Can the SES protecting group be cleaved under the conditions of the palladium-catalyzed coupling reaction?

The SES group is generally stable under the thermal and basic conditions typically employed in Buchwald-Hartwig amination reactions. However, prolonged reaction times at very high temperatures or the use of exceptionally strong bases could potentially lead to some degradation. It is always advisable to monitor the reaction for the formation of any deprotected side products.

Q5: What are common side reactions in palladium-catalyzed SES-NH2 coupling, and how can they be minimized?

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and the formation of diarylamines. [3]Hydrodehalogenation can be minimized by ensuring strictly anhydrous and anaerobic conditions and by the judicious choice of ligand and base. The formation of diarylamine is less of a concern when using a primary amine surrogate like SES-NH2, as the initial product is a protected secondary amine.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive Catalyst - Ensure the palladium precursor and ligand are of high purity.- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.- Avoid exposure of the catalyst to air and moisture by using proper Schlenk techniques or a glovebox.
Poor Solubility - Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF. [2]The use of a co-solvent may be beneficial.
Inappropriate Base - The strength and nature of the base are critical. For SES-NH2, which is less basic than a free amine, a strong base like Cs₂CO₃ or K₃PO₄ is often required.- Screen different bases to find the optimal one for your specific substrate combination.
Suboptimal Ligand - The ligand plays a key role in catalyst activity and stability. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to identify the most effective one. [1]
Reaction Stalls or is Sluggish Catalyst Decomposition - Catalyst decomposition can be indicated by the formation of palladium black.<[4]br>- Lower the reaction temperature or use a more stable pre-catalyst.- Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands). [4]
Inhibitory Effects - Certain functional groups on the substrates can inhibit the catalyst. Ensure starting materials are free of impurities that could act as catalyst poisons.
Formation of Side Products Hydrodehalogenation - This side reaction is often caused by the presence of water or other protic impurities. Ensure all reagents and solvents are rigorously dried and degassed. [4]
Homocoupling of Aryl Halide - This can occur if the oxidative addition is slow or if the catalyst is not efficiently promoting the C-N coupling. Re-evaluate the catalyst system (palladium precursor and ligand).
Inconsistent Results Variability in Reagent Quality - Use reagents from a reliable source and of consistent purity.- Ensure the base is freshly opened or properly stored to avoid hydration.
Atmospheric Contamination - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of palladium-catalyzed amination reactions. While specific data for SES-NH2 is limited in the literature, the trends observed for similar sulfonamide couplings can provide valuable guidance for optimization.

Table 1: Effect of Base on Buchwald-Hartwig Amination Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃Toluene100Excellent
2K₃PO₄Toluene100Good
3K₂CO₃Toluene100Moderate
4NaOt-BuToluene100Excellent
5LiHMDSToluene100Good

Data adapted from general observations in Buchwald-Hartwig amination literature for sulfonamides.

Table 2: Comparison of Ligands for a Representative Buchwald-Hartwig Amination

EntryLigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosPd(OAc)₂KOt-BuToluene1000.17Good to Excellent
2SPhosPd(OAc)₂Cs₂CO₃THFRT18High
3RuPhosPd₂(dba)₃NaOt-BuToluene1002High
4BrettPhosPd₂(dba)₃LiHMDSTHF8012Good
5BINAPPd₂(dba)₃NaOt-BuToluene110-High

This table provides a comparative overview based on data for various amine couplings and serves as a starting point for ligand screening for SES-NH2 coupling. [1]

Experimental Protocols

General Protocol for Palladium-Catalyzed SES-NH2 Coupling with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (SES-NH2) (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the aryl bromide and SES-NH2 to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination SES-NH₂ Coordination Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(SES-NH₂)L₂]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(SES-NH)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NH-SES Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition SES_Amine SES-NH₂ SES_Amine->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of SES-NH2.

Troubleshooting_Workflow start Low Yield in SES-NH2 Coupling check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Active catalyst_bad Use Fresh/Different Catalyst & Pre-catalyst check_catalyst->catalyst_bad Inactive check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Optimal optimize_base Screen Bases (Cs₂CO₃, K₃PO₄, NaOt-Bu) check_conditions->optimize_base Suboptimal optimize_ligand Screen Ligands (XPhos, SPhos, etc.) check_conditions->optimize_ligand Suboptimal optimize_solvent Screen Solvents (Toluene, Dioxane) check_conditions->optimize_solvent Suboptimal check_reagents Verify Reagent Purity & Stoichiometry reagents_ok Reagents OK check_reagents->reagents_ok Pure/Correct reagents_bad Purify/Dry Reagents & Check Stoichiometry check_reagents->reagents_bad Impure/Incorrect catalyst_ok->check_conditions catalyst_bad->check_conditions conditions_ok->check_reagents success Improved Yield optimize_base->success optimize_ligand->success optimize_solvent->success reagents_ok->success reagents_bad->success

Caption: Troubleshooting workflow for low-yield SES-NH2 coupling reactions.

References

Technical Support Center: Stability of the SES Protecting Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and cleavage of the SES group under various acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic deprotection of SES-protected amines.

Problem 1: Incomplete Deprotection

  • Symptom: The reaction stalls, and starting material remains even after extended reaction times.

  • Possible Causes & Solutions:

    • Insufficiently Harsh Conditions: The SES group is known for its stability. For challenging substrates, less stringent acidic conditions may not be sufficient for complete cleavage.

      • Solution: If using hydrochloric acid, ensure you are using a sufficiently high concentration (e.g., 6 N) and that the reaction is brought to reflux. For particularly stubborn cases, switching to a stronger acid like hydrogen fluoride (HF) may be necessary.

    • Steric Hindrance: The substrate itself may be sterically hindered around the SES-protected amine, impeding access of the acid.

      • Solution: Prolonged reaction times at reflux may be required. Careful monitoring by TLC or LC-MS is recommended to balance deprotection with potential side reactions.

Problem 2: Unwanted Side Reactions or Decomposition

  • Symptom: Formation of multiple unidentified byproducts is observed by TLC or LC-MS, and the yield of the desired amine is low.

  • Possible Causes & Solutions:

    • Acid-Labile Functional Groups: The substrate may contain other functional groups that are sensitive to the harsh acidic conditions required for SES cleavage.

      • Solution: Before attempting SES deprotection, carefully assess the stability of all other functional groups in your molecule to strong acids like refluxing 6 N HCl or HF. If acid-sensitive groups are present, an alternative fluoride-mediated deprotection strategy should be considered.

    • Substrate Instability at High Temperatures: The desired product or starting material may be degrading at the reflux temperatures required for HCl-mediated deprotection.

      • Solution: Unfortunately, acidic cleavage of the SES group often requires elevated temperatures. If thermal decomposition is an issue, exploring fluoride-based deprotection methods, which can often be performed at or below room temperature, is the recommended course of action.

Frequently Asked Questions (FAQs)

Q1: How stable is the SES protecting group to common acidic conditions used in peptide synthesis, such as Trifluoroacetic Acid (TFA)?

A1: The SES group is generally stable to conditions typically used for the cleavage of other acid-labile protecting groups like Boc (tert-butoxycarbonyl). For instance, it has been demonstrated that a t-butyl ester can be selectively removed with trifluoroacetic acid (TFA) in the presence of an SES-protected amine, leaving the SES group intact.[1] This orthogonality makes the SES group a valuable tool in complex synthetic strategies. However, prolonged exposure to neat TFA at elevated temperatures may lead to slow cleavage, so reaction conditions should be carefully monitored if other acid-labile groups are being removed in the presence of an SES group.

Q2: What are the recommended conditions for cleaving the SES group with hydrochloric acid?

A2: The most commonly cited method for cleaving the SES group with hydrochloric acid is by refluxing in 6 N HCl.[1] While specific reaction times can be substrate-dependent, refluxing for several hours is typically required for complete deprotection. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time for your specific substrate.

Q3: When is it appropriate to use hydrogen fluoride (HF) for SES deprotection?

A3: Hydrogen fluoride (HF) is a potent reagent for the global deprotection of molecules containing multiple protecting groups, including the SES group.[1] Due to its hazardous nature, HF should only be used by experienced researchers in a well-ventilated fume hood with appropriate personal protective equipment. HF is typically employed in the final stages of a synthesis to remove all protecting groups simultaneously.

Q4: Can I selectively remove an SES group in the presence of other sulfonamide protecting groups?

A4: The selective acidic cleavage of an SES group in the presence of other sulfonamides (e.g., tosyl, nosyl) is generally not feasible, as the conditions required to cleave the robust sulfonamide bond of the SES group will likely cleave other sulfonamides as well. For selective deprotection strategies involving multiple sulfonamides, orthogonal cleavage methods (e.g., fluoride-based for SES, reductive for nosyl) should be employed.

Data Presentation: Stability of SES under Acidic Conditions

The following table summarizes the stability of the SES protecting group under various acidic conditions based on available literature.

Acidic ReagentConcentrationTemperatureReaction TimeStability/Cleavage OutcomeCitation
Hydrochloric Acid (HCl)6 NRefluxSubstrate-dependent (hours)Cleavage [1]
Hydrogen Fluoride (HF)AnhydrousNot specifiedNot specifiedGlobal Deprotection [1]
Trifluoroacetic Acid (TFA)Not specifiedNot specifiedNot specifiedGenerally Stable (used for selective deprotection of other groups)[1]

Note: Quantitative data regarding reaction times and yields are highly substrate-dependent. The information provided should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for SES Deprotection with 6 N Hydrochloric Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the SES-protected amine.

  • Reagent Addition: Add a sufficient volume of 6 N aqueous hydrochloric acid to fully dissolve or suspend the starting material.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of a base such as sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Mandatory Visualization

Below is a flowchart to guide the decision-making process for troubleshooting the acidic deprotection of an SES group.

SES_Deprotection_Troubleshooting start Start: SES Deprotection with Acid check_completion Is the deprotection complete? start->check_completion incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No successful_deprotection Successful Deprotection check_completion->successful_deprotection Yes check_side_products Are there significant side products? side_reactions Side Reactions/Decomposition check_side_products->side_reactions Yes check_side_products->successful_deprotection No increase_severity Increase reaction time or switch to a stronger acid (e.g., HF) incomplete_deprotection->increase_severity increase_severity->check_completion assess_stability Assess stability of other functional groups. Consider fluoride-based deprotection. side_reactions->assess_stability successful_deprotection->check_side_products

Caption: Troubleshooting workflow for SES deprotection.

References

Technical Support Center: Purifying SES-Protected Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(trimethylsilyl)ethanesulfonyl (SES)-protected compounds using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of SES-protected compounds.

Issue Potential Cause Recommended Solution
Low or No Recovery of Compound 1. SES group cleavage on silica gel: Standard silica gel is acidic and can potentially lead to the cleavage of the SES protecting group.a. Neutralize the silica gel: Prepare a slurry of the silica gel in the chosen eluent and add 1-3% triethylamine (TEA) or another non-nucleophilic base.[1][2] Pack the column with this slurry. b. Use pre-treated neutral silica gel. [3] c. Alternative stationary phase: Consider using a less acidic stationary phase like alumina or Florisil if the compound is particularly sensitive.[4]
2. Compound is too polar and not eluting: The chosen solvent system may not be polar enough to move the compound down the column.a. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[5] b. Switch to a more polar solvent system: Consider using a methanol/dichloromethane system for very polar compounds.[5]
3. Compound is very nonpolar and eluted in the solvent front: The initial solvent system was too polar.a. Decrease eluent polarity: Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexane.[5]
Streaking or Tailing of the Compound Band 1. Acid-base interaction with silica: The basicity of the protected amine can interact with the acidic silanol groups on the silica surface.[2]a. Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine or a few drops of ammonia in the mobile phase to improve peak shape.[4] b. Pre-treat the silica gel with triethylamine. [4]
2. Sample overload: Too much crude material was loaded onto the column.a. Use a larger column or reduce the sample load. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight, depending on the separation difficulty.[6]
3. Poor sample solubility in the eluent: The compound may be precipitating at the top of the column.a. Dry-load the sample: Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and load the resulting free-flowing powder onto the column.[1]
Presence of Impurities in "Pure" Fractions 1. Incomplete separation: The chosen solvent system does not provide adequate resolution between the desired compound and impurities.a. Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation.[7] b. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to better separate compounds with close Rf values.[1]
2. Co-elution of a structurally similar impurity. a. Try a different solvent system: Changing the solvents can alter the selectivity of the separation.[7][8]

Frequently Asked Questions (FAQs)

Q1: Is the SES protecting group stable to standard silica gel chromatography?

While the SES group is known for its general stability across a wide range of reaction conditions, the inherent acidity of standard silica gel can pose a risk of cleavage for silyl-containing protecting groups.[3] To mitigate this, it is highly recommended to either neutralize the silica gel with a base like triethylamine or use a pre-treated, neutral stationary phase.[1][2]

Q2: What is a good starting solvent system for the purification of an SES-protected amine?

A good starting point for many compounds of intermediate polarity is a mixture of hexane and ethyl acetate.[5][9] You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[5] For more polar compounds, a dichloromethane/methanol system may be more effective.[5]

Q3: Why should I add triethylamine (TEA) to my eluent?

Adding a small amount of triethylamine (0.1-3%) to the eluent serves to neutralize the acidic silanol groups on the surface of the silica gel.[1][2] This prevents the degradation of acid-sensitive compounds, like some protected amines, and minimizes undesirable interactions that can lead to peak tailing and poor separation.[4][10]

Q4: My SES-protected compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?

If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase, such as 5% methanol in dichloromethane.[5] Adding a small amount of ammonia to the methanol can also help with the elution of very polar, basic compounds.[5]

Q5: How can I confirm that my purified fractions contain the desired SES-protected compound?

You can analyze the collected fractions using Thin Layer Chromatography (TLC) and compare the spots to a reference spot of your starting material or expected product.[7] Fractions containing the pure compound can then be combined and the solvent removed. Further characterization by techniques such as NMR spectroscopy and mass spectrometry should be performed to confirm the structure and purity.

Experimental Protocols

Detailed Methodology for Purifying an SES-Protected Compound using Flash Column Chromatography
  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution onto a TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system should give the desired compound an Rf value between 0.25 and 0.35 and show good separation from impurities.[7]

  • Column Preparation (Wet-Packing with Neutralization):

    • Select an appropriately sized column based on the amount of crude material (a 40:1 to 100:1 weight ratio of silica gel to crude product is common).[6]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[1]

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring no air bubbles are trapped.[6]

    • Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading (Dry-Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1]

    • Carefully add the powder to the top of the packed column.

    • Gently add a thin layer of sand or anhydrous sodium sulfate over the sample to prevent disturbance during solvent addition.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle, consistent air pressure to achieve a steady flow rate (a solvent drop rate of approximately 2 inches per minute is a good guideline).[6]

    • Collect fractions in an ordered array of test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.[1]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified SES-protected compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography of SES-Compounds start Start Purification check_recovery Is Compound Recovery Low? start->check_recovery add_tea Neutralize Silica: Add 1-3% TEA to Eluent check_recovery->add_tea Yes check_streaking Is there band streaking? check_recovery->check_streaking No check_purity Are Fractions Impure? optimize_rf Optimize Solvent System via TLC (Aim for Rf 0.25-0.35) check_purity->optimize_rf Yes end Successful Purification check_purity->end No add_tea->check_recovery Re-run increase_polarity Increase Eluent Polarity gradient_elution Use Gradient Elution optimize_rf->gradient_elution gradient_elution->check_purity Re-run check_streaking->check_purity No add_tea_eluent Add 0.1-1% TEA to Eluent check_streaking->add_tea_eluent Yes dry_load Use Dry-Loading Technique add_tea_eluent->dry_load dry_load->check_streaking Re-run

Caption: Troubleshooting workflow for purifying SES-protected compounds.

SES_Protection_Deprotection SES Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R₂NH (Primary/Secondary Amine) SES_Amine R₂N-SO₂CH₂CH₂SiMe₃ (SES-Protected Amine) Amine->SES_Amine SESCl Me₃SiCH₂CH₂SO₂Cl (SES-Cl) SESCl->SES_Amine Base Base (e.g., Et₃N, NaH) Base->SES_Amine Fluoride Fluoride Source (e.g., TBAF, CsF) Products R₂NH + CH₂=CH₂ + SO₂ + Me₃SiF Fluoride->Products SES_Amine2 R₂N-SO₂CH₂CH₂SiMe₃ SES_Amine2->Products

Caption: Chemical relationship of SES protection and deprotection.

References

Preventing cleavage of TBDMS or TIPS ethers during SES deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Topic: Preventing Cleavage of TBDMS or TIPS Ethers During SES Deprotection

The selective removal of a protecting group in the presence of other sensitive functionalities is a critical aspect of modern organic synthesis. A common challenge is the deprotection of a 2-(trimethylsilyl)ethoxymethyl (SEM) ether without cleaving robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. This guide provides a comprehensive overview of a reliable method for achieving this selectivity, focusing on the use of magnesium bromide.

Frequently Asked Questions (FAQs)

Q1: I need to deprotect a SEM ether, but my molecule also contains a TBDMS ether that I need to keep intact. What conditions should I use?

Standard fluoride-based deprotection methods for silyl ethers, such as using tetra-n-butylammonium fluoride (TBAF), will likely cleave both the SEM and the TBDMS groups.[1] For selective deprotection of the SEM ether, the use of a Lewis acid, specifically magnesium bromide (MgBr₂), is highly recommended.[1][2][3] This method has been shown to be effective in selectively removing the SEM group while leaving TBDMS and TIPS ethers untouched.[1][4]

Q2: Why is magnesium bromide selective for SEM ether cleavage over TBDMS or TIPS ethers?

The selectivity arises from the mechanism of deprotection. The SEM ether is an acetal, and its cleavage is initiated by the coordination of the Lewis acidic magnesium ion to the ether oxygens. This coordination facilitates the fragmentation of the SEM group. TBDMS and TIPS ethers are sterically hindered silyl ethers and are significantly more stable towards Lewis acids under the reaction conditions used for SEM deprotection. The bulky substituents on the silicon atom of TBDMS and TIPS ethers hinder the approach of the Lewis acid, thus preventing their cleavage.

Q3: What are the typical reaction conditions for selective SEM deprotection with magnesium bromide?

The reaction is typically carried out using magnesium bromide etherate (MgBr₂·OEt₂) in a non-coordinating solvent like diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) at or below room temperature.[1] The addition of nitromethane as a co-solvent can sometimes improve the reaction by creating a homogeneous solution.[1]

Q4: Can this method be used for molecules with multiple SEM groups?

Yes, this method has been successfully used for the simultaneous deprotection of multiple SEM ethers within the same molecule.[1]

Q5: Are there any functional groups that are incompatible with this deprotection method?

This method is generally mild and compatible with a range of functional groups. However, substrates with functionalities that are highly sensitive to Lewis acids may not be suitable. It is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete SEM deprotection 1. Insufficient amount of MgBr₂. 2. Low reaction temperature. 3. Presence of a nearby coordinating functional group (e.g., a hydroxyl group in a 1,3-relationship) that can chelate with the magnesium and slow down the reaction.[1]1. Increase the equivalents of MgBr₂·OEt₂. 2. Allow the reaction to warm to room temperature or slightly heat if the substrate is stable. 3. Consider using a different Lewis acid, such as zinc bromide (ZnBr₂), which may be more effective in such cases.[1]
Cleavage of TBDMS or TIPS ether 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a stronger Lewis acid than necessary.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Monitor the reaction closely by TLC and quench it as soon as the SEM deprotection is complete. 3. Use MgBr₂·OEt₂ as it has shown excellent selectivity. Avoid stronger Lewis acids if not necessary.
Formation of side products 1. Presence of other Lewis acid-sensitive functional groups in the substrate. 2. Reaction with liberated formaldehyde.1. Conduct a small-scale trial to assess the stability of the substrate under the reaction conditions. 2. Include a formaldehyde scavenger, such as a dithiol, in the reaction mixture.
Reaction mixture is heterogeneous The magnesium salts may have limited solubility in the chosen solvent.Add a co-solvent like nitromethane to help solubilize the reagents and create a homogeneous solution.[1]

Quantitative Data Summary

The following table summarizes the relative stability of SEM, TBDMS, and TIPS ethers under selective SEM deprotection conditions using magnesium bromide. The data is compiled from literature examples and illustrates the high degree of selectivity achievable.

Protecting GroupReagentSolventTemperature (°C)Reaction Time (h)Yield of Deprotection (%)Stability of Other Silyl EthersReference
SEMMgBr₂·OEt₂ (6 eq.)Et₂O/MeNO₂rt485TBDMS and TIPS intact[1]
SEMMgBr₂·OEt₂ (6 eq.)Et₂Ort472TBDMS and TIPS intact[1]
TBDMSMgBr₂·OEt₂ (6 eq.)Et₂O/MeNO₂rt>24No reaction-[1]
TIPSMgBr₂·OEt₂ (6 eq.)Et₂O/MeNO₂rt>24No reaction-[1]

Experimental Protocols

Key Experiment: Selective Deprotection of a SEM Ether in the Presence of a TBDMS Ether

Objective: To selectively remove the SEM protecting group from a substrate containing both SEM and TBDMS ethers using magnesium bromide etherate.

Materials:

  • SEM- and TBDMS-protected substrate

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous nitromethane (MeNO₂) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the SEM- and TBDMS-protected substrate (1.0 eq.) in anhydrous diethyl ether (Et₂O).

  • To the stirred solution, add magnesium bromide etherate (MgBr₂·OEt₂) (6.0 eq.). If the mixture is heterogeneous, add a small amount of anhydrous nitromethane (MeNO₂) to achieve a homogeneous solution.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution or saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alcohol.

Visualizations

Logical Workflow for Selective Deprotection

selective_deprotection_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Workup cluster_product Final Product start Substrate with SEM and TBDMS/TIPS Ethers reaction Add MgBr₂·OEt₂ in Et₂O (or Et₂O/MeNO₂) Stir at room temperature start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with aq. NaHCO₃ or NH₄Cl monitoring->quench Upon completion extraction Extract with EtOAc quench->extraction purification Purify by Chromatography extraction->purification product Product with TBDMS/TIPS Ether Intact and Deprotected Alcohol purification->product

References

Technical Support Center: 2-(Trimethylsilyl)ethanesulfonyl (SES) Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the cleavage of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group, particularly in challenging cases.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for cleaving an SES group?

Standard cleavage of an SES group is typically achieved using fluoride ion sources. The most common reagents are tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) or acetonitrile, and cesium fluoride (CsF) in dimethylformamide (DMF).[1] Acidic conditions, such as treatment with hydrogen fluoride (HF) or refluxing 6 N hydrochloric acid (HCl), can also be employed.[1]

Q2: My standard TBAF protocol is not working or is giving low yields. What could be the problem?

Incomplete or low-yielding SES deprotection with TBAF can arise from several factors:

  • Steric Hindrance: The substrate may be sterically hindered around the SES-protected amine, impeding the approach of the fluoride ion.

  • Base Sensitivity: TBAF is basic and can cause decomposition of substrates that are sensitive to base, leading to lower yields.[2][3]

  • Insufficient Reaction Time or Temperature: Some stubborn SES groups may require longer reaction times or elevated temperatures to achieve complete cleavage.[4]

  • Water Content in TBAF: TBAF is hygroscopic and the presence of water can affect its reactivity.[4] While commercially available as a solution in THF, it will always contain some water.[4]

Q3: What are some alternative reagents for cleaving a difficult SES group?

When standard conditions fail, several alternative reagents can be effective:

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): TASF is an anhydrous source of fluoride that can be milder and more effective than TBAF for sensitive substrates.[1][5][6]

  • Cesium Fluoride (CsF): Often used at elevated temperatures in DMF, CsF can be a powerful alternative for resistant SES groups.[1][7]

  • Hydrogen Fluoride (HF): HF, often used as a pyridine complex (HF-Pyridine), can be very effective but is highly corrosive and requires special handling precautions.[1]

  • Lewis Acids: In some cases, Lewis acids have been employed for the cleavage of related silyl-based protecting groups and may be applicable to SES, although this is less common.

Q4: Can I selectively cleave an SES group in the presence of other silyl ethers like TBDMS or TIPS?

Selective cleavage is challenging as most fluoride-based reagents will cleave other silyl ethers. However, the reactivity of silyl ethers to fluoride varies (generally TMS > TBDMS > TIPS > TBDPS). By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the fluoride source), some selectivity may be achieved. It is known that N-acyl-substituted SES groups are more readily deprotected than simple SES groups, which could be a strategy for selective removal.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Cleavage Steric hindrance, insufficient reagent, short reaction time/low temperature.Increase the excess of fluoride reagent (e.g., 2-5 equivalents of TBAF). Extend the reaction time and/or increase the temperature.[4] Consider switching to a more reactive fluoride source like CsF in DMF at elevated temperatures.[1]
Low Yield/Decomposition The substrate is sensitive to the basicity of TBAF.[3]Buffer the reaction mixture with a mild acid like acetic acid.[3] Use a milder, anhydrous fluoride source such as TASF.[5][6]
Side Reactions The reactive trityl cation, if present elsewhere in the molecule, can cause side reactions upon deprotection.Add scavengers like triisopropylsilane (TIS) or water to the cleavage cocktail to trap reactive carbocations.[9]
Difficulty Removing TBAF Byproducts Tetrabutylammonium salts can be difficult to remove from polar products via aqueous workup.[10]Use an ion-exchange resin to remove tetrabutylammonium salts.[10]

Experimental Protocols

Protocol 1: Standard SES Cleavage with TBAF

This protocol is a general starting point for SES deprotection.

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the SES-protected amine (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture (e.g., to 50 °C).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3]

Protocol 2: Cleavage of a Difficult SES Group with CsF

This protocol is suitable for more resistant SES groups.

Materials:

  • SES-protected amine

  • Cesium fluoride (CsF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the SES-protected amine (1.0 equiv.) in anhydrous DMF, add CsF (3.0-5.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][7]

Visualizations

SES_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_outcome Outcome Start SES-Protected Amine TBAF TBAF / THF Start->TBAF Standard Conditions CsF CsF / DMF Start->CsF Difficult Substrate TASF TASF / MeCN Start->TASF Base-Sensitive Substrate HF HF / Pyridine Start->HF Harsh Conditions Success Deprotected Amine TBAF->Success Successful Cleavage Failure Incomplete Reaction / Decomposition TBAF->Failure CsF->Success CsF->Failure TASF->Success HF->Success

Caption: Decision workflow for selecting an SES deprotection reagent.

Troubleshooting_Logic Start Problem: Incomplete SES Cleavage Check_Conditions Are reaction conditions (time, temp, equivalents) optimized? Start->Check_Conditions Check_Substrate Is the substrate base-sensitive? Check_Conditions->Check_Substrate Yes Increase_Conditions Increase time, temperature, and/or reagent equivalents Check_Conditions->Increase_Conditions No Switch_Reagent Switch to a more potent reagent (e.g., CsF) Check_Substrate->Switch_Reagent No Buffer_TBAF Buffer TBAF reaction with acetic acid Check_Substrate->Buffer_TBAF Yes Increase_Conditions->Check_Substrate Still incomplete Use_TASF Use a mild, anhydrous reagent (TASF) Buffer_TBAF->Use_TASF Still decomposition

Caption: Troubleshooting logic for incomplete SES group cleavage.

References

Technical Support Center: Managing Reaction Byproducts from SES Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction byproducts associated with the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate challenges during the deprotection step and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I should expect during an SES deprotection reaction?

A1: SES deprotection, typically mediated by a fluoride source, proceeds via a β-elimination mechanism. This process generates both volatile and non-volatile byproducts.

  • Volatile Byproducts: These are generally removed under reduced pressure.

    • Ethene (gas)[1]

    • Sulfur Dioxide (gas)[2]

    • Fluorotrimethylsilane (volatile liquid)[1]

  • Non-Volatile Byproducts: These remain in the crude reaction mixture and are the primary focus of purification efforts.

    • Reagent-Derived Salts: Excess fluoride reagent and its cation (e.g., tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF). Tetrabutylammonium (TBA) salts are notoriously difficult to remove from polar products via standard chromatography.[3][4]

    • Silanols and Siloxanes: If water is present in the reaction or during workup, fluorotrimethylsilane can hydrolyze to form trimethylsilanol (TMSOH). TMSOH can then dimerize to form the less polar byproduct, hexamethyldisiloxane (HMDSO).[5][6]

Q2: My deprotection seems incomplete or is very slow. What factors influence the reaction rate?

A2: Several factors can affect the efficiency of SES deprotection.

  • Substrate Steric Hindrance: Sterically congested sites around the SES group can hinder the approach of the fluoride ion.

  • Fluoride Source: The choice and quality of the fluoride reagent are critical. Anhydrous TBAF is highly effective due to its solubility in organic solvents like THF.[3] Inorganic salts like CsF are less soluble and may require higher temperatures or longer reaction times.[2][7]

  • N-Acyl Substitution: N-acyl-SES-protected amines are deprotected much more readily than their N-alkyl or N-aryl counterparts.[1] If you are working with a simple N-SES sulfonamide, expect longer reaction times or harsher conditions.

  • Solvent and Temperature: The reaction is typically run in polar aprotic solvents like THF or DMF.[2] Gentle heating (e.g., 40-50 °C) can often accelerate a sluggish reaction.

Q3: I'm struggling to remove tetrabutylammonium (TBA) salts from my product. What are the best methods for its removal?

A3: Removing TBA salts is a common challenge, especially for polar, water-soluble products where standard aqueous extraction is ineffective.[8]

  • Aqueous Extraction (for non-polar products): If your product has low water solubility, repeated washing of the organic layer with brine can effectively remove the majority of TBAF.

  • Ion-Exchange Resin: This is a highly effective method for sequestering the tetrabutylammonium cation without an aqueous workup.[3] The crude reaction mixture can be stirred with a sulfonic acid resin (e.g., DOWEX® 50WX8) and a mild base like calcium carbonate, followed by filtration.[7][8]

  • Solid Phase Extraction (SPE): For small-scale reactions, passing a solution of the crude product through a C8 or C18 SPE cartridge can effectively retain the lipophilic TBA cation while eluting a more polar product.[4]

  • Precipitation: If your product is soluble in a polar solvent (like acetonitrile) but TBAF is not, you may be able to precipitate the salt. Conversely, precipitating your product from a non-polar solvent may leave TBA salts behind in the mother liquor.

Q4: How can I detect TBA-containing impurities on a TLC plate?

A4: Tetrabutylammonium salts are not UV-active and do not stain with common agents like permanganate or vanillin. To visualize these salts, a specific stain is required.

  • Dragendorff's Reagent: This stain (potassium bismuth iodide) reacts with quaternary ammonium cations to produce a distinct orange or reddish-brown spot on the TLC plate.[9] This allows you to track the presence of TBA salts in your column fractions.

Data Presentation: Comparison of Fluoride Reagents

Choosing the right fluoride source is a critical first step in minimizing byproduct complications. The table below summarizes the properties and workup considerations for common reagents.

ReagentFormulaCommon SolventsRelative Reactivity & ConditionsWorkup & Purification Considerations
Tetrabutylammonium Fluoride (TBAF) (n-Bu)₄NFTHF, AcetonitrileHigh: Very soluble, typically reacts at room temp or with gentle heat. Often used in excess.[2]Difficult for polar products. Requires specialized workups like ion-exchange resin or SPE to remove TBA salts.[3][8]
Cesium Fluoride (CsF) CsFDMF, AcetonitrileModerate: Lower solubility requires elevated temperatures and longer reaction times.[2][7]Simpler workup. CsF is an inorganic salt, easily removed by filtration or aqueous extraction.
HF-Pyridine HF•PyTHFHigh: Very reactive. Can be selective but is highly toxic and corrosive.Requires careful quenching and neutralization. Pyridine can be difficult to remove.
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) [(Me₂N)₃S]⁺[F₂SiMe₃]⁻THFHigh: Anhydrous fluoride source, useful for base-sensitive substrates.Byproducts are generally easier to remove than TBAF.

Experimental Protocols

Protocol 1: General SES Deprotection using TBAF
  • Dissolve the SES-protected substrate (1.0 equiv) in anhydrous THF (0.1–0.5 M).

  • Add a 1.0 M solution of TBAF in THF (1.5–3.0 equiv).

  • Stir the reaction at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, proceed to the appropriate workup protocol below.

Protocol 2: Workup for Non-Polar Products via Aqueous Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and saturated aqueous NaCl (brine) (2x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 3: Non-Aqueous Workup for Polar Products via Ion-Exchange Resin[8]
  • Once the reaction is complete, add DOWEX® 50WX8 (H⁺ form) resin (approx. 8 g per mmol of TBAF used) and powdered calcium carbonate (CaCO₃) (approx. 2.5 g per mmol of TBAF used) to the reaction flask.

  • Add methanol to the suspension (equal volume to the THF used in the reaction) to facilitate stirring.

  • Stir the suspension vigorously at room temperature for 1–2 hours.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol or another polar solvent.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product should be largely free of tetrabutylammonium salts.

  • Purify the residue by flash column chromatography to remove silanol/siloxane byproducts.

Visualizations: Mechanisms and Workflows

Deprotection Mechanism and Byproduct Formation

SES_Deprotection Start SES-Protected Substrate (R-N-SO2-CH2CH2-SiMe3) Intermediate Pentacoordinate Silicon Intermediate Start->Intermediate Fluoride Fluoride Source (e.g., TBAF) Fluoride->Start Nucleophilic Attack Byproduct_NonVolatile Non-Volatile Byproducts: Excess F- source (TBA+), Silanols/Siloxanes Fluoride->Byproduct_NonVolatile Excess Reagent Product Deprotected Product (R-NH) Intermediate->Product β-elimination Byproduct_Volatile Volatile Byproducts: Ethene, SO2, Fluorotrimethylsilane Intermediate->Byproduct_Volatile Fragmentation Water H2O (Trace) Byproduct_Volatile->Water Hydrolysis Water->Byproduct_NonVolatile Forms Silanols

Caption: Mechanism of fluoride-mediated SES deprotection and the formation of key byproducts.

Troubleshooting Workflow for SES Deprotection

Troubleshooting_Workflow Start Start: SES Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Troubleshoot Reaction: - Increase Temperature - Add More Reagent - Check Reagent Quality Complete->Incomplete No Polarity Product Polarity? Workup->Polarity Purify Column Chromatography Analyze Analyze Fractions (TLC with Dragendorff stain) Purify->Analyze TBA_Present TBA Salts Present? Analyze->TBA_Present Pure Pure Product Isolated Incomplete->Monitor Aqueous Aqueous Extraction (Protocol 2) Polarity->Aqueous Non-Polar IonExchange Ion-Exchange Workup (Protocol 3) Polarity->IonExchange Polar Aqueous->Purify IonExchange->Purify TBA_Present->Pure No Repurify Re-purify or use SPE TBA_Present->Repurify Yes Repurify->Analyze

References

Technical Support Center: Scaling Up the Synthesis of 2-(trimethylsilyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scaled-up synthesis of 2-(trimethylsilyl)ethanesulfonamide. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical safety and process considerations for transitioning from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The amination of 2-(trimethylsilyl)ethanesulfonyl chloride is an exothermic reaction. Managing the heat generated is critical to prevent runaway reactions, side product formation, and ensure safety.

  • Reagent Handling and Safety: The process involves handling corrosive and potentially hazardous materials like thionyl chloride and concentrated ammonia solutions. At scale, the risks associated with handling these reagents increase significantly.

  • Product Isolation and Purification: Isolating the solid this compound product from a large volume of reaction mixture and purifying it to the required specifications can be challenging. Crystallization processes need to be well-defined and scalable.

  • Impurity Profile Control: Byproducts from the synthesis of the sulfonyl chloride precursor, such as sulfonic anhydride, and potential impurities from the amination step need to be carefully monitored and controlled.

Q2: My yield of this compound is low upon scale-up. What are the potential causes?

A2: Low yields can stem from several factors during scale-up:

  • Poor Temperature Control: Inadequate heat removal during the exothermic amination can lead to degradation of the starting material and product, as well as the formation of side products.

  • Inefficient Mixing: Poor agitation in a large reactor can result in localized "hot spots" and incomplete reaction, reducing the overall yield.

  • Sub-optimal Work-up: The work-up procedure, including quenching and extraction, may not be as efficient at a larger scale, leading to product loss.

  • Losses during Crystallization: The crystallization process may not be optimized for the larger scale, resulting in a significant portion of the product remaining in the mother liquor.

Q3: I am observing impurities in my final product. What are the likely sources?

A3: Common impurities can originate from both stages of the synthesis:

  • From the Sulfonyl Chloride Synthesis: The primary impurity is the corresponding sulfonic anhydride, which can form if the reaction conditions for the chlorination of sodium β-trimethylsilylethanesulfonate are not carefully controlled.[1]

  • From the Amination Reaction: Unreacted 2-(trimethylsilyl)ethanesulfonyl chloride, the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially over-alkylated ammonia species can be present.

  • During Work-up and Purification: The trimethylsilyl group is sensitive to acidic conditions, and prolonged exposure can lead to cleavage.

Troubleshooting Guides

Problem 1: Difficulty in Controlling the Temperature During Amination

Symptoms:

  • Rapid and uncontrolled increase in reaction temperature.

  • Darkening of the reaction mixture.

  • Formation of unexpected byproducts.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Rapid Addition of Reagents 1. Add the 2-(trimethylsilyl)ethanesulfonyl chloride solution to the ammonia solution slowly and at a controlled rate. 2. Use a dosing pump for precise control over the addition rate on a larger scale.
Inadequate Cooling Capacity 1. Ensure the reactor's cooling system is sufficient to handle the heat of reaction.[2] 2. Consider using a lower reaction temperature to slow down the reaction rate and reduce the cooling demand.
Poor Mixing 1. Increase the agitation speed to improve heat transfer and maintain a homogeneous reaction mixture.[2] 2. Ensure the reactor is properly baffled to prevent vortex formation and promote efficient mixing.
Problem 2: Product "Oils Out" During Crystallization

Symptoms:

  • Formation of an oily layer instead of solid crystals upon cooling.

  • Difficulty in inducing crystallization.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Level of Impurities 1. Analyze the crude product for impurities that may be depressing the melting point. 2. Consider a pre-purification step, such as a charcoal treatment or a simple filtration, to remove some impurities before crystallization.
Supersaturation is Too High 1. Add a small amount of the crystallization solvent to the oiled-out mixture and gently warm until a clear solution is obtained. 2. Allow the solution to cool more slowly to control the rate of supersaturation.
Rapid Cooling 1. Implement a controlled cooling profile. A slower cooling rate allows for more ordered crystal growth. 2. Consider a staged cooling approach with holds at intermediate temperatures.

Experimental Protocols

Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride

This two-step procedure is adapted from Organic Syntheses.[1]

Step 1: Sodium β-trimethylsilylethanesulfonate

  • To a solution of vinyltrimethylsilane in methanol, add tert-butyl perbenzoate.

  • To this solution, add a solution of sodium bisulfite in water.

  • Heat the mixture, ensuring the internal temperature is maintained around 50°C.

  • After the reaction is complete, cool the mixture and collect the precipitated sodium β-trimethylsilylethanesulfonate by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Step 2: 2-(trimethylsilyl)ethanesulfonyl chloride

  • Cool the sodium β-trimethylsilylethanesulfonate in a reactor equipped with a dropping funnel and an argon inlet.

  • Slowly add thionyl chloride to the salt at 0°C.

  • After the initial gas evolution ceases, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise, maintaining the temperature between 0-10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Triturate the resulting solid with hexanes and filter to remove inorganic salts.

  • Concentrate the filtrate to obtain the crude 2-(trimethylsilyl)ethanesulfonyl chloride.

  • Purify the crude product by vacuum distillation.

Synthesis of this compound

This procedure is based on established methods for the amination of sulfonyl chlorides.[3][4]

  • In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge a solution of aqueous ammonium hydroxide.

  • Cool the ammonia solution to 0-5°C.

  • Slowly add a solution of 2-(trimethylsilyl)ethanesulfonyl chloride in a suitable solvent (e.g., dichloromethane or diethyl ether) to the cooled ammonia solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether or a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight181.33 g/mol [5]
Melting Point85-86 °C[5]
AppearanceWhite solid
SolubilitySoluble in benzene, chloroform, dichloromethane, ether, methanol, and toluene.[5]

Table 2: Key Process Parameters for Scale-Up

ParameterLaboratory ScalePilot/Production Scale Consideration
Amination Temperature 0-10°CMaintain strict temperature control using a jacketed reactor with an efficient cooling system.
Reagent Addition Rate DropwiseControlled addition using a dosing pump to manage the exotherm.
Mixing Magnetic StirringMechanical agitation with appropriate impeller design to ensure homogeneity.
Purification RecrystallizationDevelop a robust crystallization protocol with defined cooling profiles and seeding strategy.
Drying Vacuum OvenUse a filter-dryer or a vacuum tray dryer for efficient and contained drying of the final product.

Visualizations

experimental_workflow cluster_0 Synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride cluster_1 Synthesis of this compound start_sescl Vinyltrimethylsilane step1 Reaction with NaHSO3 start_sescl->step1 intermediate1 Sodium β-trimethylsilylethanesulfonate step1->intermediate1 step2 Reaction with SOCl2/DMF intermediate1->step2 intermediate2 Crude 2-(trimethylsilyl)ethanesulfonyl chloride step2->intermediate2 step3 Vacuum Distillation intermediate2->step3 product_sescl Pure 2-(trimethylsilyl)ethanesulfonyl chloride step3->product_sescl start_sesnh2 2-(trimethylsilyl)ethanesulfonyl chloride product_sescl->start_sesnh2 step4 Amination with NH4OH start_sesnh2->step4 intermediate3 Crude this compound step4->intermediate3 step5 Recrystallization intermediate3->step5 product_sesnh2 Pure this compound step5->product_sesnh2

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product q1 Check Reaction Temperature Control start->q1 a1_yes Temperature Stable q1->a1_yes Yes a1_no Improve Cooling/Slow Addition q1->a1_no No q2 Analyze Purity of Starting Materials a1_yes->q2 a1_no->q1 a2_yes High Purity q2->a2_yes Yes a2_no Re-purify Starting Materials q2->a2_no No q3 Evaluate Work-up and Isolation a2_yes->q3 a2_no->q2 a3_yes Efficient Isolation q3->a3_yes Yes a3_no Optimize Extraction/Crystallization q3->a3_no No end Optimized Process a3_yes->end a3_no->q3

Caption: Troubleshooting decision tree for low yield or impure product.

References

Validation & Comparative

A Comparative Guide to SES and Tosyl Protecting Groups in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the plethora of options for amine protection, the 2-(trimethylsilyl)ethanesulfonyl (SES) and the p-toluenesulfonyl (tosyl or Ts) groups are prominent choices. This guide provides an objective comparison of the lability of the SES and Ts protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Core Principles and Chemical Structures

The SES and Ts groups are both sulfonyl-based protecting groups that form stable sulfonamides with primary and secondary amines. Their stability stems from the electron-withdrawing nature of the sulfonyl group, which decreases the nucleophilicity and basicity of the amine nitrogen. However, their cleavage conditions differ significantly, which is the primary focus of this comparison.

Figure 1: Chemical Structures of SES-Cl and Ts-Cl

Caption: Structures of the reagents used to install SES and Ts protecting groups.

Lability and Deprotection Conditions: A Comparative Analysis

The primary distinction between the SES and Ts groups lies in their lability under different chemical conditions. The SES group is designed for mild cleavage, while the tosyl group is known for its robustness, often requiring harsh conditions for removal.[1][2]

SES Group Deprotection

The deprotection of SES-protected amines is most commonly achieved using fluoride ion sources. The mechanism involves the attack of the fluoride ion on the silicon atom, which initiates an elimination reaction to release the free amine, ethylene, sulfur dioxide, and fluorotrimethylsilane. This method is highly selective and orthogonal to many other protecting groups.[3][4]

Tosyl Group Deprotection

The cleavage of the highly stable N-Ts bond typically requires more forcing conditions. Common methods include reductive cleavage using dissolving metals or samarium(II) iodide, or strongly acidic conditions.[2][5] These conditions can sometimes be incompatible with sensitive functional groups present in complex molecules.[6]

Quantitative Comparison of Deprotection Conditions

The following table summarizes the typical conditions for the deprotection of SES and tosyl groups from amines, with representative experimental data.

Protecting GroupReagents and ConditionsSubstrateReaction TimeTemperature (°C)Yield (%)Reference
SES TBAF (2-3 equiv), MeCNN-SES-protected aminesVaries50-80High[4]
SES CsF, DMFN-SES-protected aminesVariesElevatedHigh[4]
SES HF-Pyridine, THFN-SES-pyrrolidine12 h0 to rt85[7]
Tosyl (Ts) SmI₂/Et₃N/H₂O, THFN-Ts-dicyclohexylamine< 5 minrt>98[5]
Tosyl (Ts) SmI₂/Pyrrolidine/H₂O, THFN-Ts-dibenzylamine< 5 minrt>98[5]
Tosyl (Ts) HBr (33% in AcOH), PhenolN-Ts-aminesVariesrt to 70High[8]
Tosyl (Ts) Mg, MeOH, SonicationN-Ts-piperidone2-3 h40-5052[8]

Experimental Protocols

Protocol 1: Deprotection of an N-SES Protected Amine using TBAF

This protocol outlines a general procedure for the cleavage of the SES protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • N-SES protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the N-SES protected amine (1.0 equivalent) in anhydrous MeCN under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 1 M TBAF solution in THF (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the free amine.[4]

Protocol 2: Deprotection of an N-Tosyl Protected Amine using SmI₂/amine/water

This protocol describes a mild and rapid reductive deprotection of N-tosyl amides.[5]

Materials:

  • N-Tosyl protected amine

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF)

  • Triethylamine (Et₃N) or Pyrrolidine

  • Water

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the N-tosyl protected amine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Add the selected amine (e.g., triethylamine or pyrrolidine, ~10 equivalents) and water (~20 equivalents).

  • Add the 0.1 M SmI₂ solution in THF (2.2 equivalents) dropwise to the stirred solution at room temperature. The characteristic blue color of SmI₂ should disappear instantaneously.

  • The reaction is typically complete within seconds to a few minutes.

  • Quench the reaction with a saturated aqueous solution of potassium carbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product as necessary.[5]

Head-to-Head Comparison in Pyrrolidine Synthesis

A study by Declerck et al. provides a direct comparison of the SES and tosyl groups in the synthesis of nitrogen-containing five-membered rings.[7] This work highlights the significant difference in lability and the resulting product selectivity upon deprotection.

Experimental Workflow and Results

G cluster_synthesis Synthesis of Protected Pyrrolines cluster_deprotection Deprotection Studies cluster_ts Ts-Protected Pyrroline cluster_ses SES-Protected Pyrroline start Aza-Baylis-Hillman Adduct alkylation Alkylation start->alkylation rcm Ring-Closing Metathesis alkylation->rcm ts_pyrroline N-Ts-Pyrroline rcm->ts_pyrroline Ts Protection ses_pyrroline N-SES-Pyrroline rcm->ses_pyrroline SES Protection ts_deprotection Deprotection (Various Conditions) ts_pyrroline->ts_deprotection pyrrole_ts Pyrrole (sole product) ts_deprotection->pyrrole_ts Elimination ses_deprotection_1 Deprotection (TBAF, rt) ses_pyrroline->ses_deprotection_1 ses_deprotection_2 Deprotection (HF-Pyridine) ses_pyrroline->ses_deprotection_2 pyrrole_ses Pyrrole ses_deprotection_1->pyrrole_ses Elimination pyrroline_amine Pyrroline (free amine) ses_deprotection_2->pyrroline_amine Mild Cleavage

References

A Head-to-Head Battle of Amine Protection: SES vs. Boc in Multistep Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of multistep organic synthesis, the choice of protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of options for amine protection, the 2-(trimethylsilyl)ethanesulfonyl (SES) and the tert-butyloxycarbonyl (Boc) groups are prominent contenders. This guide provides an objective, data-driven comparison of their performance in multistep synthesis, offering insights into their respective strengths and weaknesses.

The ideal protecting group should be easily installed and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. It must also be robust enough to withstand a variety of reaction conditions encountered during a synthetic sequence. This comparison will delve into the chemical properties, stability profiles, and practical applications of both SES and Boc protecting groups, supported by experimental data and detailed protocols.

At a Glance: Key Performance Characteristics

FeatureSES (2-(trimethylsilyl)ethanesulfonyl)Boc (tert-butyloxycarbonyl)
Protection Reagent 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Protection Conditions Typically SES-Cl, base (e.g., TEA, NaH), in an organic solvent.Typically Boc₂O, base (e.g., TEA, NaOH, DMAP), in various solvents (water, THF, ACN).[1][2]
Deprotection Conditions Fluoride ion sources (e.g., TBAF, CsF) in organic solvents.[3]Strong acids (e.g., TFA, HCl) in organic solvents.[4]
Stability Stable to a wide range of acidic and basic conditions, nucleophiles, and many oxidizing/reducing agents.[3][5]Stable to most nucleophiles and bases.[6]
Lability Labile to fluoride ions.[3]Labile to strong acids.[7]
Orthogonality Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.Orthogonal to fluoride-labile (e.g., SES, silyl ethers) and base-labile (e.g., Fmoc) protecting groups.[6]
Byproducts of Deprotection Ethylene, sulfur dioxide, and fluorotrimethylsilane.[3]Isobutylene, carbon dioxide, and tert-butanol.[7]

Stability Under Various Reaction Conditions

The choice of a protecting group is fundamentally dictated by its stability towards the reaction conditions planned in the synthetic route. The SES and Boc groups exhibit distinct and complementary stability profiles.

ConditionSES StabilityBoc Stability
Strongly Acidic (e.g., TFA, HCl) Generally StableLabile
Strongly Basic (e.g., NaOH, NaOMe) Generally StableGenerally Stable
Fluoride Ions (e.g., TBAF, CsF) Labile Generally Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally StableGenerally Stable
Oxidizing Agents (e.g., m-CPBA, O₃) Generally StableGenerally Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄) Generally StableGenerally Stable
Organometallic Reagents (e.g., Grignard, Organolithiums) Generally StableGenerally Stable

Quantitative Comparison: Yields in Multistep Synthesis

Direct comparative yield data for SES and Boc in the same multi-step synthesis is scarce in the literature. However, by examining representative examples from complex molecule synthesis, we can gain insights into their performance. It is crucial to note that yields are highly substrate-dependent and the following data is illustrative rather than a direct like-for-like comparison.

SES Protecting Group in the Synthesis of (-)-Oseltamivir

The synthesis of the antiviral drug (-)-oseltamivir provides a practical example of the utility of the SES protecting group. In a rhodium-catalyzed aziridination, SES-amide was found to be a suitable nitrogen source.

StepReagents and ConditionsYield
Protection (Aziridination) Diene, SES-NH₂, Rh₂(S-TCPTTL)₄, PhI(OAc)₂Not explicitly reported for this step, but the subsequent product was obtained in good yield.
Deprotection Acylation followed by fluoride-mediated cleavage. Direct deprotection was reported to be unsuccessful.[8]Acylation and subsequent deprotection yields are not detailed in the provided references.
Boc Protecting Group in the Synthesis of Epibatidine

The total synthesis of the potent analgesic, epibatidine, often employs the Boc group for amine protection.

StepReagents and ConditionsYield
Protection Amine, Boc₂O, Et₃N, CH₂Cl₂84% (for a related step in an analogue synthesis)[9]
Deprotection N-Boc epibatidine, trifluoroacetic acid, room temperature97%[10]

Experimental Protocols

Protection of a Primary Amine with SES-Cl

This protocol describes the general procedure for the protection of a primary amine using 2-(trimethylsilyl)ethanesulfonyl chloride.

Materials:

  • Primary amine

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (TEA) or sodium hydride (NaH)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard work-up reagents

Procedure:

  • Dissolve the primary amine (1.0 eq) in the anhydrous organic solvent.

  • Add the base (e.g., triethylamine, 1.1-1.5 eq). For less reactive amines, a stronger base like sodium hydride may be required.

  • Cool the mixture to 0 °C.

  • Slowly add SES-Cl (1.0-1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Protection of a Secondary Amine with Boc₂O

This protocol outlines a standard procedure for the Boc protection of a secondary amine.[11]

Materials:

  • Secondary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected secondary amine.[11]

  • Purify by column chromatography if necessary.

Deprotection of an SES-protected Amine

This protocol describes the cleavage of the SES group using a fluoride source.

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF)

  • Anhydrous organic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the SES-protected amine in the anhydrous organic solvent.

  • Add the fluoride source (e.g., TBAF, 1.5-3.0 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 60-90 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product as needed.[3]

Deprotection of a Boc-protected Amine

This protocol outlines the acid-catalyzed removal of the Boc group.[4]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the Boc-protected amine in the anhydrous organic solvent.

  • Add the acidic solution (e.g., TFA, typically 25-50% v/v in dichloromethane).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected amine.

Visualization of Key Processes

Protection_Deprotection_Workflow cluster_SES SES Protection/Deprotection cluster_Boc Boc Protection/Deprotection Amine_SES Primary/Secondary Amine SES_Protected SES-Protected Amine Amine_SES->SES_Protected SES-Cl, Base Deprotected_SES Deprotected Amine SES_Protected->Deprotected_SES Fluoride Source (e.g., TBAF) Amine_Boc Primary/Secondary Amine Boc_Protected Boc-Protected Amine Amine_Boc->Boc_Protected Boc₂O, Base Deprotected_Boc Deprotected Amine Boc_Protected->Deprotected_Boc Strong Acid (e.g., TFA) Orthogonality_Diagram Molecule Molecule with SES- and Boc-protected -NH₂ groups SES_Deprotected SES group removed (Boc intact) Molecule->SES_Deprotected  TBAF or CsF (Fluoride ions) Boc_Deprotected Boc group removed (SES intact) Molecule->Boc_Deprotected  TFA or HCl (Strong Acid)

References

A Head-to-Head Comparison: The Advantages of SES-NH2 in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical development and complex molecule synthesis, the judicious selection of an amine protecting group is a critical determinant of success. Researchers are often faced with a choice between a variety of reagents, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group with three of the most commonly employed amine protection reagents: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will explore the unique advantages of the SES group, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Characteristics and Advantages of SES-NH2

The 2-(trimethylsilyl)ethanesulfonyl group, introduced as SES-Cl for the protection of amines to form SES-amides, and its derivative 2-(trimethylsilyl)ethanesulfonamide (SES-NH2), offer a compelling combination of high stability and mild removal conditions. This positions SES-NH2 as a versatile reagent in multi-step syntheses where orthogonality and robust protection are paramount.

The primary distinction and key advantage of the SES group lies in its unique deprotection mechanism. Unlike many other sulfonyl protecting groups that require harsh cleavage conditions, the SES group is readily removed under mild conditions using a fluoride ion source.[1] This is achieved through an attack of the fluoride ion on the silicon atom, which initiates a β-elimination cascade, liberating the free amine and generating volatile byproducts.[1] This mild deprotection protocol enhances its orthogonality with other common protecting groups.

Comparative Data: Performance of Amine Protecting Groups

The selection of a protecting group is often guided by its stability under various reaction conditions and the efficiency of its introduction and removal. The following tables summarize the performance of SES, Boc, Cbz, and Fmoc protecting groups based on available experimental data.

Table 1: Performance Data for the SES Protecting Group

Substrate (Amine)Protection ReagentBaseSolventTime (h)Yield (%)Deprotection ReagentTime (h)Yield (%)Reference
Primary/Secondary AmineSES-ClEt3N or NaHCH2Cl2 or THF1-12>90TBAF (1.1-2.0 equiv)1-4>90[1]
AnilineSES-ClPyridineCH2Cl21285CsF295[1]

Table 2: Performance Data for the Boc Protecting Group

Substrate (Amine)Protection ReagentBaseSolventTime (h)Yield (%)Deprotection ReagentTime (h)Yield (%)Reference
Primary/Secondary AmineBoc2OEt3N or DMAPCH2Cl2 or THF1-4>95TFA/CH2Cl2 (1:1)0.5-2>95[2]
Amino AcidBoc2ONaHCO3Dioxane/H2O2-690-984M HCl in Dioxane1-3>95[2]

Table 3: Performance Data for the Cbz Protecting Group

Substrate (Amine)Protection ReagentBaseSolventTime (h)Yield (%)Deprotection ReagentTime (h)Yield (%)Reference
Primary/Secondary AmineCbz-ClNaHCO3 or Et3NDioxane/H2O or CH2Cl22-1290-99H2, Pd/C2-24>95[3]
Amino AcidCbz-ClNaOHH2O/Toluene2-485-95HBr/AcOH1-290-98[3]

Table 4: Performance Data for the Fmoc Protecting Group

Substrate (Amine)Protection ReagentBaseSolventTime (h)Yield (%)Deprotection ReagentTime (h)Yield (%)Reference
Primary/Secondary AmineFmoc-OSuNaHCO3Dioxane/H2O1-3>9520% Piperidine/DMF0.2-1>98[4]
Amino AcidFmoc-ClNa2CO3Dioxane/H2O2-590-9820% Piperidine/DMF0.2-1>98[4]

Stability Comparison

The orthogonality of a protecting group is crucial in complex syntheses. The SES group exhibits remarkable stability across a wide range of conditions, making it compatible with many synthetic transformations where other common protecting groups might be labile.

Table 5: Stability of Amine Protecting Groups under Various Conditions

ConditionSESBocCbzFmoc
Strong Acid (e.g., TFA, HCl) StableLabile StableStable
Strong Base (e.g., NaOH, NaOMe) StableStableStableLabile
Catalytic Hydrogenation (H2, Pd/C) StableStableLabile Stable
Fluoride Ion (e.g., TBAF, CsF) Labile StableStableStable
Oxidizing Agents (e.g., KMnO4, m-CPBA) StableStableStableStable
Reducing Agents (e.g., LiAlH4, NaBH4) StableStableStableStable

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.

Protocol 1: Protection of a Primary Amine with SES-Cl

Materials:

  • Primary amine

  • 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the solution.

  • Slowly add a solution of SES-Cl (1.1 equiv) in anhydrous CH2Cl2.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the SES-protected amine.

Protocol 2: Deprotection of an SES-Amide using TBAF

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the SES-protected amine (1.0 equiv) in anhydrous MeCN under an inert atmosphere.

  • Add TBAF solution (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the free amine.

Signaling Pathways and Experimental Workflows

The utility of SES-NH2 extends beyond simple protection and deprotection. It can be employed as a versatile reagent for the direct introduction of a protected amino group into a molecule, for instance, in palladium-catalyzed C-N cross-coupling reactions such as the Buchwald-Hartwig amination. This is particularly advantageous for the synthesis of complex aromatic amines.

Buchwald_Hartwig_Amination A Aryl Halide (Ar-X) E Oxidative Addition A->E B SES-NH2 G Ligand Exchange B->G C Pd(0) Catalyst C->E D Base (e.g., NaOtBu) D->G F [Ar-Pd(II)-X] E->F F->G H [Ar-Pd(II)-NH-SES] G->H I Reductive Elimination H->I J SES-Protected Aryl Amine (Ar-NH-SES) I->J K Catalyst Regeneration I->K K->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination using SES-NH2.

This diagram illustrates the palladium-catalyzed cross-coupling of an aryl halide with SES-NH2 to form an SES-protected arylamine. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by ligand exchange with SES-NH2 in the presence of a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Conclusion

The 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group offers a unique and advantageous profile for amine protection in organic synthesis. Its high stability to a broad range of reaction conditions, combined with its mild and selective removal using fluoride ions, provides a high degree of orthogonality that is often crucial in the synthesis of complex molecules. While Boc, Cbz, and Fmoc remain indispensable tools in the chemist's arsenal, the distinct properties of the SES group, particularly its robustness and gentle deprotection, make it a superior choice in many synthetic scenarios. The ability to directly introduce the SES-protected amine functionality via methods like the Buchwald-Hartwig amination further enhances its utility. By carefully considering the stability requirements and the overall synthetic strategy, researchers can leverage the advantages of SES-NH2 to design more efficient and successful synthetic routes.

References

Orthogonal Deprotection of the SES Group in the Presence of Fmoc or Cbz Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection and removal of protecting groups are paramount for the successful synthesis of complex molecules. This guide provides a comprehensive comparison of the orthogonal deprotection of the 2-(trimethylsilyl)ethanesulfonyl (SES) group in the presence of two other common amine protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) and the benzyloxycarbonyl (Cbz) groups. This analysis is supported by experimental data to facilitate informed decisions in synthetic planning.

The principle of orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions. The SES, Fmoc, and Cbz groups are all widely used for the protection of amine functionalities, and their distinct chemical labilities form the basis of many orthogonal protection strategies.

Comparison of Deprotection Conditions

The SES group is a sulfonamide-based protecting group known for its high stability across a wide range of reaction conditions. Its removal is typically achieved through fluoride-mediated cleavage. In contrast, the Fmoc group is a base-labile carbamate, while the Cbz group is a carbamate that is most commonly removed by catalytic hydrogenolysis.

Protecting GroupDeprotection Reagent(s)Typical Conditions
SES Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF)Acetonitrile or DMF, elevated temperatures (e.g., 50-80 °C)[1]
Fmoc Piperidine, DBU20% Piperidine in DMF, room temperature
Cbz H₂, Palladium on carbon (Pd/C)Methanol or Ethanol, room temperature, atmospheric pressure of H₂

Orthogonality of SES Deprotection

The key to a successful orthogonal strategy lies in the selective removal of the target protecting group without affecting others present in the molecule.

SES vs. Fmoc

While the Fmoc group is primarily known for its base lability, it has been shown to be susceptible to cleavage by fluoride ions, the very reagents used for SES deprotection. This presents a potential challenge to the orthogonality of SES and Fmoc. The lability of the Fmoc group to tetrabutylammonium fluoride (TBAF) has been documented, with rapid removal observed in some cases.

However, the rate of Fmoc cleavage by fluoride is highly dependent on the reaction conditions, including the concentration of the fluoride source, solvent, and temperature. In some instances, careful selection of reaction parameters may allow for the selective deprotection of the SES group in the presence of an Fmoc group, particularly if the SES deprotection is significantly faster under milder conditions.

SES vs. Cbz

The Cbz group is renowned for its stability under a wide range of non-hydrogenolytic conditions, including the basic conditions used for Fmoc removal and the acidic conditions often used for Boc deprotection. This stability generally extends to the fluoride-mediated conditions used for SES deprotection. Therefore, the orthogonal deprotection of an SES group in the presence of a Cbz group is a robust and reliable strategy. The Cbz group is expected to remain intact during the fluoride-induced cleavage of the SES group.

Experimental Protocols

Protocol 1: Deprotection of an N-SES Protected Amine with TBAF

Materials:

  • N-SES protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for workup and purification (e.g., water, brine, drying agent, silica gel)

Procedure:

  • Dissolve the N-SES protected amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the TBAF solution (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the deprotected amine.[1]

Protocol 2: Deprotection of an N-Fmoc Protected Amine with Piperidine

Materials:

  • N-Fmoc protected amine

  • Piperidine

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for workup and purification

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product to obtain the free amine.

Protocol 3: Deprotection of an N-Cbz Protected Amine by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard laboratory glassware and stirring apparatus

  • Celite for filtration

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 equivalent) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the deprotection mechanisms and a general workflow for assessing orthogonal deprotection.

Deprotection_Mechanisms cluster_SES SES Deprotection (Fluoride-Mediated) cluster_Fmoc Fmoc Deprotection (Base-Mediated) cluster_Cbz Cbz Deprotection (Hydrogenolysis) SES_Protected R-NH-SO₂-CH₂CH₂-Si(CH₃)₃ Intermediate_SES [R-NH-SO₂-CH₂CH₂]⁻ + F-Si(CH₃)₃ SES_Protected->Intermediate_SES Fluoride Attack on Si Fluoride F⁻ Deprotected_SES R-NH₂ + SO₂ + H₂C=CH₂ Intermediate_SES->Deprotected_SES β-elimination Fmoc_Protected R-NH-Fmoc Intermediate_Fmoc [Fmoc]⁻ + R-NH₂ Fmoc_Protected->Intermediate_Fmoc Proton Abstraction Base Base (e.g., Piperidine) Deprotected_Fmoc R-NH₂ + Dibenzofulvene-Adduct Intermediate_Fmoc->Deprotected_Fmoc Elimination & Adduct Formation Cbz_Protected R-NH-Cbz Intermediate_Cbz R-NH-COOH + Toluene Cbz_Protected->Intermediate_Cbz Hydrogenolysis H2_PdC H₂/Pd-C Deprotected_Cbz R-NH₂ + CO₂ Intermediate_Cbz->Deprotected_Cbz Decarboxylation

Caption: Deprotection mechanisms of SES, Fmoc, and Cbz groups.

Orthogonal_Deprotection_Workflow Start Start with a molecule containing both SES- and Fmoc/Cbz-protected amines SES_Deprotection Perform SES deprotection (e.g., TBAF, MeCN, 60°C) Start->SES_Deprotection Analysis Analyze the reaction mixture (TLC, LC-MS, NMR) SES_Deprotection->Analysis Selective_Outcome Selective SES deprotection: Fmoc/Cbz group is intact Analysis->Selective_Outcome Desired Outcome NonSelective_Outcome Non-selective deprotection: Fmoc/Cbz group is also cleaved Analysis->NonSelective_Outcome Undesired Outcome Conclusion Determine the degree of orthogonality Selective_Outcome->Conclusion NonSelective_Outcome->Conclusion

Caption: Workflow for assessing the orthogonality of SES deprotection.

Conclusion

The orthogonal deprotection of the SES group offers a valuable strategy in multistep synthesis. While the Cbz group demonstrates excellent stability under SES deprotection conditions, making the SES/Cbz combination a highly orthogonal pair, the lability of the Fmoc group to fluoride reagents necessitates careful consideration and optimization of reaction conditions to achieve selective SES removal. Researchers should perform careful reaction monitoring and characterization to ensure the integrity of the Fmoc group when attempting this selective deprotection.

References

A Comparative Guide to SES and SEM Protecting Groups: Cleavage Conditions and Strategic Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection and strategic application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. Among the diverse arsenal of protecting groups available to chemists, the 2-(trimethylsilyl)ethanesulfonyl (SES) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups have emerged as versatile options for the protection of amines and alcohols, respectively. This guide provides a comprehensive comparison of the cleavage conditions for SES and SEM protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Unveiling the Chemical Nature: SES vs. SEM

The SES group is a sulfonamide-based protecting group primarily used for primary and secondary amines. Its sulfonyl moiety renders the protected nitrogen significantly less nucleophilic and acidic. In contrast, the SEM group is an acetal-type protecting group for alcohols, converting them into SEM ethers. The stability profiles and, consequently, the deprotection conditions of these two groups differ significantly, offering opportunities for orthogonal protection strategies.

Cleavage Conditions: A Head-to-Head Comparison

The removal of SES and SEM groups hinges on the exploitation of the silicon-carbon bond's lability, particularly towards fluoride ions. However, the specific reagents and conditions required for their efficient cleavage vary, as summarized in the table below.

Protecting GroupFunctional Group ProtectedReagentSolventTemperature (°C)TimeYield (%)Reference
SES Primary AmineCsF (4 equiv.)DMF954 h95
Secondary AmineTBAF (1.5 equiv.)THF6012 h85
Primary Amine6 N HClDioxaneReflux12 h78
SEM Primary AlcoholMgBr₂ (5 equiv.)Et₂O/MeNO₂Room Temp2 h92
Secondary AlcoholSnCl₄ (1.5 equiv.)CH₂Cl₂0 to Room Temp2 h98
Primary AlcoholTBAF (3 equiv.)THF6016 h~90
PhenolTFACH₂Cl₂Room Temp2 hLow (20%)

Table 1: Comparison of Cleavage Conditions for SES and SEM Protecting Groups. This table summarizes representative conditions for the deprotection of SES-protected amines and SEM-protected alcohols, highlighting the variety of reagents and the generally high yields achievable under optimized conditions.

Deciding Between SES and SEM: A Logic-Guided Approach

The choice between SES and SEM protecting groups is dictated by several factors, including the nature of the functional group to be protected, the overall synthetic strategy, and the presence of other sensitive functionalities within the molecule. The following diagram illustrates the decision-making process and the divergent deprotection pathways.

G Decision Framework: SES vs. SEM Protecting Groups cluster_selection Protection Strategy cluster_deprotection Deprotection Pathways cluster_ses_reagents SES Cleavage cluster_sem_reagents SEM Cleavage Start Functional Group to Protect? Amine Amine (Primary/Secondary) Start->Amine Nitrogen-based Alcohol Alcohol Start->Alcohol Oxygen-based SES SES-Protected Amine Amine->SES Choose SES SEM SEM-Protected Alcohol Alcohol->SEM Choose SEM Fluoride_SES Fluoride Source (TBAF, CsF) SES->Fluoride_SES Mild, Common Acid_SES Strong Acid (HCl, HF) SES->Acid_SES Harsh Lewis_Acid_SEM Lewis Acid (MgBr₂, SnCl₄) SEM->Lewis_Acid_SEM Mild, Selective Fluoride_SEM Fluoride Source (TBAF, CsF) SEM->Fluoride_SEM Common, Can be Harsh Acid_SEM Strong Acid (TFA, HCl) SEM->Acid_SEM Harsh, Low Yields for some substrates Free_Amine Free Amine Fluoride_SES->Free_Amine Deprotection Acid_SES->Free_Amine Deprotection Free_Alcohol Free Alcohol Lewis_Acid_SEM->Free_Alcohol Deprotection Fluoride_SEM->Free_Alcohol Deprotection Acid_SEM->Free_Alcohol Deprotection

Figure 1: SES vs. SEM Decision and Deprotection Pathways. This diagram outlines the selection process based on the functional group and the various reagents for deprotection.

Experimental Protocols

For clarity and reproducibility, detailed experimental protocols for the cleavage of SES and SEM groups are provided below.

Protocol 1: Cleavage of an SES-Protected Amine using Cesium Fluoride (CsF)

Materials:

  • SES-protected amine

  • Cesium fluoride (CsF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the SES-protected amine (1.0 equiv) in anhydrous DMF, add CsF (4.0 equiv).

  • Heat the reaction mixture to 95 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the free amine.

Protocol 2: Cleavage of a SEM-Protected Ether using Magnesium Bromide (MgBr₂)

Materials:

  • SEM-protected alcohol

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous nitromethane (MeNO₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the SEM-protected alcohol (1.0 equiv) in a mixture of anhydrous Et₂O and MeNO₂, add MgBr₂·OEt₂ (5.0 equiv) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the deprotected alcohol.

Orthogonality and Strategic Implementation

A key advantage of using SES and SEM protecting groups lies in their potential for orthogonal deprotection. For instance, a SEM ether can be selectively cleaved with a Lewis acid like MgBr₂ in the presence of an SES-protected amine, which is stable to these conditions. Conversely, an SES group can be removed with fluoride under conditions that may leave a more robust SEM ether intact, although careful optimization is required as both are susceptible to fluoride-mediated cleavage. This orthogonality allows for the selective deprotection of one functional group while others remain protected, a crucial aspect of complex molecule synthesis.

Conclusion

Both SES and SEM protecting groups offer reliable methods for the protection of amines and alcohols, respectively. The choice between them should be guided by the specific requirements of the synthetic route. The SES group, being a sulfonamide, is exceptionally stable and is best cleaved with fluoride reagents under relatively forcing conditions or strong acid. The SEM group, an acetal, can be removed under a broader range of conditions, including milder Lewis acid-promoted methods, which is particularly advantageous for sensitive substrates. A thorough understanding of their respective cleavage conditions and stability profiles empowers chemists to strategically employ these protecting groups to streamline their synthetic endeavors.

A Head-to-Head Comparison: 2-(trimethylsilyl)ethanesulfonamide (SES) vs. 2-nitrobenzenesulfonamide (Nosyl) for Amine Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the strategic protection and activation of amine functionalities are paramount for the successful construction of complex molecules. Among the arsenal of protecting groups available to researchers, sulfonamides stand out for their inherent stability. This guide provides a detailed, data-driven comparison of two prominent sulfonamide-based protecting groups: 2-(trimethylsilyl)ethanesulfonamide (from SES-Cl) and 2-nitrobenzenesulfonamide (from nosyl-Cl). This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.

At a Glance: Key Differences and Applications

FeatureThis compound (SES)2-nitrobenzenesulfonamide (Nosyl)
Introduction Reaction of an amine with SES-Cl and a base.Reaction of an amine with nosyl-Cl and a base.
Cleavage Conditions Fluoride ion sources (e.g., TBAF, CsF).Thiolates (e.g., thiophenol with a base).
Key Advantage Mild, fluoride-mediated deprotection.Facile deprotection under mild, nucleophilic conditions.
Orthogonality Orthogonal to acid-labile (e.g., Boc, t-butyl ester) and some base-labile groups.Orthogonal to acid-labile (e.g., Boc, Cbz) and some fluoride-labile groups.
Primary Use Cases Multi-step synthesis requiring robust amine protection with a mild final deprotection step.Fukuyama-Mitsunobu reaction, synthesis of polyamines, and when mild, thiol-mediated deprotection is required.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for the protection and deprotection of amines using SES and nosyl groups. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale.

Amine Protection Yields
Amine SubstrateProtecting GroupReagents and ConditionsYield (%)Reference
Primary & Secondary AminesSESSES-Cl, Et3N or NaH, CH2Cl2 or THF, 0 °C to rtGenerally Good to Excellent[1]
Amino alcoholSESSES-Cl, BaseGood[1]
Primary & Secondary AminesNosylNosyl-Cl, Pyridine, CH2Cl2High[2]
AnilineNosylNosyl-Cl, Base-[3]
Amine Deprotection Yields
Protected AmineProtecting GroupReagents and ConditionsTimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideNosylThiophenol, KOH, Acetonitrile, 50 °C40 min89-91[4][5]
Various N-nosyl aminesNosylPS-thiophenol, Cs2CO3, THF, rt24 h82-96[6]
Various N-nosyl aminesNosylPS-thiophenol, Cs2CO3, THF, 80 °C (Microwave)6 minHigh[6]
SES-protected pyrrolineSESTBAF, Acetonitrile, Elevated Temp.-Good[1]
N-Acyl-SES-sulfonimideSESTBAF, THF, 25 °C1.5 h88[7]
SES-protected amino alcoholSESTBAF-Good[1]

Stability Profile

Sulfonamides are generally recognized for their high stability across a wide range of reaction conditions.[1] However, the specific functionalities within the SES and nosyl groups can influence their compatibility with certain reagents.

  • SES-protected amines are stable to a broad range of non-fluoride based reagents. They are compatible with many synthetic transformations, including those involving acidic and basic conditions to which other protecting groups like Boc or Fmoc might be labile.[1] For instance, a SES group can remain intact during the removal of a t-butyl ester with trifluoroacetic acid (TFA).[1]

  • Nosyl-protected amines are stable under acidic conditions but can be sensitive to some reducing agents due to the presence of the nitro group.[8] For example, catalytic hydrogenation can reduce the nitro group to an amine, which alters the deprotection conditions.[9] They are generally stable to conditions used for the removal of Boc and Cbz groups.[6]

Orthogonality in Synthesis

The concept of "orthogonal protection" is crucial in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. SES and nosyl groups can be used orthogonally to each other and to other common protecting groups.

A key example of orthogonality is the selective removal of a t-butyl ester with TFA in the presence of a SES group, followed by the selective removal of the SES group with TBAF.[1] While direct experimental data for the selective deprotection of SES in the presence of nosyl (or vice-versa) is not extensively reported, their distinct cleavage mechanisms (fluoride vs. thiol) strongly suggest their mutual orthogonality.

Experimental Protocols

Protection of a Primary Amine with 2-(trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)

Materials:

  • Primary amine

  • 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)

  • Triethylamine (Et3N) or Sodium Hydride (NaH)

  • Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH2Cl2 or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 eq). For triethylamine, it can be added directly. For sodium hydride, it should be washed with hexanes to remove mineral oil and added portion-wise.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of SES-Cl (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-SES protected amine.[10]

Deprotection of an N-SES Protected Amine using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • N-SES protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N-SES protected amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the TBAF solution (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the free amine.[10]

Protection of a Primary Amine with 2-nitrobenzenesulfonyl Chloride (Nosyl-Cl)

Materials:

  • Primary amine

  • 2-nitrobenzenesulfonyl chloride (nosyl-Cl)

  • Pyridine

  • Anhydrous dichloromethane (CH2Cl2)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere.

  • Add pyridine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of nosyl-Cl (1.1 eq) in anhydrous CH2Cl2.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Deprotection of an N-Nosyl Protected Amine using Thiophenol and Potassium Hydroxide

Materials:

  • N-nosyl protected amine

  • Thiophenol

  • Potassium hydroxide (KOH) solution (e.g., 10.9 M aqueous)

  • Acetonitrile

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a two-necked, round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, charge thiophenol (2.5 eq) and acetonitrile.

  • Cool the mixture in an ice-water bath and add the aqueous potassium hydroxide solution (2.5 eq) over 10 minutes.

  • After 5 minutes, remove the ice-water bath and add a solution of the N-nosyl protected amine (1.0 eq) in acetonitrile over 20 minutes.

  • Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

  • Allow the reaction mixture to cool to room temperature, dilute with water, and extract with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the desired amine.[5]

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows for the protection and deprotection of amines using SES and nosyl groups.

SES_Protection_Deprotection cluster_protection SES Protection cluster_deprotection SES Deprotection Amine Primary/Secondary Amine Reagents_P SES-Cl, Base (Et3N or NaH), Solvent (CH2Cl2 or THF) Amine->Reagents_P Protected_Amine N-SES Protected Amine Reagents_P->Protected_Amine Protected_Amine_D N-SES Protected Amine Reagents_D Fluoride Source (TBAF or CsF), Solvent (ACN or DMF) Protected_Amine_D->Reagents_D Free_Amine Free Amine Reagents_D->Free_Amine Nosyl_Protection_Deprotection cluster_protection Nosyl Protection cluster_deprotection Nosyl Deprotection Amine Primary/Secondary Amine Reagents_P Nosyl-Cl, Base (Pyridine), Solvent (CH2Cl2) Amine->Reagents_P Protected_Amine N-Nosyl Protected Amine Reagents_P->Protected_Amine Protected_Amine_D N-Nosyl Protected Amine Reagents_D Thiol (e.g., Thiophenol), Base (e.g., KOH, Cs2CO3), Solvent (ACN or DMF) Protected_Amine_D->Reagents_D Free_Amine Free Amine Reagents_D->Free_Amine Orthogonal_Deprotection_Strategy Start Molecule with N-SES and N-Nosyl Protection Condition1 Fluoride Source (e.g., TBAF) Start->Condition1 Condition2 Thiol + Base (e.g., PhSH, K2CO3) Start->Condition2 Result1 N-Nosyl Protected Amine (SES group removed) Condition1->Result1 Result2 N-SES Protected Amine (Nosyl group removed) Condition2->Result2

References

Verifying Complete SES Group Removal: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a valuable tool in organic synthesis, serving as a robust protecting group for primary and secondary amines. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild, fluoride-mediated protocols. However, ensuring the complete removal of the SES group is crucial to avoid impurities in the final product and to guarantee the desired reactivity of the liberated amine. This guide provides a comprehensive comparison of analytical methods for verifying the complete deprotection of SES-protected amines, with a focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid researchers in selecting the most appropriate method for their specific needs.

¹H NMR Spectroscopy: A Powerful Tool for Monitoring Deprotection

¹H NMR spectroscopy is a primary and highly effective method for monitoring the progress of the SES deprotection reaction and confirming the complete removal of the protecting group. The distinct signals of the protons within the SES group provide clear markers that can be tracked throughout the reaction.

Upon successful deprotection, the characteristic signals of the SES group disappear from the ¹H NMR spectrum, while new signals corresponding to the protons of the free amine and the benzylic protons adjacent to the newly formed amine group appear.

Table 1: Comparative ¹H NMR Chemical Shift Data for SES-Protected and Unprotected Benzylamine

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
N-Benzyl-2-(trimethylsilyl)ethanesulfonamide (SES-Protected) Trimethylsilyl (-Si(CH₃)₃)~0.1s9H
Methylene adjacent to Si (-CH₂Si)~1.0-1.2m2H
Methylene adjacent to SO₂ (-CH₂SO₂)~3.0-3.2m2H
Benzyl (-CH₂Ph)~4.3s2H
Phenyl (C₆H₅-)~7.2-7.4m5H
Amine (N-H)broad s1H
Benzylamine (Unprotected) Amine (-NH₂)~1.52s2H
Benzyl (-CH₂Ph)~3.84s2H
Phenyl (C₆H₅-)~7.1-7.5m5H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The disappearance of the singlet at ~0.1 ppm (trimethylsilyl protons) and the multiplets corresponding to the ethyl bridge of the SES group, coupled with the appearance of the characteristic amine and shifted benzylic proton signals of benzylamine, provides unambiguous evidence of complete deprotection.

Experimental Protocols

General Procedure for SES Deprotection of N-Benzylamine
  • Dissolve N-benzyl-2-(trimethylsilyl)ethanesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.1-1.5 equivalents, as a 1 M solution in THF) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by ¹H NMR spectroscopy or an alternative method (see below).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzylamine.

  • Purify the product by flash column chromatography if necessary.

Protocol for Monitoring the Reaction by ¹H NMR Spectroscopy
  • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a drop of saturated NH₄Cl solution).

  • Dilute the quenched aliquot with a deuterated solvent (e.g., CDCl₃) suitable for NMR analysis.

  • Filter the sample through a small plug of cotton or a syringe filter to remove any solids.

  • Transfer the filtered solution to an NMR tube.

  • Acquire a ¹H NMR spectrum and analyze the key regions for the disappearance of SES group signals and the appearance of product signals.

Workflow for SES Deprotection and NMR Verification

SES_Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_monitoring ¹H NMR Monitoring Start Start SES-Protected Amine SES-Protected Amine Start->SES-Protected Amine Reaction Mixture Reaction Mixture SES-Protected Amine->Reaction Mixture TBAF in THF TBAF in THF TBAF in THF->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Aliquot Aliquot Reaction Mixture->Aliquot Workup Workup Quenching->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR Sample Prep NMR Sample Prep Aliquot->NMR Sample Prep Acquire Spectrum Acquire Spectrum NMR Sample Prep->Acquire Spectrum Analyze Data Analyze Data Acquire Spectrum->Analyze Data Complete? Complete? Analyze Data->Complete? Complete?->Reaction Mixture Complete?->Quenching Yes

Caption: Workflow for SES deprotection and ¹H NMR monitoring.

Comparison with Alternative Analytical Methods

While ¹H NMR spectroscopy is a powerful tool, other analytical techniques can also be employed to monitor the removal of the SES group. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the desired level of detail.

Table 2: Comparison of Analytical Methods for Monitoring SES Deprotection

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, quantitative analysis of reaction components, non-destructive.Requires specialized equipment, may not be suitable for high-throughput screening.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Simple, fast, and inexpensive; good for qualitative monitoring of the disappearance of starting material and appearance of the product.Not quantitative, resolution may be limited for compounds with similar polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass analysis.Highly sensitive, provides molecular weight information, can be quantitative, suitable for complex mixtures.Destructive technique, requires more complex instrumentation and method development.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can be used for in-situ reaction monitoring, provides information about functional groups (e.g., disappearance of S=O stretch, appearance of N-H stretch).Spectra can be complex, may not provide clear evidence of complete deprotection if key signals overlap.
Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The choice of an appropriate solvent system is crucial for achieving good separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a highly sensitive and quantitative method for monitoring the deprotection reaction. It can separate the starting material, product, and any byproducts, while the mass spectrometer provides molecular weight information, confirming the identity of each component. This technique is particularly useful for complex reaction mixtures or when very low levels of residual protected amine need to be detected.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the reaction by observing changes in the characteristic vibrational frequencies of the functional groups involved. The disappearance of the strong sulfonyl S=O stretching bands (around 1320 and 1140 cm⁻¹) of the SES group and the appearance of the N-H stretching bands of the free amine (around 3300-3500 cm⁻¹) can indicate the progress of the deprotection. In-situ IR probes can even allow for real-time reaction monitoring.

Logical Relationship of Analytical Methods

G cluster_verification Verification of Complete SES Removal NMR NMR Quantitative Analysis Quantitative Analysis NMR->Quantitative Analysis Structural Confirmation Structural Confirmation NMR->Structural Confirmation TLC TLC Qualitative Monitoring Qualitative Monitoring TLC->Qualitative Monitoring LCMS LCMS High Sensitivity Detection High Sensitivity Detection LCMS->High Sensitivity Detection Molecular Weight Confirmation Molecular Weight Confirmation LCMS->Molecular Weight Confirmation IR IR Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis In-situ Monitoring In-situ Monitoring IR->In-situ Monitoring

Caption: Strengths of different analytical methods.

Conclusion

Verifying the complete removal of the SES protecting group is a critical step in ensuring the purity and desired reactivity of the target amine. ¹H NMR spectroscopy stands out as a particularly powerful and informative technique for this purpose, providing both qualitative and quantitative data. However, the choice of the most suitable analytical method will ultimately depend on the specific requirements of the synthesis, the available resources, and the desired level of analytical detail. For rapid, qualitative checks, TLC is an excellent choice. For high-sensitivity and quantitative analysis of complex mixtures, LC-MS is the preferred method. IR spectroscopy offers the advantage of in-situ monitoring of functional group transformations. By understanding the strengths and limitations of each technique, researchers can confidently select the best approach to verify the complete removal of the SES group and proceed with their synthetic endeavors.

TBAF vs. CsF: A Comparative Guide to SES Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a robust protecting group for amines, valued for its stability across a wide range of reaction conditions. However, the efficiency of its removal is critical to the overall success of a synthetic route. This guide provides an objective, data-driven comparison of two common fluoride-based reagents for SES deprotection: tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF).

The selection of a deprotection reagent is a critical decision in synthetic chemistry, influencing not only the yield and purity of the desired product but also the overall efficiency and practicality of the synthetic sequence. Both TBAF and CsF are widely employed for the cleavage of the SES protecting group, which proceeds via a fluoride-mediated β-elimination mechanism. The fluoride ion attacks the silicon atom, initiating the collapse of the protecting group and liberating the free amine. While both reagents achieve this transformation, their efficacy can vary depending on the specific substrate and reaction conditions.

Quantitative Comparison of Deprotection Efficiency

To provide a clear comparison of TBAF and CsF for SES deprotection, the following table summarizes quantitative data from a key study.

Substrate (SES-protected Amine)ReagentSolventTemperature (°C)Time (h)Yield (%)
N-Benzyl-N-SESTBAFAcetonitrile80295
N-Benzyl-N-SESCsFDMF80492
N-Phenyl-N-SESTBAFAcetonitrile80388
N-Phenyl-N-SESCsFDMF80685
N-(n-Butyl)-N-SESTBAFAcetonitrile801.598
N-(n-Butyl)-N-SESCsFDMF80396

Note: The data presented is a representative compilation from literature and may vary based on specific experimental conditions and substrate complexity.

Experimental Protocols

Detailed methodologies for the deprotection of an SES-protected amine using both TBAF and CsF are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: SES Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a general procedure for the cleavage of the SES protecting group using a solution of TBAF in an organic solvent.[1]

Materials:

  • N-SES protected amine (1.0 equivalent)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF or acetonitrile) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for aqueous workup and purification (e.g., water, brine, organic solvent for extraction, drying agent)

Procedure:

  • Dissolve the N-SES protected amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the TBAF solution (2.0-3.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the free amine.

Protocol 2: SES Deprotection using Cesium Fluoride (CsF)

This protocol describes a general procedure for the cleavage of the SES protecting group using cesium fluoride.[2]

Materials:

  • N-SES protected amine (1.0 equivalent)

  • Cesium fluoride (CsF) (2.0-3.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for aqueous workup and purification (e.g., water, brine, organic solvent for extraction, drying agent)

Procedure:

  • To a stirred suspension of cesium fluoride (2.0-3.0 equivalents) in anhydrous DMF, add the N-SES protected amine (1.0 equivalent) under an inert atmosphere.

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography to afford the desired free amine.

Reaction Mechanism and Workflow

The deprotection of an SES-protected amine by a fluoride source proceeds through a well-established β-elimination pathway. The following diagrams illustrate the general reaction mechanism and the experimental workflow.

SES_Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products SES_Amine R₂N-SO₂-CH₂-CH₂-Si(CH₃)₃ Pentacoordinate_Si [R₂N-SO₂-CH₂-CH₂-Si(CH₃)₃F]⁻ SES_Amine->Pentacoordinate_Si Nucleophilic Attack Fluoride F⁻ Amine R₂NH Pentacoordinate_Si->Amine β-elimination Ethylene H₂C=CH₂ Pentacoordinate_Si->Ethylene SO2 SO₂ Pentacoordinate_Si->SO2 TMSF (CH₃)₃SiF Pentacoordinate_Si->TMSF

Figure 1: Mechanism of Fluoride-Mediated SES Deprotection.

SES_Deprotection_Workflow Start Dissolve SES-protected amine in anhydrous solvent Add_Reagent Add TBAF solution or CsF solid Start->Add_Reagent Heat Heat reaction mixture (e.g., 80 °C) Add_Reagent->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Quench with water, Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: Silica gel chromatography Workup->Purify Product Isolated Free Amine Purify->Product

Figure 2: General Experimental Workflow for SES Deprotection.

Conclusion

Based on the available data, both TBAF and CsF are effective reagents for the deprotection of SES-protected amines. TBAF, often used in solvents like acetonitrile or THF, generally appears to offer faster reaction times. CsF, typically used in DMF, provides comparable yields, although it may require longer reaction periods.

The choice between TBAF and CsF will ultimately depend on several factors, including the specific substrate, the desired reaction kinetics, the solvent compatibility with other functional groups in the molecule, and the practical considerations of reagent handling and workup. For substrates that are sensitive or prone to side reactions with prolonged heating, the faster reaction times offered by TBAF may be advantageous. Conversely, CsF provides a solid, less-hydrated source of fluoride which can be beneficial in certain applications. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their specific synthetic needs.

References

A Comparative Guide to Fluoride-Labile Amine Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the diverse arsenal of protecting groups, those that can be cleaved under mild, fluoride-mediated conditions offer a valuable orthogonal strategy, particularly in the synthesis of complex molecules sensitive to acidic or basic conditions. This guide provides an objective comparison of common fluoride-labile amine protecting groups, supported by experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the optimal protecting group for your synthetic needs.

Comparison of Fluoride-Labile Amine Protecting Groups

The selection of a suitable protecting group hinges on a variety of factors including its ease of introduction, stability to a range of reaction conditions, and the efficiency and selectivity of its cleavage. The following table summarizes the performance of prominent fluoride-labile amine protecting groups.

Protecting GroupStructureTypical Protection ReagentsProtection ConditionsTypical Protection Yield (%)Cleavage ReagentsCleavage ConditionsTypical Cleavage TimeTypical Cleavage Yield (%)Key Features & Orthogonality
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)-(C=O)O(CH₂)₂Si(CH₃)₃Teoc-Cl, Teoc-OSu, Teoc-OBt, Teoc-NTBase (e.g., Et₃N, NaHCO₃), CH₂Cl₂ or THF, 20-25 °C87-98%[1]TBAF, TEAF, HFTHF, Room TemperatureVaries (minutes to hours)~85%[1]Stable to acid, base, and hydrogenolysis.[1][2] Orthogonal to Boc, Fmoc, Cbz, and Alloc groups.[2]
Tpseoc (2-(Triphenylsilyl)ethoxycarbonyl)-(C=O)O(CH₂)₂Si(Ph)₃Tpseoc-O-pNP, Tpseoc-ClEt₃N, DMF, Room Temperature, 24 h87-99%[3][4]TBAF·3H₂O/CsFTHF, 0 °C to Room Temperature<10 min - 24 h[3][4][5]High (often quantitative)Highly resistant to acidic conditions used for Boc removal.[3][4][5] Orthogonal to Boc, Fmoc, Cbz, and Alloc groups.[3][4][5] UV-detectable.
SES (2-(Trimethylsilyl)ethanesulfonyl)-SO₂(CH₂)₂Si(CH₃)₃SES-ClBase (e.g., Et₃N, NaH), CH₂Cl₂ or THFHighTBAF, CsFAcetonitrile or DMF, Elevated TemperatureVariesHighSulfonamide linkage offers high stability. Orthogonal to many carbamate-based protecting groups.
Fmoc (9-Fluorenylmethoxycarbonyl)-(C=O)OCH₂-FmocFmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂OHighTBAFDMF, Room Temperature2 x 2 min (on resin)~73% (on resin)[6]Primarily base-labile, but fluoride cleavage is an alternative. Potential for side reactions like aspartimide formation.[6]

Mechanism of Fluoride-Mediated Deprotection

The cleavage of silyl-based amine protecting groups by fluoride ions proceeds through a well-established β-elimination mechanism, often referred to as a Peterson-type elimination.[3][4][5] The high affinity of the fluoride ion for silicon is the driving force for this reaction.

G Fluoride-Mediated Deprotection Mechanism cluster_0 Protected Amine cluster_1 Pentacoordinate Silicon Intermediate cluster_2 β-Elimination cluster_3 Products ProtAmine R-NH-CO-O-CH2-CH2-SiR'3 Intermediate R-NH-CO-O-CH2-CH2-[SiR'3F]- ProtAmine->Intermediate Nucleophilic Attack Fluoride F- Elimination Unstable Carbamic Acid Intermediate Intermediate->Elimination E2 Elimination Amine R-NH2 Elimination->Amine Decarboxylation CO2 CO2 Alkene H2C=CH2 SiF FSiR'3

Caption: General mechanism of fluoride-mediated deprotection of a silyl-based amine protecting group.

Experimental Workflow

A typical experimental workflow for the protection of an amine with a fluoride-labile group, followed by a subsequent reaction and deprotection, is outlined below. This workflow highlights the strategic application of these protecting groups in a multi-step synthesis.

G Experimental Workflow: Protection-Deprotection Sequence Start Start with Primary/Secondary Amine (R-NH2) Protection Protection Step: - Add protecting group reagent (e.g., Tpseoc-O-pNP) - Base (e.g., Et3N) - Solvent (e.g., DMF) - Stir at RT Start->Protection Purification1 Workup and Purification: - Aqueous workup - Extraction - Column chromatography Protection->Purification1 ProtectedAmine Isolated Protected Amine (R-NH-PG) Purification1->ProtectedAmine Reaction Subsequent Reaction: - Perform desired transformation on another part of the molecule ProtectedAmine->Reaction Deprotection Deprotection Step: - Add fluoride source (e.g., TBAF/CsF) - Solvent (e.g., THF) - Stir at RT or 0 °C Reaction->Deprotection Purification2 Workup and Purification: - Aqueous workup - Extraction - Column chromatography Deprotection->Purification2 FinalProduct Final Deprotected Product (R-NH2 with modification) Purification2->FinalProduct

References

Safety Operating Guide

Proper Disposal of 2-(Trimethylsilyl)ethanesulfonamide: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(Trimethylsilyl)ethanesulfonamide as hazardous waste. The primary and recommended method of disposal is through a licensed professional waste disposal service. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Precautions

It is crucial to understand the hazards associated with this compound before handling or disposal. Always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Classification:

Hazard StatementDescription
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

To mitigate risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for collecting waste of this compound and any contaminated materials.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

Step 2: Container Labeling and Storage

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed.[1] The storage area should be away from incompatible materials.

Step 3: Professional Waste Disposal

  • Engage a Licensed Service: Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste disposal company. Provide them with the Safety Data Sheet for this compound.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental regulations.[1]

Step 4: Disposal of Contaminated Materials

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent materials that have come into contact with this compound must be disposed of as hazardous waste in the same designated container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste, as they may retain chemical residue. Do not rinse them into the sewer system.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate the immediate spill area and ensure adequate ventilation. Avoid breathing vapors.[1]

  • Wear Appropriate PPE: Before addressing the spill, don the full required personal protective equipment.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_surplus Is the material surplus and non-recyclable? start->is_surplus is_spill Is the material from a spill or contaminated? is_surplus->is_spill Yes package Package for Disposal: - Segregate from other waste - Use a labeled, compatible container - Store in a designated area is_surplus->package No (e.g., expired but pure) is_spill->package No spill_protocol Follow Spill Cleanup Protocol: - Wear appropriate PPE - Contain with inert absorbent - Collect in a hazardous waste container is_spill->spill_protocol Yes contact_service Contact Licensed Professional Waste Disposal Service package->contact_service spill_protocol->contact_service follow_instructions Follow Disposal Company's Instructions & Local Regulations contact_service->follow_instructions end End: Proper Disposal Completed follow_instructions->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Trimethylsilyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Trimethylsilyl)ethanesulfonamide. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2/2A)H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended PPE
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be necessary for splash protection.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[3][5] Gloves should be inspected before use and disposed of properly after handling the chemical.
Skin and Body Protection A lab coat that fits properly and is fully buttoned.[6] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[3][7] Lower body should be fully covered, and closed-toe shoes are required.[6]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[3][7]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to prevent accidents and exposure.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid Contact : Take all necessary precautions to avoid contact with skin and eyes.[9] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene Practices : Wash hands and any exposed skin thoroughly after handling.[9][10] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Store away from incompatible materials such as strong oxidizing agents.[9][10]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure Fume Hood is Operational b->c d Work Inside Chemical Fume Hood c->d e Dispense Chemical Carefully d->e f Keep Container Tightly Closed e->f g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove PPE and Wash Hands h->i

Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][11]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][11]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][10]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice/attention.[12][13]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Licensed Waste Disposal : The recommended method for disposal is through a licensed professional waste disposal service.[8]

  • Segregation : Do not mix this chemical with other waste streams.[8]

  • Containerization : Dispose of contents/container to an approved waste disposal plant.[10][12] Empty containers may retain product residue and should be treated as hazardous waste.[8]

  • Spills : In case of a spill, cover with a non-combustible absorbent material like sand or earth.[8] Collect the material in a suitable container for disposal.[13] Ensure the area is well-ventilated and control all ignition sources.[8]

start Chemical for Disposal is_contaminated Contaminated or Spill? start->is_contaminated is_surplus Surplus / Unused? is_contaminated->is_surplus No spill_cleanup Follow Spill Cleanup Protocol is_contaminated->spill_cleanup Yes package_disposal Package for Disposal is_surplus->package_disposal Yes spill_cleanup->package_disposal contact_vendor Contact Licensed Waste Disposal Service package_disposal->contact_vendor follow_instructions Follow Vendor Instructions & Local Regulations contact_vendor->follow_instructions end Proper Disposal Complete follow_instructions->end cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.